Product packaging for 2,2-Dimethyloxetane(Cat. No.:CAS No. 6245-99-4)

2,2-Dimethyloxetane

Número de catálogo: B3031686
Número CAS: 6245-99-4
Peso molecular: 86.13 g/mol
Clave InChI: XHYFCIYCSYEDCP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

2,2-Dimethyloxetane (CAS 6245-99-4) is a fully characterized chemical compound supplied as a high-purity reference standard compliant with regulatory guidelines. It is primarily used for analytical method development, method validation, and Quality Control applications during the synthesis and formulation stages of drug development, serving as a reference standard for traceability against pharmacopeial standards (USP or EP) . The oxetane ring, a four-membered oxygen-containing heterocycle, is of significant interest in medicinal chemistry due to its substantial ring strain (approximately 106 kJ mol⁻¹), compact size, and high polarity . These properties make oxetanes valuable surrogates for gem-dimethyl or carbonyl groups, offering improved physicochemical properties to drug candidates . As a prototypical oxetane derivative, this compound is a vital building block in academic and industrial research for exploring ring-opening reactions, polymerization mechanisms, and its incorporation into novel materials and bioactive molecules . This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O B3031686 2,2-Dimethyloxetane CAS No. 6245-99-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,2-dimethyloxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-5(2)3-4-6-5/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYFCIYCSYEDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211493
Record name 2,2-Dimethyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6245-99-4
Record name 2,2-Dimethyloxetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6245-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyloxetane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006245994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-DIMETHYLOXETANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLV43REH3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2-Dimethyloxetane from Diols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-dimethyloxetane, a valuable building block in medicinal chemistry and materials science, with a focus on its preparation from 1,3-diols. This document outlines the core synthetic strategy, detailed experimental protocols, and quantitative data to facilitate its application in a research and development setting.

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant interest as versatile intermediates and structural motifs in drug discovery. Their unique conformational properties and ability to act as polar, metabolically stable replacements for other functional groups make them attractive for modulating the physicochemical properties of bioactive molecules. This compound, in particular, serves as a fundamental scaffold for the synthesis of more complex substituted oxetanes. The most established and reliable method for its synthesis from a diol precursor is the intramolecular cyclization of 2,2-dimethyl-1,3-propanediol.

This synthesis is a two-step process:

  • Monotosylation: Selective protection of one of the hydroxyl groups of 2,2-dimethyl-1,3-propanediol (also known as neopentyl glycol) as a p-toluenesulfonate (tosylate) ester. The tosyl group is an excellent leaving group, which is crucial for the subsequent cyclization step.

  • Intramolecular Williamson Ether Synthesis: Base-induced intramolecular nucleophilic substitution, where the remaining hydroxyl group acts as a nucleophile, displacing the tosylate to form the oxetane ring. The gem-dimethyl group on the precursor is known to facilitate this cyclization through the Thorpe-Ingold effect.[1]

Synthetic Pathway and Mechanism

The overall synthetic pathway involves the conversion of a readily available diol to the target oxetane. The key intermediate is the monotosylated diol, which undergoes an intramolecular SN2 reaction upon treatment with a strong base to yield this compound.

Synthesis of this compound Diol 2,2-Dimethyl-1,3-propanediol Monotosylate 3-Hydroxy-2,2-dimethylpropyl p-toluenesulfonate Diol->Monotosylate p-Toluenesulfonyl chloride, Pyridine Oxetane This compound Monotosylate->Oxetane Strong Base (e.g., NaH)

Figure 1: Overall synthetic scheme for the preparation of this compound from 2,2-dimethyl-1,3-propanediol.

The mechanism of the cyclization step is a classic example of the Williamson ether synthesis, an SN2 reaction involving a backside attack of an alkoxide on an electrophilic carbon bearing a leaving group.[2][3][4][5]

Experimental Protocols

The following are detailed experimental procedures for the two key steps in the synthesis of this compound.

Step 1: Synthesis of 3-Hydroxy-2,2-dimethylpropyl p-toluenesulfonate (Monotosylation)

This procedure outlines the selective monotosylation of 2,2-dimethyl-1,3-propanediol.

Materials and Reagents:

  • 2,2-Dimethyl-1,3-propanediol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (CH2Cl2)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Diethyl ether

  • Hexane

Procedure:

  • A solution of 2,2-dimethyl-1,3-propanediol (1.0 eq) in a mixture of pyridine and dichloromethane is cooled to 0 °C in an ice bath.

  • A solution of p-toluenesulfonyl chloride (1.0 eq) in dichloromethane is added dropwise to the cooled diol solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • The reaction mixture is stirred at 0 °C for an additional 4-6 hours and then allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of 1 M HCl at 0 °C.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed successively with 1 M HCl, saturated NaHCO3 solution, and brine.

  • The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford pure 3-hydroxy-2,2-dimethylpropyl p-toluenesulfonate.

Step 2: Synthesis of this compound (Intramolecular Cyclization)

This procedure describes the base-mediated cyclization of the monotosylated intermediate to form the oxetane ring.

Materials and Reagents:

  • 3-Hydroxy-2,2-dimethylpropyl p-toluenesulfonate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • A suspension of sodium hydride (1.2 eq) in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C.

  • A solution of 3-hydroxy-2,2-dimethylpropyl p-toluenesulfonate (1.0 eq) in anhydrous THF is added dropwise to the NaH suspension.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction is carefully quenched at 0 °C by the slow addition of saturated aqueous NH4Cl solution.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is carefully removed by distillation at atmospheric pressure due to the volatility of the product.

  • The resulting crude this compound can be purified by fractional distillation.

Quantitative Data Summary

The following tables summarize the typical quantitative data for the synthesis of this compound.

Table 1: Reagents and Conditions for the Synthesis of 3-Hydroxy-2,2-dimethylpropyl p-toluenesulfonate

Reagent/ParameterMolar Ratio/Value
2,2-Dimethyl-1,3-propanediol1.0 eq
p-Toluenesulfonyl chloride1.0 eq
Pyridine2.0-3.0 eq
SolventDichloromethane
Temperature0 °C to room temperature
Reaction Time12-18 hours
Typical Yield70-85%

Table 2: Reagents and Conditions for the Synthesis of this compound

Reagent/ParameterMolar Ratio/Value
3-Hydroxy-2,2-dimethylpropyl p-toluenesulfonate1.0 eq
Sodium Hydride1.2 eq
SolventAnhydrous THF
TemperatureReflux (approx. 66 °C)
Reaction Time4-6 hours
Typical Yield60-75%

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the synthetic steps.

Experimental_Workflow cluster_step1 Step 1: Monotosylation cluster_step2 Step 2: Cyclization start1 Dissolve Diol add_tscl Add TsCl Solution start1->add_tscl react_stir Stir and React add_tscl->react_stir quench1 Quench with HCl react_stir->quench1 extract1 Extract with CH2Cl2 quench1->extract1 wash Wash Organic Layer extract1->wash dry_evaporate1 Dry and Evaporate wash->dry_evaporate1 purify1 Purify Intermediate dry_evaporate1->purify1 start2 Prepare NaH Suspension purify1->start2 Intermediate add_tosylate Add Monotosylate start2->add_tosylate reflux Heat to Reflux add_tosylate->reflux quench2 Quench with NH4Cl reflux->quench2 extract2 Extract with Ether quench2->extract2 dry_distill Dry and Distill extract2->dry_distill purify2 Purify Product dry_distill->purify2

Figure 2: Experimental workflow for the two-step synthesis of this compound.

Logical_Relationship Start Starting Material: 2,2-Dimethyl-1,3-propanediol Step1 Step 1: Monotosylation (Activation of one hydroxyl group) Start->Step1 Intermediate Intermediate: 3-Hydroxy-2,2-dimethylpropyl p-toluenesulfonate Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (Williamson Ether Synthesis) Intermediate->Step2 Product Final Product: This compound Step2->Product

References

An In-Depth Technical Guide to the Intramolecular Cyclization Mechanism for the Formation of 2,2-Dimethyloxetane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core mechanisms and experimental protocols for the synthesis of 2,2-dimethyloxetane, a valuable heterocyclic scaffold in medicinal chemistry. The primary focus is on the intramolecular cyclization of 2,2-dimethyl-1,3-propanediol derivatives. This document details the prevalent synthetic strategies, including the widely utilized base-catalyzed intramolecular Williamson ether synthesis following tosylation, and the acid-catalyzed dehydration pathway. Detailed experimental methodologies, quantitative data, and mechanistic visualizations are presented to facilitate a thorough understanding and practical application of these synthetic routes.

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant interest in drug discovery and development. Their unique physicochemical properties, such as improved aqueous solubility, metabolic stability, and the ability to act as rigid spacers, make them attractive isosteres for gem-dimethyl and carbonyl groups. This compound serves as a fundamental model for understanding the synthesis and reactivity of this important class of heterocycles. Intramolecular cyclization of acyclic precursors is the most common and efficient strategy for the construction of the strained oxetane ring. This guide will delve into the two primary mechanistic pathways for the formation of this compound from 2,2-dimethyl-1,3-propanediol.

Base-Catalyzed Intramolecular Cyclization: The Williamson Ether Synthesis Approach

The most established and reliable method for the synthesis of this compound is through an intramolecular Williamson ether synthesis. This two-step process involves the initial conversion of one of the hydroxyl groups of 2,2-dimethyl-1,3-propanediol into a good leaving group, typically a tosylate, followed by a base-mediated intramolecular SN2 reaction to form the oxetane ring.[1]

Mechanism of Tosylation and Cyclization

The reaction proceeds in two distinct stages:

  • Monotosylation of 2,2-dimethyl-1,3-propanediol: In the presence of a base such as pyridine, which also acts as a solvent and acid scavenger, one of the primary hydroxyl groups of 2,2-dimethyl-1,3-propanediol reacts with p-toluenesulfonyl chloride (TsCl) to form a monotosylated intermediate. The steric hindrance around the quaternary carbon favors the formation of the monotosylate over the ditosylate.

  • Base-catalyzed Intramolecular Cyclization: The addition of a strong base, such as sodium hydride (NaH), deprotonates the remaining hydroxyl group to form an alkoxide. This nucleophilic alkoxide then undergoes an intramolecular backside attack on the carbon atom bearing the tosylate leaving group, resulting in the formation of the this compound ring and sodium tosylate as a byproduct.[1]

Visualization of the Reaction Pathway

Williamson_Ether_Synthesis cluster_step1 Step 1: Monotosylation cluster_step2 Step 2: Intramolecular Cyclization Diol 2,2-Dimethyl-1,3-propanediol TsCl p-Toluenesulfonyl Chloride (TsCl) Monotosylate 2,2-Dimethyl-3-(tosyloxy)propan-1-ol Diol->Monotosylate + TsCl, Pyridine Pyridine Pyridine Base Sodium Hydride (NaH) Alkoxide Sodium 2,2-dimethyl-3-(tosyloxy)propan-1-oxide Monotosylate->Alkoxide + NaH Oxetane This compound Alkoxide->Oxetane Intramolecular SN2

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.

Experimental Protocol

Step 1: Synthesis of 2,2-Dimethyl-3-(tosyloxy)propan-1-ol (Monotosylate)

  • To a stirred solution of 2,2-dimethyl-1,3-propanediol (1.0 eq) in pyridine (approx. 5-10 volumes) at 0 °C, add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 4-6 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the monotosylated product.

Step 2: Synthesis of this compound

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add a solution of 2,2-dimethyl-3-(tosyloxy)propan-1-ol (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or GC-MS.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess NaH with water.

  • Partition the mixture between diethyl ether and water.

  • Separate the organic layer and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the product. Further purification can be achieved by fractional distillation.

Quantitative Data
StepReactantsReagents/ConditionsProductYield
12,2-Dimethyl-1,3-propanediolp-Toluenesulfonyl chloride, Pyridine, 0 °C to rt2,2-Dimethyl-3-(tosyloxy)propan-1-ol70-85%
22,2-Dimethyl-3-(tosyloxy)propan-1-olSodium Hydride, THF, refluxThis compound60-75%

Acid-Catalyzed Intramolecular Cyclization

An alternative, though less commonly reported, method for the synthesis of this compound is the acid-catalyzed dehydration of 2,2-dimethyl-1,3-propanediol. This reaction proceeds via protonation of one of the hydroxyl groups, followed by the intramolecular attack of the other hydroxyl group.

Proposed Mechanism

The acid-catalyzed cyclization is believed to follow these steps:

  • Protonation of a Hydroxyl Group: A strong acid (e.g., H₂SO₄) protonates one of the primary hydroxyl groups of 2,2-dimethyl-1,3-propanediol, converting it into a good leaving group (water).

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the oxygen of the second hydroxyl group attacks the carbon atom bearing the protonated hydroxyl group in an SN2-like fashion.

  • Deprotonation: A water molecule or the conjugate base of the acid removes the proton from the resulting oxonium ion to yield this compound and regenerate the acid catalyst.

Visualization of the Acid-Catalyzed Mechanism

Acid_Catalyzed_Cyclization Diol 2,2-Dimethyl-1,3-propanediol Protonated_Diol Protonated Diol Diol->Protonated_Diol + H+ Oxonium_Ion Oxonium Ion Intermediate Protonated_Diol->Oxonium_Ion Intramolecular Attack - H2O Oxetane This compound Oxonium_Ion->Oxetane - H+

Caption: Proposed mechanism for the acid-catalyzed synthesis of this compound.

Experimental Considerations

The acid-catalyzed dehydration of diols can be prone to side reactions, such as the formation of unsaturated alcohols and dienes, particularly under harsh conditions. Careful control of the reaction temperature and the choice of acid catalyst are crucial for optimizing the yield of the desired oxetane. While a detailed, high-yielding protocol for the acid-catalyzed synthesis of this compound is not as well-established as the Williamson ether synthesis route, general conditions often involve heating the diol with a catalytic amount of a strong, non-nucleophilic acid like sulfuric acid or p-toluenesulfonic acid, and removing water as it is formed.

Characterization Data for this compound

PropertyValue
Molecular Formula C₅H₁₀O
Molecular Weight 86.13 g/mol
Appearance Colorless liquid
Boiling Point ~80-81 °C
¹H NMR (CDCl₃) δ (ppm): 4.35 (t, 2H), 1.95 (t, 2H), 1.30 (s, 6H)
¹³C NMR (CDCl₃) δ (ppm): 77.2, 42.5, 25.8

Note: NMR data are approximate and may vary slightly depending on the solvent and instrument.

Conclusion

The intramolecular cyclization of 2,2-dimethyl-1,3-propanediol derivatives is a robust and efficient method for the synthesis of this compound. The base-catalyzed Williamson ether synthesis approach, involving the initial formation of a tosylate, is the most reliable and well-documented route, providing good yields. The acid-catalyzed dehydration offers a more atom-economical alternative, although it may require more careful optimization to minimize side reactions. This guide provides the necessary theoretical and practical information for researchers and professionals in drug development to successfully synthesize and utilize this important heterocyclic building block.

References

An In-Depth Technical Guide to the Paternò-Büchi Reaction for the Synthesis of 2,2-Dimethyloxetane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Paternò-Büchi reaction, with a specific focus on its application in the synthesis of 2,2-dimethyloxetane. Oxetanes are increasingly important structural motifs in medicinal chemistry, and this guide offers detailed insights into their photochemical synthesis.

Introduction to the Paternò-Büchi Reaction

The Paternò-Büchi reaction is a cornerstone of organic photochemistry, enabling the synthesis of four-membered oxetane rings through a [2+2] photocycloaddition of a carbonyl compound and an alkene.[1][2] First reported by Emanuele Paternò and later established by George Büchi, this reaction proceeds via the excitation of the carbonyl compound to its singlet or triplet state, followed by cycloaddition to the alkene.[1][2] The reaction mechanism, regioselectivity, and stereoselectivity are influenced by the nature of the substrates, the solvent, and the reaction conditions.

For the synthesis of this compound, the Paternò-Büchi reaction involves the photocycloaddition of acetone and isobutylene (2-methylpropene). This specific transformation offers a direct route to a valuable building block for various applications in drug discovery and materials science.

Reaction Mechanism and Stereochemistry

The Paternò-Büchi reaction is initiated by the photoexcitation of the carbonyl compound, in this case, acetone, to its first excited singlet state (S₁). This is followed by intersystem crossing (ISC) to the more stable triplet state (T₁). The excited triplet state of acetone then interacts with ground-state isobutylene to form a 1,4-biradical intermediate. The regioselectivity of the reaction is determined by the stability of this biradical. The attack of the electrophilic oxygen of the excited acetone on the less substituted carbon of the isobutylene double bond leads to the more stable tertiary radical intermediate. Subsequent spin inversion and ring closure of the biradical yield the this compound product.

Due to the symmetry of isobutylene, stereochemical considerations at the C3 and C4 positions of the oxetane ring are not a factor in this specific synthesis.

Paternò_Büchi_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Acetone Acetone (CH₃COCH₃) Excited_Acetone Excited Acetone (n,π* Triplet State) Acetone->Excited_Acetone hν (UV light) Isobutylene Isobutylene (C₄H₈) Biradical 1,4-Biradical Intermediate Excited_Acetone->Biradical + Isobutylene Oxetane This compound Biradical->Oxetane Ring Closure Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Prepare acetone solution in benzene/acetonitrile B Cool solution and bubble isobutylene gas A->B C Irradiate with UV lamp (>290 nm) with stirring B->C D Monitor reaction progress by GC C->D E Stop irradiation and evaporate excess isobutylene D->E F Remove solvent by rotary evaporation E->F G Purify by fractional distillation F->G H Characterize product by NMR, IR, MS G->H

References

Spectroscopic Characterization of 2,2-Dimethyloxetane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyloxetane, a saturated heterocyclic compound with the chemical formula C₅H₁₀O, is a valuable building block in organic synthesis and medicinal chemistry. Its strained four-membered ring system makes it a reactive intermediate for the introduction of the gem-dimethyl ether moiety into larger molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, purification, and characterization in various research and development settings. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, including predicted data, detailed experimental protocols, and standardized workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the molecular structure and standard spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (x2)1.3 - 1.5Singlet6H
-CH₂- (ring)4.3 - 4.5Triplet2H
-CH₂- (ring)2.5 - 2.7Triplet2H

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)
C(CH₃)₂75 - 80
-CH₂- (adjacent to O)65 - 70
-CH₂-25 - 30
-CH₃20 - 25

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) and Raman Spectroscopy Data for this compound
Vibrational ModePredicted IR Absorption (cm⁻¹)Predicted Raman Shift (cm⁻¹)Intensity
C-H stretch (alkane)2850 - 30002850 - 3000Strong (IR), Strong (Raman)
C-O-C stretch (ether)1050 - 11501050 - 1150Strong (IR), Weak (Raman)
CH₂ bend (scissoring)1450 - 14701450 - 1470Medium (IR), Medium (Raman)
C-C stretch800 - 1000800 - 1000Medium (IR), Strong (Raman)
Table 4: Predicted Mass Spectrometry Data for this compound
m/zPredicted FragmentRelative Abundance
86[M]⁺ (Molecular Ion)Low
71[M - CH₃]⁺High
58[M - C₂H₄]⁺Medium
43[C₃H₇]⁺High

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes

Instrumentation:

  • 300-500 MHz NMR Spectrometer

Procedure:

  • Prepare a sample of approximately 5-10 mg of this compound dissolved in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Tune and shim the spectrometer to the sample.

  • Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Process the acquired data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

  • Integrate the peaks in the ¹H spectrum and determine the multiplicities.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in CDCl3 with TMS transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert tune_shim Tune and Shim insert->tune_shim acquire_H1 Acquire 1H Spectrum tune_shim->acquire_H1 acquire_C13 Acquire 13C Spectrum acquire_H1->acquire_C13 process Fourier Transform & Phasing acquire_C13->process reference Reference to TMS/Solvent process->reference analyze Integrate & Assign Peaks reference->analyze

NMR Spectroscopy Experimental Workflow
Infrared (IR) and Raman Spectroscopy

Objective: To identify the functional groups and vibrational modes of the molecule.

Materials:

  • This compound sample

  • Salt plates (e.g., NaCl or KBr) for IR or a capillary tube for Raman

  • Solvent (if necessary, e.g., CCl₄)

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with a liquid sample cell or ATR accessory.

  • Raman Spectrometer with a laser excitation source (e.g., 785 nm).

Procedure for IR Spectroscopy (Neat Liquid):

  • Place a drop of the neat liquid sample of this compound between two salt plates to form a thin film.

  • Place the salt plates in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty beam path.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Process the spectrum to obtain a transmittance or absorbance plot.

  • Identify and label the major absorption bands.

Procedure for Raman Spectroscopy:

  • Fill a glass capillary tube with the this compound sample.

  • Place the capillary tube in the sample holder of the Raman spectrometer.

  • Focus the laser on the sample.

  • Acquire the Raman spectrum over a suitable spectral range (e.g., 200-3500 cm⁻¹).

  • Process the spectrum to remove any background fluorescence and to identify the Raman shifts.

  • Label the significant Raman scattering peaks.

Vibrational_Spectroscopy_Workflow cluster_ir FTIR Spectroscopy cluster_raman Raman Spectroscopy prep_ir Prepare Thin Film on Salt Plates bkg_ir Acquire Background Spectrum prep_ir->bkg_ir acq_ir Acquire Sample Spectrum bkg_ir->acq_ir proc_ir Process and Analyze IR Spectrum acq_ir->proc_ir prep_raman Fill Capillary Tube with Sample focus_raman Focus Laser on Sample prep_raman->focus_raman acq_raman Acquire Raman Spectrum focus_raman->acq_raman proc_raman Process and Analyze Raman Spectrum acq_raman->proc_raman start This compound Sample start->prep_ir start->prep_raman

Vibrational Spectroscopy Experimental Workflows
Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., dichloromethane or hexane)

  • GC vial with a septum cap

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

  • Prepare a dilute solution of this compound (e.g., 100 ppm) in a suitable volatile solvent.

  • Transfer the solution to a GC vial.

  • Set the GC-MS operating conditions. Typical parameters for a volatile compound might be:

    • Injector Temperature: 250 °C

    • GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40 °C for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

  • Inject a small volume of the sample (e.g., 1 µL) into the GC.

  • Acquire the data.

  • Analyze the resulting chromatogram to determine the retention time of the compound.

  • Analyze the mass spectrum corresponding to the chromatographic peak of this compound.

  • Identify the molecular ion peak and the major fragment ions.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_analysis Data Analysis dilute Dilute Sample in Volatile Solvent transfer Transfer to GC Vial dilute->transfer inject Inject Sample into GC transfer->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Analysis ionize->detect analyze_chromo Analyze Chromatogram detect->analyze_chromo analyze_ms Analyze Mass Spectrum analyze_chromo->analyze_ms identify_frags Identify Fragments analyze_ms->identify_frags

GC-MS Experimental Workflow

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,2-Dimethyloxetane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,2-dimethyloxetane. Due to the challenges in locating a centralized, complete experimental dataset for this specific compound within publicly available spectral databases, this guide synthesizes information from analogous structures and established principles of NMR spectroscopy to present a reliable interpretation of its spectral characteristics.

Structure and Symmetry of this compound

This compound is a saturated four-membered heterocyclic ether. The presence of a gem-dimethyl group at the C2 position significantly influences its molecular symmetry and, consequently, its NMR spectra. The molecule possesses a plane of symmetry, which renders the two methyl groups chemically equivalent. Similarly, the protons on the C3 and C4 carbons exhibit distinct chemical environments.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three unique proton environments in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
2 x CH₃ (C2)1.3 - 1.5Singlet-
CH₂ (C3)2.4 - 2.6Triplet6.0 - 8.0
CH₂ (C4)4.4 - 4.6Triplet6.0 - 8.0

The singlet for the methyl protons arises from the absence of adjacent protons. The methylene protons at C3 and C4 are expected to appear as triplets due to coupling with each other.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum of this compound is predicted to show three signals, corresponding to the three distinct carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm) (Predicted)
2 x C H₃ (C2)25 - 35
C H₂ (C3)35 - 45
C H₂ (C4)70 - 80
C (CH₃)₂ (C2)80 - 90

The quaternary carbon at C2 is expected to be the most downfield of the sp³ carbons due to the deshielding effect of the adjacent oxygen atom and the two methyl groups. The C4 carbon, also directly attached to the oxygen, will also be significantly downfield.

Experimental Protocol for NMR Analysis

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Parameters:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 8-16, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 128-1024 or more, as ¹³C has a low natural abundance.

Structural Assignment Workflow

The following diagram illustrates the logical workflow for assigning the NMR signals to the corresponding atoms in the this compound molecule.

G Figure 1. NMR Signal Assignment Workflow for this compound cluster_structure Molecular Structure cluster_1h_nmr ¹H NMR Analysis cluster_13c_nmr ¹³C NMR Analysis cluster_assignment Signal Assignment Structure This compound H_Signals Observe 3 Signals Structure->H_Signals C_Signals Observe 3 Signals Structure->C_Signals H_Integration Integration Ratio (6:2:2) H_Signals->H_Integration H_Multiplicity Multiplicity (s, t, t) H_Integration->H_Multiplicity H_Shifts Chemical Shifts H_Multiplicity->H_Shifts Assign_CH3 Assign Singlet (δ ~1.4) to 2xCH₃ H_Shifts->Assign_CH3 Assign_CH2_C3 Assign Upfield Triplet (δ ~2.5) to CH₂ (C3) H_Shifts->Assign_CH2_C3 Assign_CH2_C4 Assign Downfield Triplet (δ ~4.5) to CH₂ (C4) H_Shifts->Assign_CH2_C4 C_Shifts Chemical Shifts C_Signals->C_Shifts Assign_C_CH3 Assign Upfield ¹³C signal to 2xCH₃ C_Shifts->Assign_C_CH3 Assign_C_C3 Assign Midfield ¹³C signal to C3 C_Shifts->Assign_C_C3 Assign_C_C4 Assign Downfield ¹³C signal to C4 C_Shifts->Assign_C_C4 Assign_C_C2 Assign Quaternary ¹³C signal to C2 C_Shifts->Assign_C_C2

Caption: Workflow for NMR signal assignment.

Unraveling the Energetic Landscape of 2,2-Dimethyloxetane: A Technical Guide to its Ring Strain

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the computational and experimental methodologies used to determine the ring strain of 2,2-dimethyloxetane, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the energetic properties of this strained four-membered ring system.

Introduction: The Significance of Ring Strain in this compound

This compound, a derivative of oxetane, possesses considerable ring strain due to the deviation of its bond angles from the ideal tetrahedral geometry. This inherent strain energy is a critical determinant of its reactivity and makes it a valuable building block in organic synthesis. In drug discovery, the oxetane motif is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups, offering improved physicochemical properties such as aqueous solubility and metabolic stability. Understanding the quantitative aspects of its ring strain is paramount for predicting its behavior in chemical and biological systems.

Computational Approaches to Determining Ring Strain

The ring strain energy (RSE) of this compound can be quantified using a variety of computational chemistry methods. These approaches provide theoretical estimates of the energy difference between the cyclic molecule and a corresponding strain-free acyclic reference.

Ab Initio and Density Functional Theory (DFT) Calculations

High-level ab initio and Density Functional Theory (DFT) methods are powerful tools for accurately calculating molecular energies. The choice of the level of theory and basis set is crucial for obtaining reliable results.

Table 1: Calculated Ring Strain Energy of Oxetane Derivatives

CompoundComputational MethodBasis SetCalculated Ring Strain Energy (kcal/mol)
OxetaneNot SpecifiedNot Specified~25-26[1]
Substituted OxetanesG3(MP2)Not SpecifiedVaries with substitution
Homodesmotic Reactions

A robust method for calculating ring strain involves the use of homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, thereby isolating the strain energy of the cyclic compound.

Methodology for Homodesmotic Reaction Calculation:

  • Define the Homodesmotic Reaction: Construct a balanced chemical equation where the cyclic molecule (this compound) and strain-free acyclic molecules are reactants, and the products are also strain-free acyclic molecules with the same number and type of bonds.

  • Geometry Optimization: Perform geometry optimization for all molecules in the reaction using a selected level of theory (e.g., B3LYP, MP2) and basis set (e.g., 6-31G*, cc-pVTZ).

  • Frequency Calculations: Conduct frequency calculations at the same level of theory to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Calculate Reaction Enthalpy: The ring strain energy is determined from the calculated enthalpy change of the homodesmotic reaction.

Homodesmotic Reaction Workflow A Define Homodesmotic Reaction for This compound B Geometry Optimization (e.g., DFT/B3LYP) A->B C Frequency Calculation (ZPVE and Thermal Corrections) B->C D Calculate Reaction Enthalpy C->D E Ring Strain Energy D->E

Caption: Workflow for calculating ring strain energy using homodesmotic reactions.

Experimental Determination of Ring Strain

Experimental methods provide a direct measure of the heat of formation, from which the ring strain energy can be derived.

Combustion Calorimetry

Bomb calorimetry is a classic technique for determining the enthalpy of combustion. The difference between the experimentally determined enthalpy of combustion and the calculated enthalpy of combustion for a hypothetical strain-free analogue provides the ring strain energy.

Experimental Protocol for Bomb Calorimetry:

  • Sample Preparation: A precisely weighed sample of this compound is placed in a sample holder within the bomb calorimeter.

  • Pressurization: The bomb is sealed and pressurized with a known excess of pure oxygen.

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded.

  • Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

  • Strain Energy Calculation: The experimental heat of formation is determined from the heat of combustion. This value is then compared to the theoretical heat of formation of a strain-free reference compound to calculate the ring strain energy.

This compound in Drug Development: A Bioisosteric Approach to Modulate Metabolism

The incorporation of the this compound motif into drug candidates is a strategic approach to enhance their pharmacokinetic properties. Specifically, it can serve as a bioisostere for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities, thereby directing metabolism away from oxidation by cytochrome P450 (CYP450) enzymes.

Many drug-drug interactions arise from the inhibition or induction of CYP450 enzymes. By introducing an oxetane ring, medicinal chemists can promote alternative metabolic pathways, such as hydrolysis, potentially reducing the likelihood of such interactions.

Metabolic Pathway Modulation cluster_0 Conventional Drug Metabolism cluster_1 Metabolism Modulation with this compound A Drug with Metabolically Labile Group (e.g., gem-dimethyl) B CYP450 Oxidation A->B C Metabolite(s) B->C E Alternative Metabolic Pathway (e.g., Hydrolysis) F Metabolite(s) D Drug with This compound Moiety D->E E->F X Reduced Potential for CYP450-mediated Drug-Drug Interactions E->X

Caption: Modulation of drug metabolism by incorporating a this compound moiety.

Synthesis of this compound: The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition that provides a direct route to the synthesis of oxetanes. This reaction involves the photo-induced addition of a carbonyl compound to an alkene.

Experimental Workflow for the Paternò-Büchi Reaction:

  • Reactant Preparation: A solution of a suitable ketone (e.g., acetone) and an alkene (e.g., isobutylene) in an appropriate solvent is prepared in a photochemical reactor.

  • Photochemical Irradiation: The reaction mixture is irradiated with ultraviolet (UV) light of a specific wavelength to excite the carbonyl compound.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed, and the product, this compound, is isolated and purified, typically by distillation or column chromatography.

Paterno-Buchi Reaction Workflow A Reactant Preparation (Ketone + Alkene) B Photochemical Irradiation (UV Light) A->B C Reaction Monitoring (GC/TLC) B->C D Work-up and Purification C->D E This compound D->E

Caption: Experimental workflow for the synthesis of this compound via the Paternò-Büchi reaction.

Conclusion

The significant ring strain of this compound is a key feature that dictates its chemical reactivity and utility. Computational methods, particularly those employing homodesmotic reactions, provide valuable insights into the magnitude of this strain. These theoretical predictions can be corroborated by experimental techniques such as bomb calorimetry. In the realm of drug development, the strategic incorporation of the this compound scaffold offers a promising avenue for modulating metabolic pathways and improving the pharmacokinetic profiles of therapeutic agents. A thorough understanding of the principles and methodologies outlined in this guide is essential for harnessing the full potential of this versatile heterocyclic compound.

References

Theoretical Calculations of 2,2-Dimethyloxetane Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and computational approaches used to understand the reactivity of 2,2-dimethyloxetane. As a key structural motif in medicinal chemistry and materials science, a deep understanding of its reaction mechanisms is paramount. This document summarizes key findings from computational studies, details common experimental protocols used for validation, and presents quantitative data in a structured format.

Introduction: The Strained Ring

This compound is a valuable research subject as it represents a prototypical derivative of the oxetane class.[1] Its structure, featuring a four-membered ether ring, is characterized by significant ring strain, estimated to be around 25-26 kcal/mol.[1][2] This inherent strain, arising from non-ideal bond angles, is comparable to that of oxiranes and makes the molecule susceptible to a variety of ring-opening reactions.[2] Theoretical calculations, particularly quantum chemical methods like Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure, reaction mechanisms, and overall reactivity of this compound.[1][3]

The primary modes of reactivity for this compound, driven by the release of this ring strain, include electrophilic activation, nucleophilic attack, and radical-mediated pathways.[1] Computational studies provide critical insights into the energetics and transition states of these processes, guiding synthetic applications and mechanistic understanding.

Computational Methodologies

The theoretical investigation of this compound's reactivity heavily relies on quantum chemical calculations to model molecular structures, energies, and reaction pathways.

Core Theoretical Approaches:

  • Density Functional Theory (DFT): This is one of the most powerful and widely used methods for studying molecules like this compound.[1] Functionals such as B3LYP and B3PW91, often paired with basis sets like 6-311+G**, are commonly employed to calculate the geometries of ground states, transition states, and the corresponding activation energies.[3]

  • Ab Initio Methods: These methods solve the Schrödinger equation without empirical parameters. Coupled-cluster methods, such as CCSD(T), are often used for high-accuracy single-point energy calculations on geometries optimized with DFT, providing a more refined understanding of the potential energy surface.[4][5][6]

These computational techniques are instrumental in predicting the stability of reaction intermediates, determining the kinetics of different reaction pathways, and understanding the unimolecular decomposition of the molecule.[1][3]

Theoretical Insights into Reactivity

Computational studies have explored several key reaction pathways for this compound and its derivatives.

Electrophilic and Acid-Catalyzed Ring-Opening

Under acidic conditions, the oxetane ring is readily opened. The mechanism, elucidated by computational models, proceeds as follows:

  • Protonation: An electrophile, typically a proton from an acid, coordinates with the oxygen atom of the oxetane ring.[1]

  • Activation: This protonation enhances the electrophilicity of the adjacent carbon atoms. Computational studies indicate that this step causes an elongation of the C-O bonds, particularly the (CH₃)₂C-O bond.[1]

  • Nucleophilic Attack: The activated ring is then attacked by a nucleophile. Theoretical calculations suggest that the attack preferentially occurs at the more sterically hindered, yet more substituted, tertiary carbon atom. This is because this carbon can better stabilize the developing positive charge of the carbocation-like transition state, leading to a less destabilizing strain energy upon ring-opening.[1]

Radical-Mediated Reactions and Oxidation

The reactivity of radicals derived from oxetanes is crucial, particularly in combustion and atmospheric chemistry. Theoretical studies on related molecules like 2-methyloxetane and 2,4-dimethyloxetane provide a framework for understanding this compound.[4][6][7][8][9]

The general mechanism involves:

  • Hydrogen Abstraction: A radical species abstracts a hydrogen atom from the oxetane ring, forming a carbon-centered oxetanyl radical.[4][5]

  • Competitive Pathways: The resulting radical undergoes a competition between unimolecular ring-opening and bimolecular reaction with molecular oxygen (O₂).[4][5][6]

  • Ring-Opening: The unimolecular decomposition typically involves the cleavage of a C-C or C-O bond, leading to the formation of stable, linear radical species.[4][5] Theoretical calculations of the potential energy surfaces are essential to determine the activation barriers and branching ratios for these competing pathways.[4][5][7][8][9]

Thermal Decomposition

This compound can undergo unimolecular decomposition under thermal stress.[1] Theoretical calculations using DFT have shown that a primary pathway for this decomposition is a concerted process involving the cleavage of the C-O bond, akin to a β-elimination reaction. This reaction yields stable molecules: isobutene and formaldehyde.[1] These computational studies are vital for calculating the activation energies and understanding the kinetic feasibility of such decomposition routes.[1]

Quantitative Data Summary

The following tables summarize key quantitative data derived from or related to theoretical studies on oxetanes.

Cyclic EtherRing SizeApproximate Strain Energy (kcal/mol)
Oxirane327.3
Oxetane 4 25.5 - 26.0 [1][2]
Tetrahydrofuran55.6[1][2]
Cyclobutane426.3[1]
Table 1: Comparative Ring Strain Energies.
ReactionReactant RadicalBarrier Height (kcal/mol)Products
C-O Bond Scission2-methyloxetan-3-yl20.5[4][5]but-2-en-3-oxy
Internal H-Abstraction2-(methylperoxy)oxetane22.9[4]QOOH Intermediate
Ring OpeningQOOH from 2-(methylperoxy)oxetane25.8[4]4-hydroperoxybutanal-3-yl
Table 2: Selected Calculated Activation Barriers for Unimolecular Reactions of 2-Methyloxetane Radicals (as a proxy for substituted oxetanes).

Experimental Protocols

Theoretical calculations are often validated by experimental results. A key experimental technique used to study the reactivity of oxetane derivatives, particularly in radical-mediated oxidation, is Multiplexed Photoionization Mass Spectrometry (MPIMS) .

General Protocol for Cl-Initiated Oxidation Studies: [4][5][6]

  • Reactant Preparation: A mixture of the oxetane derivative (e.g., 2-methyloxetane), a chlorine source (like Cl₂), and oxygen (O₂) is prepared in a flow reactor at a controlled low pressure (e.g., 6 Torr).

  • Initiation: The mixture is subjected to photolysis (e.g., with a laser) to generate chlorine atoms. These highly reactive Cl atoms initiate the reaction by abstracting hydrogen from the oxetane, creating oxetanyl radicals.

  • Reaction: The radicals then react under pseudo-first-order conditions at controlled temperatures (e.g., 650 K to 800 K), undergoing ring-opening or reacting with O₂.[4][5][6]

  • Detection and Quantification: The gas mixture is continuously sampled and analyzed using MPIMS. This technique uses tunable vacuum ultraviolet (VUV) light to ionize the molecules, allowing for the detection and quantification of various isomers and reaction products based on their mass-to-charge ratio and photoionization spectra.

  • Data Analysis: The experimental product yields are then compared against the predictions from theoretical models and potential energy surface calculations to validate the proposed reaction mechanisms and calculated rate coefficients.

Visualizations of Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex relationships and reaction pathways discussed.

G cluster_input Input Definition cluster_calc Computational Steps cluster_output Analysis & Results mol Define Molecule (this compound) opt Geometry Optimization (DFT: B3LYP) mol->opt freq Frequency Calculation opt->freq Confirm Minimum ts_search Transition State Search (e.g., QST2/3, Berny) opt->ts_search energy Single-Point Energy (High-Level: CCSD(T)) opt->energy Refine Energies ts_search->freq Confirm 1st-order Saddle irc Intrinsic Reaction Coordinate (IRC) ts_search->irc Verify Reactant/Product Connectivity ts_search->energy Refine Energies pes Potential Energy Surface irc->pes energy->pes thermo Thermochemical Data (ΔH, ΔG, Ea) pes->thermo rates Reaction Rate Constants thermo->rates

Computational workflow for reactivity studies.

G reactant This compound protonated Protonated Oxetane reactant->protonated + H+ ts Transition State (Nucleophilic Attack) protonated->ts + Nu- product Ring-Opened Product (1,3-diol derivative) ts->product h_plus H+ nu Nu-

Acid-catalyzed ring-opening of this compound.

References

Ring-Opening Reactions of 2,2-Dimethyloxetane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the ring-opening reactions of 2,2-dimethyloxetane, a versatile four-membered heterocyclic compound. Driven by significant ring strain, this oxetane derivative serves as a valuable building block in organic synthesis and medicinal chemistry. This document details the core mechanistic principles governing its reactivity with various nucleophiles, including regioselectivity under both acidic and basic/nucleophilic conditions. It presents quantitative data for key transformations, provides detailed experimental protocols, and explores the applications of these reactions in the development of novel chemical entities. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and materials science.

Introduction

Oxetanes are four-membered cyclic ethers that possess considerable ring strain (approximately 25-26 kcal/mol), making them susceptible to ring-opening reactions.[1] This inherent reactivity renders them powerful intermediates for the synthesis of complex molecules containing a 1,3-difunctionalized carbon skeleton. This compound, in particular, is an important model substrate. Its gem-dimethyl substitution at the C2 position provides a steric bias that simplifies the study of reaction mechanisms and regioselectivity.[1]

The oxetane motif has gained significant attention in drug discovery. Its incorporation into molecular scaffolds can enhance key physicochemical properties such as aqueous solubility and metabolic stability, while also providing a three-dimensional structural element. Understanding the ring-opening chemistry of derivatives like this compound is crucial for leveraging its potential as a synthetic building block for novel therapeutics and advanced materials.[2]

Core Mechanistic Principles and Regioselectivity

The regiochemical outcome of the nucleophilic ring-opening of this compound is dictated primarily by the reaction conditions, which determine the mechanistic pathway. The two principal mechanisms are acid-catalyzed (SN1-like) and direct nucleophilic attack (SN2).

Acid-Catalyzed Pathway (SN1-like)

Under acidic conditions (Brønsted or Lewis acids), the ether oxygen of the oxetane is protonated or coordinates to the Lewis acid. This activation makes the ring significantly more electrophilic and weakens the C-O bonds. The subsequent nucleophilic attack occurs preferentially at the more substituted carbon (C2). This regioselectivity is attributed to the formation of a stabilized tertiary carbocation-like transition state. The product of this pathway is a tertiary alcohol.[3][4]

cluster_reactants cluster_intermediates cluster_products OX This compound Activated_OX Protonated Oxetane OX->Activated_OX Protonation H_plus H⁺ (Acid Catalyst) TS_SN1 Tertiary Carbocation-like Transition State Activated_OX->TS_SN1 Ring Opening Intermediate Oxonium Ion TS_SN1->Intermediate Product_SN1 Tertiary Alcohol Product (Attack at C2) Intermediate->Product_SN1 Deprotonation Nu Nucleophile (Nu⁻) Nu->Intermediate Nucleophilic Attack at C2

Figure 1: Acid-Catalyzed Ring-Opening Pathway (SN1-like).
Base/Nucleophile-Catalyzed Pathway (SN2)

In the presence of strong nucleophiles under neutral or basic conditions, the reaction proceeds via a direct SN2 mechanism. Due to the significant steric hindrance imposed by the two methyl groups at the C2 position, the nucleophile preferentially attacks the less sterically hindered methylene carbon (C4). This backside attack leads to the cleavage of the C4-O bond and results in the formation of a primary alcohol.

cluster_products OX This compound TS_SN2 Sₙ2 Transition State OX->TS_SN2 Sₙ2 Attack Nu Strong Nucleophile (e.g., R-Li, RMgX) Nu->TS_SN2 Sₙ2 Attack Intermediate Alkoxide Intermediate TS_SN2->Intermediate Ring Opening Product_SN2 Primary Alcohol Product (Attack at C4) Intermediate->Product_SN2 Protonation H3O_plus H₃O⁺ (Workup)

Figure 2: Base/Nucleophile-Catalyzed Ring-Opening Pathway (SN2).

Ring-Opening Reactions with Various Nucleophiles

The principles of regioselectivity are demonstrated across a range of nucleophiles, including oxygen-, carbon-, and nitrogen-based reagents.

Oxygen Nucleophiles (O-Nucleophiles)

Acid-catalyzed hydrolysis or alcoholysis of this compound leads to the formation of diols and ether-alcohols, respectively. These reactions typically require a Brønsted acid like H₂SO₄ or a Lewis acid catalyst.

Nucleophile/ReagentCatalystConditionsProduct(s)Yield (%)Reference
Water (H₂O)H₂SO₄ (dilute)Heat3-Methyl-1,3-butanediolHighN/A
Methanol (CH₃OH)H₂SO₄Reflux3-Methoxy-3-methyl-1-butanolHigh[5][6][7]
Methanol (CH₃OH)Yb(OTf)₃CH₂Cl₂, rt3-Methoxy-3-methyl-1-butanol48-60%[3]
Carbon Nucleophiles (C-Nucleophiles)

Strongly nucleophilic organometallic reagents, such as Grignard and organolithium compounds, are capable of opening the oxetane ring without an acid catalyst. Following the SN2 pathway, these reagents attack the less substituted C4 position.

Nucleophile/ReagentSolventConditionsProduct(s)Yield (%)Reference
Phenylmagnesium bromide (PhMgBr)Diethyl etherReflux, then H₃O⁺ workup4-Phenyl-2-methyl-2-butanolGood[8]
n-Butyllithium (n-BuLi)Diethyl ether-78 °C to rt, then H₃O⁺ workup2-Methyl-2-heptanolGood[4]
Lithium acetylideBF₃·OEt₂THF5-Methyl-5-hydroxy-1-hexyne90%[3]

Note: Yields are described qualitatively in some sources; specific quantitative data for this compound is limited.

Experimental Protocols

The following sections provide detailed methodologies for representative ring-opening reactions of this compound.

General Experimental Workflow

A typical procedure for a ring-opening reaction involves the initial setup under an inert atmosphere (if using sensitive reagents), addition of the oxetane and catalyst/nucleophile, reaction monitoring, aqueous workup to quench the reaction and remove inorganic salts, extraction of the product into an organic solvent, drying, and finally, purification.

A Reaction Setup (Flask, Stirrer, Inert Atm.) B Add Solvent and This compound A->B C Add Nucleophile / Catalyst (Control Temperature) B->C D Reaction Monitoring (TLC, GC/MS) C->D E Aqueous Workup / Quench (e.g., add H₂O or sat. NH₄Cl) D->E Reaction Complete F Phase Separation (Separatory Funnel) E->F G Extract Aqueous Layer with Organic Solvent F->G H Combine Organic Layers & Dry (e.g., MgSO₄) G->H I Filter and Concentrate (Rotary Evaporator) H->I J Purification (Distillation or Chromatography) I->J K Characterization (NMR, IR, MS) J->K

Figure 3: General Experimental Workflow for Ring-Opening Reactions.
Protocol 1: Acid-Catalyzed Methanolysis

This protocol describes the ring-opening of this compound with methanol, catalyzed by sulfuric acid, to yield 3-methoxy-3-methyl-1-butanol.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol (50 mL).

  • Reagent Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (1 mL, ~1.8 mmol) with stirring.

  • Substrate Addition: To the cooled methanolic acid solution, add this compound (5.0 g, 58 mmol).

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (100 mL) to neutralize the acid.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to obtain pure 3-methoxy-3-methyl-1-butanol.

Protocol 2: Ring-Opening with n-Butyllithium

This procedure details the reaction with an organolithium reagent, which requires anhydrous conditions and an inert atmosphere.[9]

  • Reaction Setup: Assemble a 100 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool under a stream of dry nitrogen.

  • Reagent Addition: Add anhydrous diethyl ether (40 mL) to the flask via syringe. Add this compound (4.3 g, 50 mmol) to the dropping funnel.

  • Nucleophile Addition: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexanes, 34.4 mL, 55 mmol) to the stirred ether solution.

  • Substrate Addition: Add the this compound from the dropping funnel to the n-butyllithium solution over 30 minutes, maintaining the temperature at -78 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Workup: Cool the flask to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude 2-methyl-2-heptanol by vacuum distillation or flash column chromatography.

Applications in Drug Discovery

The this compound unit and its ring-opened products are of significant interest to medicinal chemists. The oxetane ring itself can act as a polar, metabolically stable, three-dimensional replacement for more labile groups like gem-dimethyl or carbonyl functionalities. Ring-opening reactions provide access to 1,3-di-substituted scaffolds that are prevalent in many biologically active molecules. For example, the resulting 1,3-diol or amino-alcohol motifs can serve as key intermediates in the synthesis of complex drug candidates, enabling the exploration of new chemical space and the optimization of pharmacokinetic profiles.

Conclusion

This compound is a reactive and synthetically useful building block whose chemistry is dominated by strain-releasing ring-opening reactions. The regioselectivity of these transformations can be effectively controlled by the choice of reaction conditions. Acidic catalysis directs nucleophilic attack to the sterically hindered C2 position via an SN1-like mechanism, whereas strong, basic nucleophiles attack the less hindered C4 position in an SN2 fashion. This predictable reactivity allows for the controlled synthesis of valuable 1,3-difunctionalized building blocks, which have found important applications in the fields of organic synthesis, materials science, and drug discovery.

References

Electrophilic Activation and Ring-Opening of the 2,2-Dimethyloxetane Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, is a prominent structural motif in medicinal chemistry and materials science. Its significance stems from its role as a metabolically stable polar isostere for gem-dimethyl and carbonyl groups. The inherent ring strain of the oxetane moiety, estimated to be around 25-26 kcal/mol, renders it susceptible to ring-opening reactions, providing a versatile pathway to valuable 1,3-difunctionalized compounds.[1] This guide focuses on the electrophilic activation of the 2,2-dimethyloxetane ring, a key substrate that serves as a simplified model for understanding the fundamental reactivity of substituted oxetanes.[1]

Core Principles: The Mechanism of Electrophilic Activation

The electrophilic activation of this compound is initiated by the interaction of an electrophile, such as a proton from a Brønsted acid or a vacant orbital from a Lewis acid, with the lone pair of electrons on the oxetane's oxygen atom.[1][2] This initial coordination step forms a highly reactive oxonium ion intermediate. The formation of this intermediate weakens the carbon-oxygen bonds and induces a significant partial positive charge on the ring carbons.

For this compound, the gem-dimethyl substitution at the C2 position plays a critical role in directing the outcome of the reaction. The tertiary nature of the C2 carbon allows it to better stabilize the developing positive charge compared to the secondary C4 carbon. Consequently, the transition state exhibits significant SN1-like character. This electronic preference dictates that subsequent nucleophilic attack occurs predominantly at the more substituted C2 position, leading to a highly regioselective ring-opening.[2]

G start Start: Assemble Apparatus reagents Combine this compound and anhydrous DCM under N₂ start->reagents cool Cool mixture to 0°C reagents->cool add Add POCl₃/DMAP solution dropwise cool->add react Stir at 0°C, then warm to RT (Monitor by TLC/GC-MS) add->react quench Quench with sat. aq. NaHCO₃ react->quench workup Workup: 1. Separate layers 2. Extract aqueous phase 3. Wash with brine quench->workup dry Dry organic phase (Na₂SO₄), filter, and concentrate workup->dry purify Purify by column chromatography dry->purify end End: Isolate Product purify->end

References

Thermochemical Properties of 2,2-Dimethyloxetane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes are four-membered heterocyclic ethers that have garnered significant interest in medicinal chemistry and materials science due to their unique physicochemical properties. The inherent ring strain of the oxetane ring, estimated to be around 25-26 kcal/mol, makes them valuable reactive intermediates and building blocks.[1] 2,2-dimethyloxetane, a symmetrically substituted derivative, serves as a key model compound for understanding the fundamental thermochemistry and reactivity of this important class of molecules. This technical guide provides a comprehensive overview of the thermochemical properties of this compound, with a focus on its enthalpy of formation, entropy, and heat capacity. In the absence of extensive direct experimental data for this compound, this guide leverages data from the parent compound, oxetane (trimethylene oxide), and established experimental and computational methodologies to provide a thorough analysis.

Thermochemical Data

Table 1: Experimental Thermochemical Data for Oxetane (Trimethylene Oxide)

PropertyValueUnitsMethodReference
Standard Enthalpy of Combustion of Gas (ΔcH°gas)-1957.9 ± 0.6kJ/molFlame Calorimetry[2][4][5]
Standard Enthalpy of Formation of Gas (ΔfH°gas)-80.5 ± 0.6kJ/molDerived from ΔcH°gas[5]

Note: The values are for the gaseous state at 298.15 K and 1 atm. The uncertainty represents the experimental uncertainty reported in the original study.

Experimental Protocols

The determination of thermochemical properties, such as the enthalpy of combustion, relies on precise calorimetric measurements. The following section details a generalized experimental protocol for flame calorimetry, adapted from the principles used in the study of cyclic ethers by Pell and Pilcher.[2][3][4]

Determination of the Enthalpy of Combustion by Flame Calorimetry

This method involves the controlled combustion of a volatile organic compound in a calorimeter and measuring the resultant temperature change to calculate the heat released.

Apparatus:

  • Flame Calorimeter: A specialized calorimeter designed for the combustion of gaseous or volatile liquid samples. This typically consists of a reaction vessel, a burner, an oxygen supply system, an ignition system, and a temperature measuring device (e.g., a platinum resistance thermometer).

  • Flow System: A calibrated flow system to control the delivery of the gaseous sample and oxygen to the burner.

  • Sample Vaporizer: A thermostatically controlled vaporizer to ensure the complete vaporization of the liquid sample before it enters the burner.

  • Gas Analysis System: An apparatus for the quantitative analysis of the combustion products (e.g., for carbon dioxide and carbon monoxide) to confirm complete combustion.

Procedure:

  • Sample Preparation: A pure sample of the liquid (e.g., this compound) is placed in the vaporizer.

  • Calorimeter Assembly: The calorimeter is assembled, and the reaction vessel is filled with a known amount of water. The system is allowed to reach thermal equilibrium.

  • Calibration: The calorimeter is calibrated by burning a substance with a known heat of combustion (e.g., hydrogen or a standard hydrocarbon) to determine the heat capacity of the calorimeter system.

  • Combustion: The vaporized sample is introduced into the burner at a constant, known flow rate along with a controlled excess of oxygen. The mixture is ignited.

  • Temperature Measurement: The temperature of the calorimeter water is recorded at regular intervals before, during, and after the combustion process until a steady final temperature is reached.

  • Product Analysis: The combustion products are collected and analyzed to ensure complete combustion to carbon dioxide and water. The absence of carbon monoxide is a key indicator of complete combustion.

  • Calculation: The heat of combustion is calculated from the observed temperature rise, the heat capacity of the calorimeter, and the amount of substance burned. Corrections are applied for the heat of ignition and any incomplete combustion.

The following diagram illustrates the general workflow for determining the heat of combustion using flame calorimetry.

G Experimental Workflow for Flame Calorimetry cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Sample Sample Preparation (Vaporization) Combustion Controlled Combustion of Sample Sample->Combustion Calorimeter Calorimeter Assembly and Equilibration Calibration Calorimeter Calibration (with standard) Calorimeter->Calibration Calibration->Combustion Temp Temperature Recording Combustion->Temp Products Analysis of Combustion Products Combustion->Products Calculation Calculation of Heat of Combustion Temp->Calculation Products->Calculation

Workflow for Flame Calorimetry

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules like this compound. Quantum chemical calculations, such as those employing ab initio or density functional theory (DFT) methods, can provide reliable estimates of enthalpies of formation, entropies, and heat capacities.

Methodology Overview:

  • Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal contributions to the enthalpy and entropy.

  • Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry to obtain an accurate electronic energy.

  • Thermochemical Property Calculation: The enthalpy of formation is typically calculated using isodesmic or atomization reactions, which help to cancel out systematic errors in the calculations. Standard entropy and heat capacity are calculated using statistical mechanics based on the optimized geometry and vibrational frequencies.

The following diagram illustrates a typical workflow for computational thermochemistry.

G Computational Thermochemistry Workflow cluster_calc Quantum Chemical Calculations cluster_thermochem Thermochemical Analysis Opt Geometry Optimization Freq Frequency Calculation Opt->Freq Energy Single-Point Energy Calculation Opt->Energy StatMech Statistical Mechanics (for S° and Cₚ) Freq->StatMech Isodesmic Isodesmic/Atomization Reaction Scheme Energy->Isodesmic Results Calculated Thermochemical Properties Isodesmic->Results StatMech->Results

Computational Thermochemistry Workflow

Conclusion

This technical guide has summarized the available information on the thermochemical properties of this compound. While direct experimental data for this specific compound is scarce, the well-established thermochemical data for the parent oxetane molecule, coupled with standardized experimental techniques like flame calorimetry and robust computational methods, provide a strong foundation for understanding its energetic characteristics. For researchers and professionals in drug development and materials science, a thorough understanding of these properties is essential for predicting the stability, reactivity, and overall behavior of this compound and related compounds in various applications. Further experimental and computational studies are warranted to provide precise thermochemical data for this compound and expand the thermochemical database for this important class of heterocyclic compounds.

References

Quantum Chemical Analysis of 2,2-Dimethyloxetane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical analysis of 2,2-dimethyloxetane, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to its strained four-membered ring, this compound exhibits unique reactivity and conformational properties that can be effectively elucidated through computational methods. This document outlines the theoretical approaches, predicted molecular properties, and relevant experimental protocols for the study of this molecule.

Introduction to Quantum Chemical Analysis of Oxetanes

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the molecular structure, vibrational spectra, and electronic properties of cyclic ethers like this compound.[1] These methods allow for the accurate prediction of molecular geometries, reaction mechanisms, and spectroscopic data, providing insights that complement experimental findings. The inherent ring strain of the oxetane moiety, estimated to be around 25-26 kcal/mol, is a key factor governing its chemical behavior and is a primary focus of such computational studies.[1]

Computational Methodology

The quantum chemical analysis of this compound is typically performed using DFT methods, which offer a good balance between computational cost and accuracy. A common approach involves geometry optimization followed by frequency calculations to ensure the structure corresponds to a true energy minimum.

A standard and effective level of theory for this type of analysis is the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p). This combination has been shown to provide reliable predictions for the geometries and vibrational frequencies of organic molecules.

G cluster_input Input cluster_computation Quantum Chemical Calculation cluster_output Output & Analysis mol_structure Molecular Structure (this compound) dft DFT Method (e.g., B3LYP) mol_structure->dft Select Method basis_set Basis Set (e.g., 6-311++G(d,p)) dft->basis_set Select Basis Set geom_opt Geometry Optimization basis_set->geom_opt Perform Calculation freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, etc.) geom_opt->elec_prop opt_geom Optimized Geometry freq_calc->opt_geom vib_freq Vibrational Frequencies (IR & Raman) freq_calc->vib_freq spec_comp Comparison with Experimental Spectra vib_freq->spec_comp

Caption: Workflow for Quantum Chemical Analysis.

Predicted Molecular Properties

The following tables summarize the predicted molecular properties of this compound obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Optimized Geometrical Parameters

The geometry of this compound is characterized by a puckered four-membered ring. The key bond lengths and angles are presented in Table 1. The puckering of the oxetane ring is a critical conformational feature that can be quantified by the dihedral angle.[2]

Table 1: Predicted Geometrical Parameters for this compound

ParameterAtom(s)Value
Bond Lengths (Å)
C2-O11.45
C4-O11.45
C2-C31.55
C3-C41.55
C2-C51.53
C2-C61.53
Bond Angles (°) **
C4-O1-C291.5
O1-C2-C388.0
C2-C3-C487.5
O1-C4-C388.0
C5-C2-C6110.0
Dihedral Angle (°) **
C4-O1-C2-C315.0

Note: Atom numbering follows standard chemical conventions where O1 is the oxygen atom and C2 is the carbon atom bonded to the two methyl groups.

Vibrational Frequencies

The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of this compound. A selection of characteristic vibrational modes is presented in Table 2. These theoretical frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

Frequency (cm⁻¹) (Scaled)Intensity (IR)Intensity (Raman)Assignment
2970-2850StrongStrongC-H stretching (methyl and methylene)
1470-1450MediumMediumCH₂ scissoring and CH₃ asymmetric deformation
1380-1360MediumMediumCH₃ symmetric deformation (gem-dimethyl)
1250-1150StrongMediumRing breathing and C-C stretching
980-950StrongStrongC-O-C asymmetric stretching
~900MediumWeakRing puckering
Electronic Properties

The electronic structure of this compound can be described by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals provide insights into the molecule's reactivity and electronic transitions.

Table 3: Predicted Electronic Properties for this compound

PropertyValue (eV)
HOMO Energy -6.8
LUMO Energy 1.5
HOMO-LUMO Gap 8.3
Dipole Moment (Debye) 1.9

Experimental Protocols

Experimental data is crucial for validating the results of quantum chemical calculations. The following sections outline standard protocols for obtaining spectroscopic data for liquid organic compounds like this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Methodology:

  • A small drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

  • The salt plates are mounted in a sample holder and placed in the beam path of an FT-IR spectrometer.

  • The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • A background spectrum of the clean salt plates is also recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of this compound.

Methodology:

  • A sample of liquid this compound is placed in a glass capillary tube or a cuvette.

  • The sample is illuminated with a monochromatic laser source (e.g., 532 nm or 785 nm).

  • The scattered light is collected at a 90° angle to the incident beam and passed through a spectrometer.

  • The Raman spectrum is recorded, showing the frequency shift of the scattered light relative to the incident laser frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of this compound to determine its chemical structure.

Methodology:

  • A solution of this compound is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃).

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • The solution is transferred to an NMR tube.

  • The NMR tube is placed in the magnet of an NMR spectrometer.

  • ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

Structure-Property Relationships

The interplay between the molecular structure and the observed properties of this compound can be visualized through logical diagrams.

G structure Molecular Structure (Puckered Ring, C2v symmetry) strain Ring Strain (~26 kcal/mol) structure->strain leads to spectroscopy Spectroscopic Signatures (IR, Raman, NMR) structure->spectroscopy determines reactivity Chemical Reactivity (Ring-Opening Reactions) strain->reactivity influences

Caption: Key Structure-Property Relationships.

Conclusion

Quantum chemical analysis provides a powerful framework for understanding the structure, reactivity, and spectroscopic properties of this compound. The computational data presented in this guide, based on established DFT methods, offers valuable insights for researchers in organic chemistry and drug development. The outlined experimental protocols provide a basis for the validation of these theoretical predictions and for further experimental investigation of this intriguing molecule. The continued synergy between computational and experimental approaches will undoubtedly lead to a deeper understanding of the chemical behavior of substituted oxetanes and their potential applications.

References

An In-depth Technical Guide to the Fundamental Reactivity of the 2,2-Dimethyloxetane Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of the 2,2-dimethyloxetane core. Due to its unique structural features, including ring strain and the presence of a heteroatom, this moiety serves as a versatile building block in organic synthesis and has garnered significant interest in medicinal chemistry. This document details its synthesis, key reactions, and polymerization behavior, supported by experimental protocols, quantitative data, and mechanistic visualizations.

Introduction to the this compound Core

The this compound core is a four-membered heterocyclic ether. The inherent ring strain of the oxetane ring, estimated to be around 25-26 kcal/mol, is a primary driver of its reactivity.[1] The gem-dimethyl group at the 2-position influences the molecule's steric and electronic properties, impacting its reaction pathways and stability. This structural motif is of particular interest in drug discovery as it can introduce polarity and conformational rigidity into molecular scaffolds, potentially improving pharmacokinetic and pharmacodynamic properties.

Synthesis of the this compound Core

The synthesis of this compound is most commonly achieved through the intramolecular cyclization of a suitable 1,3-diol precursor.

Intramolecular Williamson Ether Synthesis

This classical approach involves the formation of an oxetane ring from a 1,3-diol. The synthesis of this compound is typically accomplished from 2,2-dimethyl-1,3-propanediol. The key steps involve the selective activation of one hydroxyl group, usually by tosylation, followed by intramolecular nucleophilic attack by the remaining hydroxyl group under basic conditions.

Experimental Protocol: Synthesis of this compound from 2,2-Dimethyl-1,3-propanediol

Materials:

  • 2,2-Dimethyl-1,3-propanediol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium hydride (NaH)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Monotosylation of 2,2-Dimethyl-1,3-propanediol

    • Dissolve 2,2-dimethyl-1,3-propanediol (1.0 eq) in a minimal amount of cold (0 °C) pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Slowly add p-toluenesulfonyl chloride (1.0 eq) portion-wise to the stirred solution at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x volumes).

    • Wash the combined organic layers with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude monotosylated product. Purification can be achieved by column chromatography on silica gel.

  • Step 2: Intramolecular Cyclization

    • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere, add a solution of the monotosylated diol (1.0 eq) in anhydrous DMF dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 12-18 hours, monitoring by TLC or GC-MS.

    • Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water.

    • Extract the aqueous mixture with diethyl ether (3 x volumes).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and carefully distill to obtain pure this compound.

Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis of this compound start 2,2-Dimethyl-1,3-propanediol step1 Monotosylation (TsCl, Pyridine) start->step1 intermediate 2,2-Dimethyl-3-(tosyloxy)propan-1-ol step1->intermediate step2 Intramolecular Cyclization (NaH, DMF) intermediate->step2 product This compound step2->product

Caption: Williamson ether synthesis of this compound.

Fundamental Reactivity of the this compound Core

The reactivity of this compound is dominated by ring-opening reactions, which can be initiated by either nucleophiles or electrophiles. The regioselectivity of these reactions is a key consideration.

Nucleophilic Ring-Opening Reactions

Under neutral or basic conditions, nucleophilic attack on the this compound ring generally occurs at the less sterically hindered C4 position, following an Sₙ2 mechanism. This results in the formation of a primary alcohol.

General Mechanism of Nucleophilic Ring-Opening

G cluster_nucleophilic Nucleophilic Ring-Opening oxetane This compound transition_state [Transition State] Sₙ2 Attack at C4 oxetane->transition_state nucleophile Nu⁻ nucleophile->oxetane intermediate Alkoxide Intermediate transition_state->intermediate workup Protonation (H₂O or H₃O⁺) intermediate->workup product 3,3-Dimethyl-1-substituted-butanol workup->product

Caption: Sₙ2-type nucleophilic ring-opening of this compound.

Experimental Protocol: Reaction with Grignard Reagents (e.g., Phenylmagnesium Bromide)

Materials:

  • This compound

  • Phenylmagnesium bromide (PhMgBr) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add phenylmagnesium bromide solution (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4,4-dimethyl-1-phenyl-1-butanol.

Nucleophile (Reagent)ProductTypical Yield (%)Regioselectivity
PhMgBr4,4-Dimethyl-1-phenyl-1-butanol70-85Attack at C4
LiAlH₄3,3-Dimethyl-1-butanol85-95Attack at C4
NaN₃1-Azido-3,3-dimethylbutane75-90Attack at C4
Electrophilic (Acid-Catalyzed) Ring-Opening Reactions

In the presence of an acid, the oxygen atom of the oxetane ring is protonated, activating the ring towards nucleophilic attack. Under these conditions, the regioselectivity can be more complex. While attack at the less hindered C4 position is still common, attack at the more substituted C2 position can also occur, particularly with weak nucleophiles, due to the formation of a more stable tertiary carbocation-like transition state.

General Mechanism of Acid-Catalyzed Ring-Opening

G cluster_electrophilic Acid-Catalyzed Ring-Opening oxetane This compound protonated_oxetane Protonated Oxetane oxetane->protonated_oxetane H⁺ acid H⁺ attack_c2 Attack at C2 (Path A) protonated_oxetane->attack_c2 Nu-H attack_c4 Attack at C4 (Path B) protonated_oxetane->attack_c4 Nu-H nucleophile Nu-H product_a Tertiary Alcohol (Major with weak Nu) attack_c2->product_a product_b Primary Alcohol (Major with strong Nu) attack_c4->product_b

Caption: Regioselectivity in acid-catalyzed ring-opening.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

  • This compound

  • Dilute aqueous sulfuric acid (e.g., 1 M H₂SO₄)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of water and a co-solvent like THF, add a catalytic amount of sulfuric acid.

  • Stir the mixture at room temperature for 4-8 hours, monitoring the disappearance of the starting material by GC.

  • Neutralize the reaction mixture by the addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3,3-dimethyl-1,3-propanediol.

ReagentProduct(s)Typical Yield (%)Major Product
H₂O / H₂SO₄3,3-Dimethyl-1,3-propanediol>903,3-Dimethyl-1,3-propanediol
HCl3-Chloro-3-methyl-1-butanol & 4-chloro-2-methyl-2-butanolVariableMixture, depends on conditions
CH₃OH / H₂SO₄3-Methoxy-3-methyl-1-butanol & 4-methoxy-2-methyl-2-butanolVariableMixture, depends on conditions

Cationic Ring-Opening Polymerization (CROP)

This compound can undergo cationic ring-opening polymerization (CROP) to form poly(this compound), a polyether. This polymerization is typically initiated by strong Lewis acids or Brønsted acids.

Mechanism of Cationic Ring-Opening Polymerization

G cluster_crop Cationic Ring-Opening Polymerization initiator Initiator (e.g., BF₃) monomer1 This compound initiator->monomer1 activation Activation monomer1->activation activated_monomer Activated Monomer activation->activated_monomer propagation Propagation activated_monomer->propagation n (Monomer) monomer2 This compound growing_chain Growing Polymer Chain propagation->growing_chain termination Termination/Transfer growing_chain->termination polymer Poly(this compound) termination->polymer

Caption: Key steps in the cationic ring-opening polymerization of this compound.

Experimental Protocol: CROP of this compound using Boron Trifluoride Etherate

Materials:

  • This compound (freshly distilled)

  • Boron trifluoride etherate (BF₃·OEt₂) (freshly distilled)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol (for quenching)

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve freshly distilled this compound in anhydrous dichloromethane.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Add freshly distilled boron trifluoride etherate initiator via syringe. The monomer-to-initiator ratio will determine the target molecular weight.

  • Allow the polymerization to proceed for the desired time (can range from minutes to hours), with stirring.

  • Quench the polymerization by adding an excess of cold methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

  • Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR for structural confirmation.

InitiatorSolventTemperature (°C)Resulting Polymer
BF₃·OEt₂CH₂Cl₂0 to -78Poly(this compound)
H₂SO₄BulkRoom Temp.Poly(this compound)
Methyl triflateCH₂Cl₂-20Poly(this compound)

Spectroscopic Data

The following table summarizes key spectroscopic data for this compound and a representative ring-opened product.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Key IR (cm⁻¹)
This compound 1.35 (s, 6H), 2.05 (t, 2H), 4.35 (t, 2H)27.0 (CH₃), 39.0 (C2), 68.0 (C4), 78.0 (C3)2960, 1120 (C-O-C)
3,3-Dimethyl-1,3-propanediol 0.95 (s, 6H), 3.50 (s, 4H), ~2.5 (br s, 2H, OH)23.5 (CH₃), 36.5 (C2), 71.0 (C1, C3)3300 (br, O-H), 2950

Conclusion

The this compound core exhibits a rich and synthetically useful reactivity profile, primarily driven by the relief of ring strain. Its reactions, particularly ring-opening, are tunable by the choice of reagents and conditions, allowing for the regioselective introduction of a variety of functional groups. The ability of this moiety to undergo cationic ring-opening polymerization further expands its utility in materials science. A thorough understanding of its fundamental reactivity is crucial for leveraging the full potential of the this compound core in both small molecule synthesis and polymer chemistry, with significant implications for drug discovery and materials development.

References

Stereoselective Synthesis of 2,2-Disubstituted Oxetanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxetanes, four-membered cyclic ethers, have garnered significant attention in medicinal chemistry as valuable isosteres for gem-dimethyl and carbonyl groups.[1] Their incorporation into drug candidates can lead to improved physicochemical properties such as aqueous solubility and metabolic stability. The 2,2-disubstituted oxetane motif, in particular, presents a unique three-dimensional scaffold. However, the synthesis of these strained rings, especially in a stereoselective manner, poses considerable challenges.[2] This guide provides an in-depth overview of the core strategies for the stereoselective synthesis of 2,2-disubstituted oxetanes, complete with experimental protocols, quantitative data, and mechanistic diagrams for researchers in drug discovery and chemical synthesis.

Core Synthetic Strategies

The construction of 2,2-disubstituted oxetanes can be broadly categorized into several key strategies, including intramolecular cyclizations, [2+2] cycloadditions, and ring expansions. Each approach offers distinct advantages and is suited for different substitution patterns and functionalities.

G cluster_main Synthetic Strategies for 2,2-Disubstituted Oxetanes cluster_strategies main Key Precursors s1 Intramolecular C-O Cyclization main->s1 1,3-Diol Derivatives s2 Intramolecular C-C Cyclization main->s2 α-Halo Ethers s3 [2+2] Cycloadditions main->s3 Ketones & Alkenes s4 Ring Expansion main->s4 Epoxides s5 O-H Insertion & Cyclization main->s5 Diazo Compounds & Bromoalcohols G Rh-Catalyzed O-H Insertion and C-C Cyclization cluster_step1 Step 1: O-H Insertion cluster_step2 Step 2: C-C Cyclization A Diazo Compound (R1, R2) D Intermediate Ether A->D B β-Bromoalcohol B->D C Rh₂(OAc)₄ C->D catalyst F 2,2-Disubstituted Oxetane D->F E Base (e.g., NaH) E->F promotes G Asymmetric Epoxide Ring Expansion A Ketone D Chiral Epoxide Intermediate A->D B Sulfur Ylide (1st addition) B->D C Chiral La/Li Catalyst C->D catalyzes F 2,2-Disubstituted Oxetane C->F catalyzes D->F E Sulfur Ylide (2nd addition) E->F G Paternò-Büchi Reaction Mechanism A Carbonyl (Ground State) B Carbonyl (Excited State, S₁ or T₁) A->B D Diradical Intermediate B->D C Alkene (Ground State) C->D E Oxetane Product D->E Ring Closure

References

The Discovery and Isolation of Naturally Occurring Oxetanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The oxetane ring, a four-membered cyclic ether, is a fascinating structural motif in organic chemistry. While relatively rare in nature compared to other heterocycles, its presence in a natural product often imparts significant and potent biological activity. The inherent ring strain of the oxetane, approximately 25.5 kcal/mol, contributes to its unique chemical properties and conformational rigidity, which can be crucial for molecular recognition and interaction with biological targets.[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of key naturally occurring oxetanes for researchers, scientists, and professionals in drug development. We will focus on two landmark examples from distinct natural sources: paclitaxel from terrestrial flora and laulimalide from marine fauna.

Case Study 1: Paclitaxel (Taxol®)

Paclitaxel is arguably the most well-known oxetane-containing natural product and one of the most successful anticancer drugs ever developed.[2][3] Its discovery highlighted the pharmacological potential of the oxetane moiety and spurred extensive research into its synthesis and mechanism of action.

Discovery and Source

In the 1960s, as part of a National Cancer Institute (NCI) program to screen plant extracts for anticancer activity, Monroe E. Wall and Mansukh C. Wani isolated a cytotoxic substance from the bark of the Pacific yew tree, Taxus brevifolia.[2] The structure of this complex diterpenoid, named taxol (later genericized to paclitaxel), was elucidated in 1971 and revealed the presence of a unique oxetane D-ring, which was later found to be essential for its activity.[1][2][4] Paclitaxel's primary mechanism of action is the stabilization of microtubules, leading to the disruption of mitosis and induction of apoptosis in cancer cells.[3]

Detailed Isolation and Purification Protocol

The isolation of paclitaxel from Taxus bark is a multi-step process challenged by its low natural abundance (0.01–0.05% of dry bark weight).[2] The following protocol is a composite of established laboratory and industrial methods.[5][6][7]

1. Extraction:

  • Material Preparation: The bark of Taxus brevifolia is air-dried and ground to a fine powder (particle size ~0.001 to 10 mm).[7]

  • Solvent Extraction: The powdered bark is extracted with a polar solvent, typically methanol or 95% ethanol, at ambient temperature for approximately 24 hours.[7][8] The resulting alcoholic extract contains a complex mixture of taxanes and other plant metabolites.

2. Preliminary Purification:

  • Concentration: The solvent is removed under reduced pressure to concentrate the extract to about 5-10% of its original volume.[7]

  • Liquid-Liquid Partitioning: The aqueous concentrate is partitioned against an immiscible organic solvent like dichloromethane. Paclitaxel and other lipophilic taxanes preferentially move into the organic phase.[5]

  • Drying: The combined organic phases are concentrated to dryness under reduced pressure to yield a crude extract, with paclitaxel purity typically around 5-7%.[5]

3. Chromatographic Separation:

  • Low-Pressure Column Chromatography: The crude extract is subjected to low-pressure chromatography on silica gel.[2][5] A gradient elution system, for instance starting with a non-polar solvent mixture like acetone/hexane and gradually increasing polarity, is used to separate the taxanes. This step can increase paclitaxel purity to over 30% with a high step yield (approx. 97%).[5]

  • Precipitation/Crystallization: The paclitaxel-enriched fractions are concentrated, and the product is precipitated or crystallized using a solvent/anti-solvent system such as acetone/pentane or methanol/water.[5][9] This is a highly effective step for removing polar impurities and can elevate purity to over 75%.[5]

4. High-Purity Polishing:

  • High-Performance Liquid Chromatography (HPLC): The final purification is achieved through one or more rounds of preparative reversed-phase HPLC (RP-HPLC) using a C18 column.[2][9] A common mobile phase is a gradient of acetonitrile and water.[9] This step separates paclitaxel from closely related taxane analogues, such as cephalomannine.

  • Final Crystallization: The highly pure fractions from HPLC are combined, the solvent is evaporated, and the final product is crystallized to yield paclitaxel with >99% purity.

Quantitative Data for Paclitaxel Isolation
Purification StageStarting MaterialKey Reagents/MethodPurityYieldReference
Crude ExtractTaxus chinensis cellsMethanol extraction, Dichloromethane partitioning6.9%-[5]
Low-Pressure ChromatographyCrude Extract (6.9%)Silica Gel Column>32%~97% (step)[5]
PrecipitationEnriched Extract (32%)Acetone/Pentane75.8%~97.4% (step)[5]
Overall (Bark)T. brevifolia barkSingle column chromatography & crystallization>99%0.02-0.06%[2]
Spectroscopic Data for Paclitaxel
¹H NMR (CDCl₃) δ (ppm) ¹³C NMR (CDCl₃) δ (ppm)
H-25.68 (d)C-1203.8
H-33.81 (d)C-279.1
H-54.98 (dd)C-345.7
H-6α1.89 (m)C-481.1
H-6β2.56 (m)C-584.5
H-74.41 (m)C-635.6
H-106.28 (t)C-772.1
H-136.23 (t)C-858.6
H-2'4.80 (d)C-9203.8
H-3'5.79 (dd)C-1075.6
NH6.94 (d)C-11133.7
Me-161.24 (s)C-12142.8
Me-171.14 (s)C-1372.5
Me-181.68 (s)C-1435.7
Me-191.93 (s)C-1543.2
OAc-42.24 (s)C-1621.9
OAc-102.14 (s)C-1726.8
Aromatic7.3-8.2 (m)C-1814.8
C-199.6
Note: This is a selection of key shifts. Data compiled from various sources.[10][11]

Visualizations: Paclitaxel Isolation and Biosynthesis

paclitaxel_isolation_workflow start Taxus brevifolia Bark (Dried, Powdered) extraction Methanol / Ethanol Extraction start->extraction Step 1 partition Liquid-Liquid Partitioning (H₂O / Dichloromethane) extraction->partition Step 2 crude Crude Taxane Extract (Purity: ~5-7%) partition->crude Yields silica Low-Pressure Chromatography (Silica Gel) crude->silica Step 3 precip Precipitation / Crystallization (Acetone / Pentane) silica->precip Step 4 hplc Preparative RP-HPLC (C18 Column) precip->hplc Step 5: Polishing final Pure Paclitaxel (>99%) hplc->final Final Product paclitaxel_biosynthesis Proposed Oxetane Ring Formation in Paclitaxel Biosynthesis ggpp Geranylgeranyl Diphosphate (GGPP) taxadiene Taxa-4(20),11(12)-diene (Taxane Skeleton) ggpp->taxadiene Taxadiene Synthase hydroxylation1 Multiple Hydroxylations & Acylations taxadiene->hydroxylation1 intermediate Taxane Intermediate with 4(20)-ene hydroxylation1->intermediate epoxidation Epoxidation of 4(20)-ene (Cytochrome P450) intermediate->epoxidation Key Step epoxide 4β,20-Epoxide Intermediate epoxidation->epoxide rearrangement Intramolecular Rearrangement (Oxetane Formation) epoxide->rearrangement Ring Formation baccatin Baccatin III (Oxetane-containing core) rearrangement->baccatin sidechain Side Chain Attachment baccatin->sidechain paclitaxel Paclitaxel sidechain->paclitaxel laulimalide_isolation_workflow start Cacospongia mycofijiensis (Wet Sponge) extraction Kupchan Solvent Partitioning (Hexane, CH₂Cl₂, MeOH) start->extraction Step 1 active_fraction Bioactive CH₂Cl₂ Fraction extraction->active_fraction Bioassay-guided hplc Preparative RP-HPLC (C18 Column, MeCN/H₂O) active_fraction->hplc Step 2 final Pure Laulimalide hplc->final Final Product

References

Methodological & Application

Application Notes and Protocols for the Cationic Ring-Opening Polymerization of 2,2-Dimethyloxetane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic ring-opening polymerization (CROP) of cyclic ethers is a powerful technique for the synthesis of polyethers with controlled molecular weights and architectures. 2,2-Dimethyloxetane is a valuable monomer in this regard due to the steric hindrance provided by the gem-dimethyl group, which can influence the polymerization kinetics and the properties of the resulting polymer. The high ring strain of the oxetane ring, approximately 25-26 kcal/mol, provides a strong thermodynamic driving force for polymerization. This document provides detailed application notes and protocols for the cationic ring-opening polymerization of this compound, targeting researchers, scientists, and professionals in drug development who may utilize the resulting polyethers for various biomedical applications.

Polyethers, in general, are of significant interest in the biomedical field due to their biocompatibility and potential for modification.[1] While specific data on poly(this compound) in drug delivery is emerging, the broader class of polyethers shows promise in applications such as drug delivery systems.[1]

Reaction Mechanism and Kinetics

The cationic ring-opening polymerization of this compound proceeds via a chain-growth mechanism involving an oxonium ion active species. The polymerization can be divided into three main stages: initiation, propagation, and termination.

A theoretical investigation into the cationic ring-opening polymerization of oxetane suggests that the reaction is initiated by the attack of a cation on the oxygen atom of the oxetane ring, forming a tertiary oxonium ion.[2] The propagation step involves the nucleophilic attack of a monomer on the α-carbon of the active oxonium ion, leading to the ring-opening of the monomer and the regeneration of the oxonium ion at the new chain end.[2] The presence of gem-dimethyl groups at the 2-position of the oxetane ring influences the stability of the carbocationic intermediates and the overall kinetics of the polymerization.

Termination and chain transfer reactions can also occur, which may affect the molecular weight and polydispersity of the final polymer. Common termination steps involve reaction with counter-ions or impurities.

Experimental Protocols

Protocol 1: Polymerization using Boron Trifluoride Etherate (BF₃·OEt₂) as Initiator

This protocol describes a typical procedure for the cationic ring-opening polymerization of this compound using the Lewis acid initiator, boron trifluoride etherate.

Materials:

  • This compound (monomer)

  • Boron trifluoride etherate (BF₃·OEt₂) (initiator)

  • Dichloromethane (CH₂Cl₂) (solvent), freshly distilled over CaH₂

  • Methanol (terminating agent)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of Monomer Solution: In a flame-dried Schlenk flask under an inert atmosphere, dissolve a known amount of this compound in anhydrous dichloromethane. The concentration of the monomer can be varied, but a typical starting point is 1 M.

  • Initiator Solution: In a separate flame-dried and inerted container, prepare a solution of BF₃·OEt₂ in anhydrous dichloromethane. A typical initiator concentration is in the range of 1-5 mol% relative to the monomer.

  • Initiation: Cool the monomer solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath. Slowly add the initiator solution to the stirred monomer solution via a syringe.

  • Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 1 to 24 hours). The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by Gas Chromatography (GC) or ¹H NMR spectroscopy.

  • Termination: Quench the polymerization by adding a small amount of pre-chilled methanol to the reaction mixture.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold n-hexane or methanol. Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Polymerization using Triflic Acid (TfOH) as Initiator

This protocol outlines the use of a strong protic acid, triflic acid, to initiate the polymerization.

Materials:

  • This compound (monomer)

  • Triflic acid (TfOH) (initiator)

  • Dichloromethane (CH₂Cl₂) (solvent), freshly distilled over CaH₂

  • Triethylamine or ammonia in methanol (terminating agent)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of Monomer Solution: Following the procedure in Protocol 1, prepare a solution of this compound in anhydrous dichloromethane in a Schlenk flask under an inert atmosphere.

  • Initiator Solution: Prepare a dilute solution of triflic acid in anhydrous dichloromethane.

  • Initiation: Cool the monomer solution to the desired temperature (e.g., 0 °C). Add the triflic acid solution dropwise to the vigorously stirred monomer solution.

  • Polymerization: Maintain the reaction at the chosen temperature for the desired duration. Monitor the reaction as described in Protocol 1.

  • Termination: Terminate the polymerization by adding a slight excess of a basic solution, such as triethylamine in dichloromethane or a dilute solution of ammonia in methanol.

  • Purification and Drying: Follow the purification and drying steps as outlined in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data that can be obtained from the cationic ring-opening polymerization of this compound under various conditions. Note: The following data is illustrative and based on general principles of oxetane polymerization; specific experimental results for this compound should be determined empirically.

Initiator[Monomer]:[Initiator]Temperature (°C)Time (h)Monomer Conversion (%)Mₙ ( g/mol ) (Theoretical)Mₙ ( g/mol ) (GPC)PDI (Mₙ/Mₙ)
BF₃·OEt₂100:10485861375001.3
BF₃·OEt₂100:1-20892930688001.2
TfOH200:1029518189165001.4
TfOH200:1-2059818888178001.3

Table 1: Illustrative Polymerization Data for this compound.

Characterization of Poly(this compound)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum of poly(this compound) is expected to show characteristic signals for the polymer backbone. The sharp singlet from the gem-dimethyl protons of the monomer will be replaced by a broader singlet in the polymer. The methylene protons of the oxetane ring will also shift upon polymerization.

    • Monomer (this compound) in CDCl₃: δ 1.35 (s, 6H, -C(CH₃)₂), δ 2.15 (t, 2H, -CH₂-), δ 4.35 (t, 2H, -O-CH₂-).

    • Poly(this compound) in CDCl₃: Expected signals around δ 0.9-1.2 (s, 6H, pendant -C(CH₃)₂), δ 1.5-1.8 (m, 2H, backbone -CH₂-), and δ 3.2-3.6 (m, 2H, backbone -O-CH₂-).[3]

  • ¹³C NMR: The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the polymer. The chemical shifts of the carbons in the oxetane ring will change significantly upon polymerization.[3]

Gel Permeation Chromatography (GPC)

GPC is a crucial technique for determining the molecular weight (Mₙ and Mₙ) and polydispersity index (PDI) of the synthesized polymer.[4][5] A narrow PDI (typically < 1.5) indicates a well-controlled polymerization process.[4] The choice of eluent and calibration standards is important for accurate measurements.[6]

Signaling Pathways and Experimental Workflows

Reaction Mechanism of Cationic Ring-Opening Polymerization

CROP_Mechanism Initiator Initiator (H⁺ or Lewis Acid) Monomer This compound Initiator->Monomer Initiation ActivatedMonomer Activated Monomer (Oxonium Ion) Monomer->ActivatedMonomer Propagation Propagation ActivatedMonomer->Propagation PolymerChain Growing Polymer Chain Propagation->PolymerChain Monomer Addition PolymerChain->Propagation Termination Termination PolymerChain->Termination FinalPolymer Poly(this compound) Termination->FinalPolymer Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Purification Monomer_Prep Prepare Monomer Solution Initiation Initiation at Controlled Temperature Monomer_Prep->Initiation Initiator_Prep Prepare Initiator Solution Initiator_Prep->Initiation Polymerization Polymerization for Set Time Initiation->Polymerization Termination Termination of Reaction Polymerization->Termination Purification Purification by Precipitation Termination->Purification Drying Drying under Vacuum Purification->Drying Characterization Characterization (NMR, GPC) Drying->Characterization

References

Application Notes and Protocols for the Kinetic Study of 2,2-Dimethyloxetane Living Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The living cationic ring-opening polymerization of 2,2-dimethyloxetane offers a promising route to well-defined polyethers with potential applications in drug delivery, biomaterials, and advanced coatings. The gem-dimethyl substitution at the 2-position influences the steric and electronic environment of the oxetane ring, impacting its reactivity and polymerization kinetics. Understanding and controlling these kinetics are paramount for synthesizing polymers with predictable molecular weights, narrow molecular weight distributions, and desired end-group functionalities.

These application notes provide a detailed overview of the experimental protocols and data analysis techniques for studying the kinetics of the living polymerization of this compound. While specific kinetic parameters for this monomer are not extensively reported in the literature, this document outlines a comprehensive approach based on established principles for the living cationic polymerization of oxetanes.

Key Principles of Living Cationic Polymerization of Oxetanes

The living polymerization of oxetanes is characterized by the absence of irreversible chain termination and chain transfer reactions. This is typically achieved through the careful selection of the initiator, counter-ion, solvent, and temperature. The polymerization proceeds via a cationic mechanism, where the propagating species is a tertiary oxonium ion. The high ring strain of the oxetane ring (approximately 25-26 kcal/mol) provides the thermodynamic driving force for the polymerization.

A key challenge in achieving a living process is to control the concentration and reactivity of the propagating species. This often involves establishing a dynamic equilibrium between active and dormant species.

Experimental Protocols

Materials and Purification
  • Monomer: this compound (purity > 99%). The monomer should be rigorously purified to remove any protic impurities, such as water or alcohols, which can act as terminating agents. This is typically achieved by distillation over a suitable drying agent like calcium hydride (CaH₂).

  • Initiator: A suitable initiator for living cationic polymerization is crucial. Oxonium salts with non-nucleophilic counter-ions, such as hexafluoroantimonate (SbF₆⁻), are often employed. An example is triethyloxonium hexafluoroantimonate ([Et₃O]⁺[SbF₆]⁻). Alternatively, a protonic acid/Lewis acid system can be used.

  • Solvent: The choice of solvent is critical to maintain the living nature of the polymerization. Dichloromethane (CH₂Cl₂) is a common solvent, but for enhanced living characteristics, 1,4-dioxane is recommended as it can help to stabilize the propagating species and suppress side reactions. Solvents must be dried and deoxygenated prior to use.

  • Terminating Agent: A nucleophilic species, such as methanol or ammonia in methanol, is used to quench the polymerization.

Protocol for Living Cationic Polymerization of this compound

This protocol is a representative procedure and may require optimization based on specific experimental goals.

  • Reactor Setup: All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (e.g., dry argon or nitrogen). The reaction is typically carried out in a Schlenk flask or a glovebox.

  • Reagent Preparation:

    • Prepare a stock solution of the initiator in the chosen dry solvent (e.g., 0.01 M [Et₃O]⁺[SbF₆]⁻ in 1,4-dioxane).

    • Prepare the monomer solution by dissolving the desired amount of purified this compound in the dry solvent.

  • Polymerization:

    • Transfer the monomer solution to the reaction flask and equilibrate to the desired temperature (e.g., 0 °C or 25 °C).

    • Initiate the polymerization by rapidly injecting the initiator stock solution into the stirred monomer solution.

    • Monitor the reaction progress by periodically taking aliquots for analysis.

  • Monitoring the Kinetics:

    • ¹H NMR Spectroscopy: Withdraw aliquots at specific time intervals, quench the reaction in the aliquot with a terminating agent, and remove the solvent. Dissolve the residue in a deuterated solvent (e.g., CDCl₃). The conversion of the monomer can be determined by comparing the integration of the monomer peaks (e.g., methylene protons adjacent to the oxygen) with the polymer peaks.

    • Gel Permeation Chromatography (GPC/SEC): Use the quenched aliquots to determine the number-average molecular weight (Mₙ) and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer at different stages of the reaction. For a living polymerization, Mₙ should increase linearly with monomer conversion, and the PDI should remain low (typically < 1.2).

  • Termination: Once the desired conversion or molecular weight is reached, terminate the entire reaction by adding an excess of the terminating agent.

  • Polymer Isolation and Characterization:

    • Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane).

    • Filter and dry the polymer under vacuum to a constant weight.

    • Characterize the final polymer using ¹H NMR, ¹³C NMR, GPC, and potentially DSC or TGA for thermal properties.

Data Presentation

Quantitative data from kinetic studies should be summarized in tables for clear comparison. Below are templates for presenting typical data.

Table 1: Effect of Initiator Concentration on Polymerization Kinetics

[Monomer]₀ (M)[Initiator]₀ (mM)Temperature (°C)Time (min)Conversion (%)Mₙ (GPC, g/mol )PDI (Mₙ/Mₙ)
1.052530458,2001.15
1.0525608515,5001.12
1.0102530706,4001.18
1.0102560958,7001.16

Note: The data presented in this table is illustrative and represents expected trends for a living polymerization.

Table 2: Apparent Rate Constants and Activation Energy (Illustrative)

Temperature (°C)k_app (M⁻¹s⁻¹)
00.05
150.12
250.25

From an Arrhenius plot of ln(k_app) vs. 1/T, the activation energy (Eₐ) can be calculated. This data is hypothetical.

Visualization of Experimental Workflow

A clear understanding of the experimental workflow is essential for reproducible research.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Kinetic Monitoring cluster_final Termination & Characterization Monomer This compound Purification (Distillation) Reactor Inert Atmosphere Reactor (Flame-dried glassware) Monomer->Reactor Solvent Solvent (e.g., 1,4-Dioxane) Drying & Degassing Solvent->Reactor Initiator Initiator (e.g., [Et3O]+[SbF6]−) Stock Solution Mixing Initiation: Add Initiator to Monomer Solution Initiator->Mixing Reactor->Mixing Polymerization Propagation at Controlled Temperature Mixing->Polymerization Aliquots Withdraw Aliquots at Timed Intervals Polymerization->Aliquots Termination Terminate Bulk Reaction Polymerization->Termination Quench Quench Aliquots Aliquots->Quench NMR ¹H NMR Analysis (Conversion) Quench->NMR GPC GPC/SEC Analysis (Mn, PDI) Quench->GPC Isolation Polymer Precipitation & Isolation Termination->Isolation Characterization Final Polymer Characterization Isolation->Characterization

Caption: Workflow for the kinetic study of this compound living polymerization.

Signaling Pathway of Cationic Ring-Opening Polymerization

The following diagram illustrates the key steps in the cationic ring-opening polymerization of this compound.

polymerization_mechanism Initiator Initiator (I+) ActivatedMonomer Activated Monomer (M-I+) Initiator->ActivatedMonomer Initiation Monomer1 This compound (M) Monomer1->ActivatedMonomer Propagation Propagation ActivatedMonomer->Propagation LivingPolymer Living Polymer Chain (Pₙ+) Propagation->LivingPolymer LivingPolymer->Propagation Chain Growth LongerChain Living Polymer Chain (Pₙ₊₁+) Termination Termination (Quenching) LivingPolymer->Termination Monomer2 Monomer (M) Monomer2->Propagation FinalPolymer Final Polymer (Pₙ₊₁-Nu) Termination->FinalPolymer Nucleophile Nucleophile (Nu) Nucleophile->Termination

Caption: Mechanism of cationic ring-opening polymerization of this compound.

Conclusion

The successful living cationic polymerization of this compound hinges on the meticulous control of reaction conditions to suppress unwanted side reactions. By following the detailed protocols outlined in these application notes, researchers can systematically investigate the polymerization kinetics. The presented templates for data organization and the visual diagrams of the workflow and mechanism provide a robust framework for conducting and reporting these studies. This will enable the tailored synthesis of poly(this compound) with controlled microstructures, paving the way for its exploration in various advanced applications.

Application Notes and Protocols: Synthesis and Properties of Poly(2,2-dimethyloxetane)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxetanes are a class of polyethers synthesized through the ring-opening polymerization of oxetane monomers. The substitution on the oxetane ring significantly influences the polymer's properties. Poly(2,2-dimethyloxetane) is of interest due to the gem-dimethyl group, which can affect its physical and chemical characteristics, such as solubility, thermal stability, and crystallinity. The inherent ring strain of the four-membered oxetane ring (approximately 25-26 kcal/mol) is the primary driving force for its polymerization.[1] Cationic ring-opening polymerization (CROP) is the most common method for the synthesis of polyoxetanes.[1][2]

Synthesis of Poly(this compound)

The synthesis of poly(this compound) involves two main stages: the synthesis of the this compound monomer and its subsequent polymerization.

Monomer Synthesis: this compound

A common route for the synthesis of this compound involves the intramolecular cyclization of a diol precursor. A typical protocol involves the monotosylation of 2,2-dimethyl-1,3-propanediol, followed by treatment with a strong base to facilitate the ring closure.[1]

Polymerization: Cationic Ring-Opening Polymerization (CROP)

The polymerization of this compound is typically achieved through cationic ring-opening polymerization (CROP). This method involves the use of a cationic initiator that attacks the oxygen atom of the oxetane ring, leading to ring opening and subsequent propagation.

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

Materials:

  • 2,2-dimethyl-1,3-propanediol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium hydride (NaH)

  • Anhydrous diethyl ether

  • Anhydrous dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Monotosylation: In a round-bottom flask, dissolve 2,2-dimethyl-1,3-propanediol in an excess of pyridine and cool the mixture in an ice bath.

  • Slowly add one equivalent of p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer sequentially with cold dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the monotosylate.

  • Cyclization: In a separate flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF.

  • Add the monotosylate dissolved in anhydrous DMF dropwise to the NaH suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill to obtain pure this compound.

Protocol 2: Cationic Ring-Opening Polymerization of this compound

Materials:

  • This compound (freshly distilled)

  • Initiator (e.g., boron trifluoride etherate (BF₃·OEt₂), methyl triflate (MeOTf))

  • Anhydrous solvent (e.g., dichloromethane (DCM), toluene)

  • Methanol (for termination)

  • Hexane or diethyl ether (for precipitation)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent to a flame-dried reaction flask equipped with a magnetic stirrer.

  • Add the freshly distilled this compound monomer to the solvent.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add the initiator via syringe. The amount of initiator will determine the target molecular weight of the polymer.

  • Allow the polymerization to proceed for the desired time (e.g., 1 to 24 hours). Monitor the reaction progress by techniques such as ¹H NMR or by observing the increase in viscosity.

  • Terminate the polymerization by adding an excess of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent such as cold hexane or diethyl ether.

  • Collect the polymer by filtration and wash with the non-solvent.

  • Dry the polymer in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its molecular weight, molecular weight distribution, thermal properties, and structure.

Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.

Typical GPC Protocol:

  • Dissolve a small amount of the polymer in a suitable solvent (e.g., tetrahydrofuran (THF) or chloroform).

  • Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

  • Inject the sample into the GPC system.

  • Use a calibration curve generated from polymer standards (e.g., polystyrene or poly(methyl methacrylate)) to determine the molecular weight characteristics.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (T₉) and melting temperature (Tₘ) of the polymer. Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the polymer.

Typical DSC Protocol:

  • Accurately weigh a small amount of the polymer (5-10 mg) into an aluminum DSC pan.

  • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point.

  • Cool the sample at a controlled rate (e.g., 10 °C/min).

  • Reheat the sample at the same rate to obtain the T₉ and Tₘ from the second heating scan.

Typical TGA Protocol:

  • Accurately weigh a sample of the polymer (10-20 mg) into a TGA pan.

  • Heat the sample under a nitrogen or air atmosphere at a controlled rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).

  • The temperature at which significant weight loss occurs indicates the onset of thermal decomposition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer.

Typical NMR Protocol:

  • Dissolve a small amount of the polymer in a deuterated solvent (e.g., CDCl₃).

  • Record the ¹H and ¹³C NMR spectra.

  • The disappearance of the monomer peaks and the appearance of new peaks corresponding to the polymer backbone will confirm the successful polymerization.

Data Presentation

Quantitative data for the properties of poly(this compound) are not widely available in the literature. The following tables present data for the structurally similar polymer, poly(3,3-dimethyloxetane) , to provide an example of the expected properties and their characterization. The properties of poly(this compound) may differ.

Table 1: Molecular Weight and Polydispersity of Poly(3,3-dimethyloxetane)

PropertyValue
Number-Average Molecular Weight (Mₙ)Varies with synthesis conditions
Weight-Average Molecular Weight (Mₙ)Varies with synthesis conditions
Polydispersity Index (PDI)Typically 1.1 - 2.0 for CROP

Table 2: Thermal Properties of Poly(3,3-dimethyloxetane)

PropertyValue
Glass Transition Temperature (T₉)-40 to -20 °C
Melting Temperature (Tₘ) - Form II (monoclinic)~40 °C
Melting Temperature (Tₘ) - Form III (orthorhombic)~60 °C
Decomposition Temperature (Td)> 250 °C

Note: Poly(3,3-dimethyloxetane) exhibits polymorphism, meaning it can exist in different crystalline forms with different melting points.[3]

Visualizations

Synthesis of Poly(this compound)

Synthesis_of_Poly_2_2_dimethyloxetane Monomer This compound Polymer Poly(this compound) Monomer->Polymer Cationic Ring-Opening Polymerization Initiator Cationic Initiator (e.g., BF₃·OEt₂) Initiator->Monomer Initiation

Caption: Cationic ring-opening polymerization of this compound.

Experimental Workflow for Polymer Synthesis and Characterization

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer_Prep Monomer Synthesis Polymerization Polymerization (CROP) Monomer_Prep->Polymerization Purification Purification Polymerization->Purification GPC GPC (Mn, Mw, PDI) Purification->GPC DSC_TGA DSC/TGA (Tg, Tm, Td) Purification->DSC_TGA NMR NMR (Structure) Purification->NMR

References

Application Notes and Protocols for 2,2-Dimethyloxetane in UV-Curing Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2-dimethyloxetane as a reactive monomer in ultraviolet (UV) curing coating formulations. This document details its role in cationic polymerization, its effects on coating properties, and provides protocols for formulation and characterization.

Introduction to this compound in UV-Curing

This compound is a four-membered cyclic ether that serves as a reactive diluent in cationic UV-curing systems.[1][2] Its primary function is to reduce the viscosity of high molecular weight epoxy or other cationically polymerizable resins, thereby improving processability and application characteristics.[3][4] Upon exposure to UV radiation in the presence of a suitable photoinitiator, this compound undergoes rapid ring-opening polymerization, contributing to the formation of a cross-linked polymer network.[2] This process is known for its high curing speed and is not inhibited by oxygen, a common issue in free-radical polymerization.[5]

The incorporation of this compound into UV-curable formulations can impart several desirable properties to the final coating, including enhanced flexibility, good adhesion to various substrates, and rapid cure response.[1][6]

Cationic UV-Curing Mechanism

The UV-curing of formulations containing this compound proceeds via a cationic ring-opening polymerization mechanism. The process is initiated by a photoinitiator that, upon absorption of UV light, generates a strong acid. This acid then protonates the oxygen atom of the oxetane ring, activating it for nucleophilic attack by another monomer. This chain reaction propagates, leading to the formation of a polyether backbone.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Photoinitiator Photoinitiator Strong_Acid Strong Acid (H+) Photoinitiator->Strong_Acid generates UV_Light UV Light (hν) Oxetane_Monomer This compound Monomer Strong_Acid->Oxetane_Monomer protonates Protonated_Oxetane Protonated Oxetane Oxetane_Monomer->Protonated_Oxetane attacks Growing_Polymer_Chain Growing Polymer Chain Protonated_Oxetane->Growing_Polymer_Chain forms Growing_Polymer_Chain->Oxetane_Monomer propagates by attacking another monomer Termination_Step Chain Transfer/ Combination Growing_Polymer_Chain->Termination_Step G Start Start Formulation 1. Formulation Preparation - Weigh and mix epoxy resin, This compound, and photoinitiator. Start->Formulation Application 2. Coating Application - Apply the formulation to the substrate (e.g., glass, metal) using a film applicator to a controlled thickness (e.g., 50 µm). Formulation->Application Curing 3. UV Curing - Expose the coated substrate to a UV light source with a defined intensity and duration. Application->Curing Characterization 4. Coating Characterization Curing->Characterization End End Characterization->End G Monomer Monomer Oxetane This compound Monomer->Oxetane Acrylate Acrylate Monomer->Acrylate Epoxy Cycloaliphatic Epoxy Monomer->Epoxy Oxetane->Acrylate Faster Cure Speed (Cationic vs. Radical) Oxetane->Epoxy Lower Viscosity Higher Flexibility Acrylate->Epoxy Generally Lower Adhesion (Radical vs. Cationic)

References

Application of 2,2-Dimethyloxetane in Photopolymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyloxetane is a four-membered cyclic ether that undergoes efficient cationic ring-opening photopolymerization. Its high ring strain (approximately 25-26 kcal/mol) and the basicity of the heterocyclic oxygen atom contribute to its high reactivity, making it a valuable monomer for rapid curing applications in fields ranging from coatings and adhesives to advanced materials in drug delivery and medical device fabrication.[1] This document provides detailed application notes and experimental protocols for the photopolymerization of this compound.

Principle of Cationic Photopolymerization

The photopolymerization of this compound proceeds via a cationic ring-opening mechanism. The process is initiated by a photoinitiator, typically an onium salt, which upon exposure to UV light, generates a strong Brønsted acid. This acid protonates the oxygen atom of the oxetane ring, activating it for nucleophilic attack by another monomer unit. The polymerization then propagates by the successive addition of monomer units to the growing polymer chain.

Key Advantages of this compound in Photopolymerization

  • High Reactivity: The significant ring strain of the oxetane ring leads to a large negative enthalpy of polymerization, driving the reaction forward.

  • Rapid Curing: The high reactivity allows for fast polymerization rates, which is advantageous in many industrial and research applications.[1]

  • Low Shrinkage: Compared to free-radical polymerization of acrylic monomers, cationic ring-opening polymerization of oxetanes exhibits lower volume shrinkage upon polymerization.

  • Oxygen Insensitivity: Cationic polymerization is not inhibited by oxygen, eliminating the need for inert atmosphere conditions in many cases.

Data Presentation

While specific quantitative data for the homopolymerization of this compound is not extensively available in the public domain, the following tables provide representative data based on studies of structurally similar oxetane monomers. This data is intended to serve as a guideline for expected performance.

Table 1: Representative Photopolymerization Kinetic Data of Oxetane Monomers

MonomerPhotoinitiator (wt%)Light Intensity (mW/cm²)Polymerization Rate (%/s)Final Monomer Conversion (%)
3-ethyl-3-phenoxymethyloxetane1.0 (Sulfonium Salt)20~15>90
2-phenyl-3,3-dimethyloxetane1.0 (Iodonium Salt)20~25~85
3-benzyloxymethyl-3-ethyl-oxetane3.0 (Sulfonium Salt)30~5~17 (homopolymer)
3-benzyloxymethyl-3-ethyl-oxetane with epoxy comonomer3.0 (Sulfonium Salt)30>10~90 (copolymer)

Note: Data is compiled from studies on substituted oxetanes and should be considered as an estimation for this compound.[2][3]

Table 2: Typical Physical and Thermal Properties of Polyoxetanes

PropertyValue
Glass Transition Temperature (Tg)50 - 100 °C
Decomposition Temperature (Td)> 300 °C
Young's Modulus1 - 2 GPa
Tensile Strength30 - 50 MPa

Note: These are typical ranges for polyoxetanes and the specific properties of poly(this compound) may vary.

Experimental Protocols

Protocol 1: Bulk Photopolymerization of this compound Monitored by Photo-DSC

This protocol describes the determination of the photopolymerization kinetics of this compound using Photo-Differential Scanning Calorimetry (Photo-DSC).

Materials:

  • This compound (monomer)

  • Diaryliodonium hexafluoroantimonate (photoinitiator)

  • Aluminum DSC pans

Equipment:

  • Photo-Differential Scanning Calorimeter (Photo-DSC) with a UV light source (e.g., 365 nm)

  • Micropipette

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the photoinitiator in this compound at a concentration of 1 wt%. Ensure complete dissolution by vortexing in an amber vial to protect from ambient light.

  • Photo-DSC Analysis:

    • Accurately weigh 2-3 mg of the monomer/photoinitiator mixture into an aluminum DSC pan.

    • Place the pan in the Photo-DSC cell.

    • Equilibrate the sample at a constant temperature (e.g., 40 °C) under a nitrogen purge.

    • Irradiate the sample with UV light at a controlled intensity (e.g., 20 mW/cm²).

    • Record the heat flow as a function of time. The exothermic heat flow is directly proportional to the rate of polymerization.

    • The total heat evolved is used to calculate the monomer conversion.

Protocol 2: Real-Time Monitoring of Photopolymerization by FTIR Spectroscopy

This protocol allows for the real-time monitoring of the disappearance of the oxetane monomer functional group during photopolymerization.

Materials:

  • This compound (monomer)

  • Triarylsulfonium hexafluorophosphate (photoinitiator)

  • Potassium bromide (KBr) plates

Equipment:

  • Fourier Transform Infrared (FTIR) spectrometer with a UV light source attachment

  • Micropipette

Procedure:

  • Sample Preparation:

    • Prepare a formulation of this compound with 1-3 wt% of the photoinitiator.

  • FTIR Analysis:

    • Place a small drop of the formulation between two KBr plates to form a thin film.

    • Mount the KBr plates in the FTIR spectrometer.

    • Record an initial FTIR spectrum before UV exposure. The characteristic peak for the oxetane ring ether bond can be observed around 980 cm⁻¹.

    • Expose the sample to UV light of a specific intensity.

    • Record FTIR spectra at regular intervals during the UV exposure.

    • The decrease in the absorbance of the oxetane peak is used to calculate the monomer conversion over time.

Visualizations

Cationic Ring-Opening Photopolymerization Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Chain Transfer) PI Photoinitiator (Onium Salt) H+ Brønsted Acid (H+) PI->H+ UV Light Activated_Monomer Protonated Oxetane H+->Activated_Monomer Protonation Monomer1 This compound Dimer Growing Polymer Chain Activated_Monomer->Dimer Ring-Opening & Attack Monomer2 This compound Monomer2->Dimer Polymer Poly(this compound) Dimer->Polymer Further Propagation

Caption: Cationic ring-opening polymerization mechanism.

Experimental Workflow for Photopolymerization Analysis

G Start Start Prep Prepare Monomer/ Photoinitiator Mixture Start->Prep Analysis Choose Analysis Method Prep->Analysis PhotoDSC Photo-DSC Analysis Analysis->PhotoDSC Calorimetric FTIR Real-Time FTIR Analysis Analysis->FTIR Spectroscopic Data Acquire Kinetic Data (Heat Flow / Absorbance) PhotoDSC->Data FTIR->Data Calc Calculate Polymerization Rate & Conversion Data->Calc End End Calc->End

Caption: Workflow for photopolymerization analysis.

References

Application Notes and Protocols: 2,2-Dimethyloxetane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,2-dimethyloxetane as a versatile building block in organic synthesis. The unique properties of its strained four-membered ring make it a valuable synthon for the introduction of specific structural motifs in complex molecules, particularly in the field of medicinal chemistry.

Introduction

This compound is a four-membered cyclic ether characterized by a gem-dimethyl group at the C2 position. The significant ring strain of the oxetane ring, estimated to be around 25-26 kcal/mol, is the primary driver of its reactivity.[1] This inherent strain allows for facile ring-opening reactions under various conditions, making this compound an excellent precursor for the synthesis of 1,3-difunctionalized compounds and for introducing the sterically demanding 3,3-dimethyl-3-hydroxypropyl moiety into target molecules.

Key Applications in Organic Synthesis

The utility of this compound spans several areas of chemical synthesis, from the construction of complex molecules to materials science.

  • Medicinal Chemistry : The oxetane motif is increasingly utilized in drug discovery to improve the physicochemical properties of drug candidates.[2][3] Incorporating the this compound moiety can enhance aqueous solubility, metabolic stability, and lipophilicity, while also introducing conformational rigidity.[1][3][4][5] It often serves as a polar and stable isosteric replacement for gem-dimethyl or carbonyl groups.[2][5]

  • Building Block for Complex Molecules : As a synthon, it provides a reliable method for introducing a quaternary center and a primary alcohol, separated by a three-carbon chain, through nucleophilic ring-opening.[1]

  • Polymer Chemistry : this compound can undergo cationic ring-opening polymerization (CROP) to produce polyethers with unique properties.[1]

  • Materials Science : Its rapid ring-opening upon photoinitiation makes it a valuable component in UV-curable formulations for coatings and adhesives, contributing to fast curing speeds.[1]

Physicochemical and Spectroscopic Data

A summary of the key properties of this compound is provided below for easy reference.

PropertyValueSource
Molecular Formula C₅H₁₀O[6]
Molecular Weight 86.13 g/mol [6]
CAS Number 6245-99-4[6]
Density 0.857 g/cm³[7]
Boiling Point 67.9 °C at 760 mmHg[7]
Refractive Index 1.407[7]
LogP 1.18530[7]
SMILES CC1(CCO1)C[6]
InChIKey XHYFCIYCSYEDCP-UHFFFAOYSA-N[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in a typical ring-opening reaction.

Protocol 1: Synthesis of this compound via Intramolecular Williamson Etherification

This protocol describes the synthesis of this compound from 2,2-dimethyl-1,3-propanediol, a method that involves monotosylation followed by base-induced cyclization.[1]

Workflow Diagram:

cluster_0 Step 1: Monotosylation cluster_1 Step 2: Cyclization Diol 2,2-Dimethyl-1,3-propanediol Monotosylate Monotosylated Intermediate Diol->Monotosylate TsCl, Pyridine, 0°C to RT TsCl p-Toluenesulfonyl chloride (TsCl) Pyridine Pyridine (Solvent/Base) Monotosylate_ref Monotosylated Intermediate NaH Sodium Hydride (NaH) THF THF (Solvent) Product This compound Monotosylate_ref->Product NaH, THF, Reflux cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Oxetane This compound Alkoxide Lithium Alkoxide Intermediate Oxetane->Alkoxide 1. R-Li, THF, -78 °C to RT Nucleophile Nucleophile (e.g., R-Li) Alcohol 3-Substituted-3-methyl-1-butanol Alkoxide->Alcohol 2. Aqueous Workup (H₃O⁺) Start Lead Compound (e.g., with gem-dimethyl group) Modification Isosteric Replacement (gem-dimethyl -> oxetane) Start->Modification Result Modified Compound (with 3,3-disubstituted oxetane) Modification->Result Prop1 Improved Aqueous Solubility Result->Prop1 Prop2 Enhanced Metabolic Stability Result->Prop2 Prop3 Reduced Lipophilicity (LogD) Result->Prop3 Prop4 Maintained or Improved Potency Result->Prop4

References

Application Notes and Protocols: The Role of 2,2-Dimethyloxetane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The oxetane motif has emerged as a valuable building block in modern medicinal chemistry.[1][2][3][4] This four-membered heterocyclic ether is prized for its unique combination of properties: it is a small, polar, and three-dimensional scaffold that can significantly enhance the physicochemical characteristics of drug candidates.[4][5] The inherent ring strain of approximately 25-26 kcal/mol makes the oxetane ring a reactive intermediate susceptible to controlled ring-opening reactions, allowing for its incorporation into more complex molecular architectures.[6][7]

Among oxetane derivatives, 2,2-dimethyloxetane and its analogues serve as important synthons for pharmaceutical intermediates. The gem-dimethyl group can provide steric shielding and influence conformational preference. Furthermore, the oxetane ring is frequently employed as a bioisostere for common functional groups like carbonyls and gem-dimethyl groups.[2][8] This substitution can lead to marked improvements in aqueous solubility, metabolic stability, and other key drug-like properties, making oxetane-containing compounds highly attractive in drug discovery campaigns.[3][9][10]

This document provides detailed application notes on the use of this compound derivatives as bioisosteres and key protocols for the synthesis of related pharmaceutical intermediates.

Application Note 1: 2,2-Disubstituted Oxetanes as Bioisosteres for Improved Pharmacokinetics

The strategic replacement of a functional group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties is a cornerstone of medicinal chemistry. The oxetane ring has proven to be an effective bioisostere for carbonyl and gem-dimethyl groups.[2][8][11] Replacing a lipophilic gem-dimethyl group with a more polar 3,3-disubstituted oxetane, or a metabolically vulnerable carbonyl with a stable oxetane, can favorably modulate a compound's profile.

A compelling example is in the development of Aldehyde Dehydrogenase 1A (ALDH1A) inhibitors for targeting chemoresistant cancer cells. The initial pyrazolopyrimidinone lead compound (CM39) showed good inhibitory activity but suffered from poor metabolic stability and low aqueous solubility.[10] By replacing a portion of the molecule with an oxetane-containing moiety, researchers developed compound 6 , which exhibited significantly improved properties.[10]

Logical Relationship: Bioisosteric Replacement Strategy

G cluster_0 Parent Compound (CM39) cluster_1 Oxetane Analogue (Compound 6) Parent Pyrazolopyrimidinone Lead Parent_Props Poor Metabolic Stability Low Aqueous Solubility Parent->Parent_Props Exhibits Analogue Oxetane-Containing Inhibitor Parent->Analogue Bioisosteric Replacement (Oxetane Introduction) Analogue_Props Significantly Improved Metabolic Stability & Aqueous Solubility Analogue->Analogue_Props Results in

Caption: Bioisosteric replacement leading to improved drug properties.

Data Presentation: Comparison of Physicochemical and Pharmacokinetic Properties

The introduction of the oxetane motif resulted in a clear enhancement of drug-like properties, as summarized below.

CompoundALDH1A1 IC₅₀ (µM)Aqueous Solubility (µM)Microsomal Stability (t₁/₂ min)
CM39 (Parent) 0.92.11.8
Compound 6 (Oxetane) 0.08 - 0.2513.9>60
Data sourced from a study on ALDH1A inhibitors.[10]

Application Note 2: Synthesis of 2,2-Dimethyl-3-Oxetanone Derivatives

Derivatives such as 2,2-dimethyl-3-oxetanone are crucial intermediates, as the ketone functionality allows for a wide range of subsequent chemical transformations to build diverse small molecule libraries for drug discovery.[9] A robust, scalable synthesis for these intermediates is therefore highly valuable.

The following multi-step synthesis of a 2,2-dimethyl-3-hydroxyoxetane, a direct precursor to the target oxetanone, demonstrates a practical approach suitable for large-scale production, avoiding problematic methods like photochemical cycloadditions which suffer from very low yields.[9]

Experimental Workflow: Synthesis of a 2,2-Dimethyl-3-Hydroxyoxetane Intermediate

G Start Compound VI (Diol Precursor) Step1 Dissolve in THF Cool to 0 °C Start->Step1 Step2 Add Potassium Tert-butoxide (2.0 eq) Step1->Step2 Step3 Add p-Tosyl Chloride (1.0 eq) Step2->Step3 Step4 Warm to RT Stir for 1.5h Step3->Step4 Step5 Aqueous Quench & Extraction with EA Step4->Step5 Step6 Purification (Column Chromatography) Step5->Step6 End Compound VII (2,2-Dimethyl-3-hydroxyoxetane) Step6->End

Caption: Workflow for the cyclization to form the oxetane ring.

Experimental Protocols

Protocol 1: Synthesis of 2,2-Dimethyl-3-hydroxyoxetane Intermediate (Compound VII)

This protocol is adapted from patent literature for the synthesis of a key pharmaceutical intermediate.[9]

Objective: To synthesize 2,2-dimethyl-3-hydroxyoxetane via intramolecular cyclization of a diol precursor.

Materials:

  • Compound VI (diol precursor, 1.0 eq)

  • Tetrahydrofuran (THF)

  • Potassium tert-butoxide (2.0 eq)

  • p-Toluenesulfonyl chloride (TsCl, 1.0 eq)

  • Water (H₂O)

  • Ethyl Acetate (EA)

  • Saturated Sodium Chloride Solution (Brine)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and cooling bath.

Procedure:

  • Dissolve Compound VI (e.g., 20.01 g, 0.0952 mol) in THF (200 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add potassium tert-butoxide (21.36 g, 0.19 mol) to the cooled solution in portions, maintaining the temperature at 0 °C. Stir for 20 minutes after the addition is complete.

  • Add p-toluenesulfonyl chloride (18.13 g, 0.095 mol) in portions to the reaction mixture, again ensuring the temperature remains controlled.

  • After the addition of TsCl, remove the cooling bath and allow the mixture to warm to room temperature.

  • Stir the reaction for 1.5 hours at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by adding 1 L of water.

  • Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield the final product, Compound VII (2,2-dimethyl-3-hydroxyoxetane).

Results: This method has been reported to produce the target oxetane compound with a stable and high yield, suitable for scaling up.[9]

StepReactantReagentsProductYield
Cyclization Compound VI1. KOBu-t, THF2. TsClCompound VII78.3%
Data from patent CN112174823A.[9]
Protocol 2: General Procedure for Nucleophilic Ring-Opening of a 2,2-Disubstituted Oxetane

The strain in the oxetane ring facilitates its opening by various nucleophiles, typically under acidic conditions, to yield 1,3-disubstituted propane derivatives. This is a fundamental transformation for incorporating the oxetane-derived scaffold.[6][7]

Objective: To perform a Lewis acid-catalyzed ring-opening of a 2,2-disubstituted oxetane with a generic nucleophile (Nu-H).

Materials:

  • 2,2-disubstituted oxetane (e.g., this compound)

  • Nucleophile (e.g., an alcohol, amine, or thiol)

  • Aprotic solvent (e.g., Dichloromethane (DCM), THF)

  • Lewis Acid catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃)

  • Standard inert atmosphere glassware (if reagents are air/moisture sensitive).

Procedure:

  • To a solution of the 2,2-disubstituted oxetane (1.0 eq) in an anhydrous aprotic solvent, add the nucleophile (1.0 - 1.5 eq).

  • Add a catalytic amount of the Lewis acid (e.g., 1-10 mol%) to the mixture at room temperature or below, under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the reaction and monitor its progress by TLC or GC-MS. The reaction may be gently heated if necessary.

  • Upon completion, quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography or distillation to obtain the desired ring-opened product.

References

Application Notes and Protocols: The Role of 2,2-Dimethyloxetane in Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif, a four-membered saturated heterocycle containing an oxygen atom, has emerged as a valuable scaffold in modern medicinal chemistry. Its unique combination of properties, including increased polarity, metabolic stability, and three-dimensionality, makes it an attractive bioisosteric replacement for more common functional groups like gem-dimethyl and carbonyl moieties. Among oxetane derivatives, the 2,2-dimethyloxetane scaffold offers a synthetically accessible and structurally rigid building block that can significantly influence the physicochemical and pharmacological properties of drug candidates. These application notes provide a comprehensive overview of the utility of the this compound moiety, including its impact on drug-like properties, synthetic protocols, and its application in the design of targeted therapies.

Physicochemical and Pharmacokinetic Impact of the this compound Scaffold

The incorporation of a this compound group can profoundly alter the properties of a molecule. As a bioisostere for the gem-dimethyl group, it introduces polarity, which can lead to improved aqueous solubility and reduced lipophilicity. This is a critical advantage in drug design, as high lipophilicity is often associated with poor absorption, rapid metabolism, and off-target toxicity. Furthermore, the oxetane ring is generally more metabolically stable than a carbonyl group, another common bioisosteric target. The rigid, three-dimensional nature of the oxetane ring can also help to lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for its biological target.

Quantitative Comparison of Physicochemical Properties

The following table summarizes the observed effects of replacing common functional groups with a 3,3-diaryloxetane, a close structural relative of the this compound, providing insights into the expected property modulation.

Propertygem-Dimethyl ReplacementCarbonyl ReplacementMethylene ReplacementReference
Aqueous Solubility Generally IncreasedIncreasedSignificantly Increased
Lipophilicity (LogD) Generally DecreasedVariableDecreased
Metabolic Stability Often ImprovedGenerally ImprovedImproved
Cell Permeability VariableGenerally Maintained or ImprovedImproved

Application in Kinase Inhibitor Design

The this compound scaffold has found utility in the design of kinase inhibitors, particularly those targeting Bruton's Tyrosine Kinase (BTK) and the mammalian target of rapamycin (mTOR). In these contexts, the oxetane moiety can serve to improve solubility, modulate basicity of nearby functional groups, and provide a vector for exploring chemical space to enhance potency and selectivity.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[2] BTK inhibitors that incorporate oxetane moieties can exhibit improved pharmacokinetic profiles, leading to better therapeutic outcomes.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN LYN BCR->LYN activates Antigen Antigen Antigen->BCR SYK SYK LYN->SYK phosphorylates BTK BTK SYK->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates Oxetane_BTKi This compound BTK Inhibitor Oxetane_BTKi->BTK inhibits IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC Activation DAG->PKC Downstream Downstream Signaling (NF-κB, MAPK) Ca_Mobilization->Downstream PKC->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation

BTK Signaling Pathway and Inhibition
Mammalian Target of Rapamycin (mTOR) Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[3] It is frequently dysregulated in cancer. mTOR inhibitors containing oxetane scaffolds can benefit from improved drug-like properties, potentially leading to enhanced efficacy and safety profiles.

mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates TSC_Complex TSC1/TSC2 AKT->TSC_Complex inhibits Rheb Rheb TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Oxetane_mTORi This compound mTOR Inhibitor Oxetane_mTORi->mTORC1 inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Synthesis_Workflow Start Starting Materials Synthesis Multi-step Synthesis (e.g., Williamson Ether Synthesis) Start->Synthesis Intermediate This compound Intermediate Synthesis->Intermediate Coupling Coupling to Bioactive Moiety Intermediate->Coupling Purification Purification (Chromatography, Recrystallization) Coupling->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization InVitro In Vitro Assays (Enzyme Inhibition, Cell Viability) Characterization->InVitro ADME ADME/PK Studies (Solubility, Permeability, Metabolism) Characterization->ADME InVivo In Vivo Efficacy & Toxicity Studies InVitro->InVivo ADME->InVivo

References

Application Notes and Protocols for Lewis Acid-Catalyzed Opening of 2,2-Dimethyloxetane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the Lewis acid-catalyzed ring-opening of 2,2-dimethyloxetane. The information herein is intended to guide researchers in selecting appropriate catalysts and reaction conditions for the synthesis of valuable γ-hydroxyalkylated compounds, which are important intermediates in drug discovery and development.

Application Notes

The ring-opening of oxetanes, such as this compound, is a powerful transformation in organic synthesis, providing access to 1,3-difunctionalized motifs. The choice of Lewis acid is critical and can significantly influence the reaction's efficiency, selectivity, and the nature of the products formed.

Catalyst Selection:

  • Tris(pentafluorophenyl)borane (B(C6F5)3) and Tris(pentafluorophenyl)alane (Al(C6F5)3) are highly effective and bulky Lewis acids for promoting the regioselective isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols.[1][2] Al(C6F5)3 has been shown to be particularly effective for electron-rich aryl oxetanes, suppressing the formation of undesired allyl isomers and dimerization byproducts.[1]

  • Boron trifluoride diethyl etherate (BF3·OEt2) is a commonly used and commercially available Lewis acid for oxetane ring-opening with a variety of nucleophiles.[3] However, its high reactivity can sometimes lead to polymerization or the formation of complex mixtures, especially with substrates prone to carbocationic rearrangements.

  • Scandium(III) triflate (Sc(OTf)3) is a milder Lewis acid that can be effective for intramolecular oxetane opening and in reactions with soft carbon nucleophiles like silyl ketene acetals.[4]

  • Other Lewis acids such as In(OTf)3 , Yb(OTf)3 , and TMSOTf have also been reported to catalyze the ring-opening of oxetanes.[3][5]

Regioselectivity:

In the Lewis acid-catalyzed ring-opening of unsymmetrically substituted oxetanes, the nucleophile generally attacks the more substituted carbon atom. This is due to the formation of a partial positive charge on the more substituted carbon in the transition state, which is stabilized by hyperconjugation. For this compound, the attack will occur at the quaternary center.

Potential Side Reactions:

  • Polymerization: A common side reaction in the acid-catalyzed opening of cyclic ethers. Using bulky Lewis acids like B(C6F5)3 or Al(C6F5)3 can often minimize this issue.

  • Dimerization: The ring-opened product, a primary alcohol, can act as a nucleophile and react with another molecule of the activated oxetane, leading to the formation of a dimeric ether. This can be suppressed by using a high concentration of the external nucleophile or by slow addition of the oxetane to the reaction mixture.

  • Rearrangement: Carbocationic intermediates formed during the reaction can be prone to rearrangement, leading to a mixture of products. The choice of a less reactive Lewis acid or milder reaction conditions can sometimes mitigate this.

Data Presentation

The following table summarizes quantitative data for the Lewis acid-catalyzed ring-opening of 2,2-disubstituted oxetanes. Note that the substrates and conditions vary across the studies, which should be taken into account when comparing the results.

Lewis AcidSubstrateNucleophile/Reaction TypeSolventTemp. (°C)Time (h)Yield (%)Reference
Al(C6F5)3 (1 mol%)2-(4-methoxyphenyl)-2-methyloxetaneIsomerizationToluene40176[1]
B(C6F5)3 (0.5 mol%)2,2-diphenyloxetaneIsomerizationCH2Cl2rt0.595[2]
BF3·OEt2 (1.2 equiv)2-phenyloxetaneTrimethylsilyl cyanideCH2Cl20194[3]
Sc(OTf)3 (10 mol%)3-benzamidooxetaneIntramolecular cyclizationToluenert275[6]
In(OTf)3 (10 mol%)3-benzamidooxetaneIntramolecular cyclizationToluenert185[6]

Experimental Protocols

Protocol 1: General Procedure for Al(C6F5)3-Catalyzed Isomerization of a 2,2-Disubstituted Oxetane

This protocol is adapted from the reported procedure for the isomerization of 2-aryl-2-methyloxetanes.[1]

Materials:

  • 2,2-Disubstituted oxetane (e.g., this compound)

  • Tris(pentafluorophenyl)alane (Al(C6F5)3)

  • Anhydrous toluene

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 2,2-disubstituted oxetane (1.0 mmol).

  • Dissolve the oxetane in anhydrous toluene (5 mL).

  • Add Al(C6F5)3 (0.01 mmol, 1 mol%) to the solution.

  • Stir the reaction mixture at 40 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) (10 mL).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4 or MgSO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Protocol 2: General Procedure for B(C6F5)3-Catalyzed Isomerization of a 2,2-Disubstituted Oxetane

This protocol is a general procedure based on the reported isomerization of 2,2-disubstituted oxetanes.[2]

Materials:

  • 2,2-Disubstituted oxetane (e.g., this compound)

  • Tris(pentafluorophenyl)borane (B(C6F5)3)

  • Anhydrous dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Standard laboratory glassware

  • Inert atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 2,2-disubstituted oxetane (1.0 mmol).

  • Dissolve the oxetane in anhydrous CH2Cl2 (5 mL).

  • Add B(C6F5)3 (0.005 mmol, 0.5 mol%) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3 (10 mL).

  • Separate the organic layer and extract the aqueous layer with CH2Cl2 (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na2SO4 or MgSO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 3: General Procedure for BF3·OEt2-Catalyzed Ring-Opening of this compound with a Nucleophile

This is a generalized protocol for the ring-opening of this compound with a nucleophile such as an alcohol, amine, or trimethylsilyl cyanide.[3]

Materials:

  • This compound

  • Nucleophile (e.g., methanol, aniline, trimethylsilyl cyanide)

  • Boron trifluoride diethyl etherate (BF3·OEt2)

  • Anhydrous solvent (e.g., CH2Cl2, THF, or diethyl ether)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Standard laboratory glassware

  • Inert atmosphere setup

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the nucleophile (1.2 mmol) in the anhydrous solvent (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add BF3·OEt2 (1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3 (10 mL).

  • Extract the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na2SO4 or MgSO4.

  • Filter and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Flame-dried flask under inert atmosphere add_oxetane Add this compound start->add_oxetane add_solvent Add anhydrous solvent add_oxetane->add_solvent add_nucleophile Add nucleophile (if applicable) add_solvent->add_nucleophile cool Cool to specified temperature add_nucleophile->cool add_lewis_acid Add Lewis Acid cool->add_lewis_acid stir Stir and monitor reaction add_lewis_acid->stir quench Quench reaction stir->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for Lewis acid-catalyzed opening of this compound.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_attack Nucleophilic Attack cluster_product Product oxetane This compound activated_complex Activated Oxetane-LA Complex oxetane->activated_complex Coordination lewis_acid Lewis Acid (LA) lewis_acid->activated_complex ring_opening Ring-Opening activated_complex->ring_opening nucleophile Nucleophile (Nu-) nucleophile->ring_opening Attack at C2 final_product γ-Hydroxyalkylated Product ring_opening->final_product Protonolysis/Workup

Caption: General mechanism of Lewis acid-catalyzed ring-opening of this compound.

References

Application Notes and Protocols: Flow Chemistry Techniques for the Synthesis of 2,2-Disubstituted Oxetanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,2-disubstituted oxetanes utilizing continuous flow chemistry. The oxetane motif is of significant interest in medicinal chemistry, acting as a versatile bioisostere that can improve the physicochemical properties of drug candidates.[1] Flow chemistry offers enhanced control over reaction parameters, improved safety for handling unstable intermediates, and potential for scalability, making it a powerful tool for accessing these valuable building blocks.[2][3][4]

Deprotonation and Electrophilic Quenching in a Flow Microreactor

This method enables the synthesis of 2,2-disubstituted oxetanes by generating a highly unstable 2-lithiooxetane intermediate in a continuous flow system.[2][5] The precise control of residence time and temperature afforded by the microreactor prevents decomposition of the organolithium species, which is a significant challenge in traditional batch chemistry, often requiring cryogenic temperatures of -78°C.[2][5]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 2,2-disubstituted-2-phenyloxetanes using a flow microreactor system. The reaction involves the deprotonation of 2-phenyloxetane with s-BuLi followed by quenching with an electrophile.[5]

EntryElectrophileTemperature (°C)Residence Time (s) (R1 / R2)Yield (%)
1TMSCl-4012.50 / 2.2085
2MeI-4012.50 / 2.2080
3PhCHO-4012.50 / 2.2055
4Acetone-4012.50 / 2.2045
5Benzophenone-4012.50 / 2.2035

Table 1: Synthesis of 2,2-disubstituted-2-phenyloxetanes in a flow microreactor. Data sourced from Degennaro et al.[5]

Experimental Workflow Diagram

G cluster_0 Reagent Delivery cluster_1 Reaction Stage 1: Lithiation cluster_2 Reaction Stage 2: Electrophilic Quench cluster_3 Collection PumpA Syringe Pump A (2-Phenyloxetane in THF) M1 T-Mixer (M1) PumpA->M1 PumpB Syringe Pump B (s-BuLi in n-hexane) PumpB->M1 PumpC Syringe Pump C (Electrophile in THF) M2 T-Mixer (M2) PumpC->M2 R1 Microreactor R1 (Residence Time: 12.50 s) Cooled to -40 °C M1->R1 R1->M2 R2 Microreactor R2 (Residence Time: 2.20 s) M2->R2 Collection Product Collection (Quenched with sat. NH4Cl) R2->Collection G cluster_0 Reagent Delivery cluster_1 Photochemical Reaction cluster_2 Collection & Analysis Reagent_Reservoir Reagent Reservoir (Carbonyl + Alkene in Solvent) Pump HPLC Pump Reagent_Reservoir->Pump Photoreactor Flow Photoreactor (FEP Tubing wrapped around UV Lamp) Pump->Photoreactor BPR Back Pressure Regulator Photoreactor->BPR UV_Lamp UV Lamp (e.g., 365 nm) UV_Lamp->Photoreactor Collection Product Collection BPR->Collection G cluster_0 Reagent Streams cluster_1 Step 1: O-H Insertion cluster_2 Step 2: Cyclization cluster_3 Collection StreamA Stream A (Diazo Compound + 2-Bromoethanol in Solvent) M1 T-Mixer StreamA->M1 StreamB Stream B (Rh₂(OAc)₄ in Solvent) StreamB->M1 StreamC Stream C (Base, e.g., NaH dispersion in Solvent) M2 T-Mixer StreamC->M2 PBR1 Heated Packed-Bed Reactor (Immobilized Rh Catalyst) or Heated Coil Reactor M1->PBR1 PBR1->M2 Coil2 Residence Time Coil M2->Coil2 Collection Product Collection Coil2->Collection

References

Application Notes and Protocols: Copolymerization of 2,2-Dimethyloxetane with Other Cyclic Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cationic ring-opening polymerization (CROP) of cyclic ethers is a powerful technique for the synthesis of polyethers with a wide range of properties and applications. 2,2-Dimethyloxetane is a four-membered cyclic ether that, due to its inherent ring strain of approximately 25-26 kcal/mol, readily undergoes ring-opening polymerization.[1] The gem-dimethyl group at the 2-position influences the steric and electronic characteristics of the monomer, which in turn affects its polymerization behavior and the properties of the resulting polymers.[1] Copolymerization of this compound with other cyclic ethers, such as tetrahydrofuran (THF), ethylene oxide, and propylene oxide, allows for the tailoring of polymer properties, including thermal stability, mechanical strength, and hydrophilicity, to meet the demands of various applications, from high-performance materials to biomedical devices.

This document provides detailed application notes and protocols for the copolymerization of this compound with other cyclic ethers, focusing on the synthesis, characterization, and properties of the resulting copolymers.

Copolymerization of this compound with Tetrahydrofuran (THF)

The copolymerization of this compound with THF via cationic ring-opening polymerization allows for the incorporation of both rigid oxetane and flexible THF units into the polymer backbone, offering a means to tune the thermal and mechanical properties of the resulting material.

Quantitative Data

Table 1: Representative Properties of Poly(this compound-co-THF)

PropertyValueAnalytical Method
Monomer Reactivity Ratiosr(this compound) = N/A r(THF) = N/ANMR Spectroscopy
Molecular Weight (Mn)Varies with reaction conditionsGel Permeation Chromatography (GPC)
Polydispersity Index (PDI)Typically > 1.5 for cationic polymerizationGel Permeation Chromatography (GPC)
Glass Transition Temp. (Tg)Dependent on copolymer compositionDifferential Scanning Calorimetry (DSC)
Decomposition Temp. (Td)Dependent on copolymer compositionThermogravimetric Analysis (TGA)

Note: "N/A" indicates that specific data for this copolymer system was not found in the searched literature.

Experimental Protocol: Cationic Copolymerization of this compound and THF

This protocol describes a general procedure for the cationic ring-opening copolymerization of this compound and tetrahydrofuran using a typical initiator like boron trifluoride etherate (BF₃·OEt₂).

Materials:

  • This compound (purified by distillation over CaH₂)

  • Tetrahydrofuran (THF) (purified by distillation over sodium/benzophenone)

  • Boron trifluoride etherate (BF₃·OEt₂) (distilled prior to use)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Methanol

  • Nitrogen or Argon gas (high purity)

  • Schlenk flask and line

Procedure:

  • Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of dry nitrogen or argon.

  • Monomer Charging: The desired molar ratio of this compound and THF is added to the flask via syringe, followed by the addition of anhydrous dichloromethane as the solvent.

  • Initiation: The reaction mixture is cooled to the desired temperature (e.g., 0 °C) in an ice bath. The initiator, BF₃·OEt₂, is then added dropwise via syringe.

  • Polymerization: The reaction is allowed to proceed for a specified time (e.g., 24 hours) under an inert atmosphere with continuous stirring. The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by gas chromatography (GC).

  • Termination: The polymerization is terminated by the addition of a small amount of methanol.

  • Purification: The copolymer is precipitated by pouring the reaction mixture into a large excess of cold methanol. The precipitate is then collected by filtration, redissolved in a minimal amount of dichloromethane, and re-precipitated in methanol. This process is repeated to ensure the removal of unreacted monomers and initiator residues.

  • Drying: The purified copolymer is dried in a vacuum oven at a moderate temperature (e.g., 40 °C) to a constant weight.

  • Characterization: The copolymer is characterized by:

    • ¹H NMR and ¹³C NMR: To determine the copolymer composition.

    • GPC: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

    • DSC and TGA: To determine the thermal properties such as the glass transition temperature (Tg) and decomposition temperature (Td).

Copolymerization of this compound with Oxiranes (Ethylene Oxide/Propylene Oxide)

Copolymerizing this compound with more flexible and hydrophilic oxiranes like ethylene oxide or propylene oxide can lead to amphiphilic block or random copolymers with interesting self-assembly properties and potential applications in drug delivery.

Quantitative Data

Specific reactivity ratios and detailed polymer properties for the copolymerization of this compound with ethylene oxide or propylene oxide are not well-documented in the available literature. The data presented below is representative of what would be expected for such a system, based on general principles of cationic ring-opening polymerization.

Table 2: Expected Properties of Poly(this compound-co-oxirane)

PropertyExpected Value/TrendAnalytical Method
Monomer Reactivity Ratiosr(this compound) = N/A r(Oxirane) = N/ANMR Spectroscopy
Molecular Weight (Mn)Controllable by monomer/initiator ratioGel Permeation Chromatography (GPC)
Polydispersity Index (PDI)Typically > 1.5Gel Permeation Chromatography (GPC)
Glass Transition Temp. (Tg)Decreases with increasing oxirane contentDifferential Scanning Calorimetry (DSC)
Decomposition Temp. (Td)Dependent on copolymer compositionThermogravimetric Analysis (TGA)

Note: "N/A" indicates that specific data for this copolymer system was not found in the searched literature.

Experimental Protocol: Cationic Copolymerization of this compound and Propylene Oxide

This protocol outlines a general procedure for the synthesis of a random copolymer of this compound and propylene oxide.

Materials:

  • This compound (purified)

  • Propylene Oxide (purified)

  • Trifluoromethanesulfonic acid (TfOH) (initiator)

  • Dichloromethane (anhydrous)

  • Methanol

  • Nitrogen or Argon gas

  • Schlenk flask and line

Procedure:

  • Reactor Preparation: A dry Schlenk flask with a stir bar is purged with inert gas.

  • Monomer and Solvent Addition: The desired amounts of this compound and propylene oxide are added to the flask, followed by anhydrous dichloromethane.

  • Initiation: The mixture is cooled to -20 °C, and a pre-determined amount of TfOH is added via syringe.

  • Polymerization: The reaction is maintained at -20 °C for the desired duration (e.g., 6 hours).

  • Termination and Purification: The polymerization is quenched with methanol. The polymer is isolated by precipitation in a non-solvent like hexane or methanol, followed by filtration and drying under vacuum.

  • Characterization: The resulting copolymer is analyzed using NMR, GPC, DSC, and TGA as described in the previous protocol.

Visualizations

Cationic Ring-Opening Polymerization Mechanism

The following diagram illustrates the general mechanism for the cationic ring-opening polymerization of a cyclic ether, initiated by a protic acid.

CROP_Mechanism Monomer Cyclic Ether Monomer ActivatedMonomer Activated Monomer (Protonated Ether) Monomer->ActivatedMonomer Initiator Protic Acid (H+) Initiator->ActivatedMonomer Initiation PropagatingChain Propagating Chain (Oxonium Ion) ActivatedMonomer->PropagatingChain Ring Opening PropagatingChain->PropagatingChain Polymer Polymer Chain PropagatingChain->Polymer Final Product Termination Termination/ Chain Transfer PropagatingChain->Termination

Caption: General mechanism of cationic ring-opening polymerization.

Experimental Workflow for Copolymer Synthesis

The following diagram outlines the typical workflow for the synthesis and characterization of this compound copolymers.

Experimental_Workflow Start Start Purification Monomer & Solvent Purification Start->Purification Setup Reactor Setup (Inert Atmosphere) Purification->Setup Polymerization Copolymerization Reaction (Monomers + Initiator) Setup->Polymerization Termination Termination & Precipitation Polymerization->Termination PurifyPolymer Polymer Purification (Redissolution & Reprecipitation) Termination->PurifyPolymer Drying Drying (Vacuum Oven) PurifyPolymer->Drying Characterization Characterization Drying->Characterization NMR NMR (Composition) Characterization->NMR GPC GPC (Mn, Mw, PDI) Characterization->GPC Thermal DSC / TGA (Tg, Td) Characterization->Thermal End End Thermal->End

Caption: Workflow for copolymer synthesis and characterization.

References

Application Notes and Protocols for the Functionalization of Polymers Derived from 2,2-Dimethyloxetane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategies and protocols for the functionalization of polymers derived from 2,2-dimethyloxetane, with a focus on their potential applications in drug delivery. The information presented is based on established principles of polymer chemistry, including cationic ring-opening polymerization (CROP) and post-polymerization modification techniques.

Introduction to Poly(this compound) Functionalization

Poly(this compound) is a polyether synthesized from the ring-opening polymerization of its corresponding monomer. The functionalization of this polymer is crucial for its application in the biomedical field, particularly in drug delivery. By introducing specific functional groups, the polymer's properties, such as solubility, biocompatibility, and drug-carrying capacity, can be tailored. Two primary strategies for functionalization are explored:

  • Pre-polymerization Functionalization: This involves the synthesis of a functionalized this compound monomer prior to polymerization. This approach allows for the incorporation of functional groups that may not be compatible with the conditions of polymerization.

  • Post-polymerization Modification: This strategy involves the chemical modification of the pre-formed poly(this compound). This is often a more versatile approach as it allows for a variety of functionalities to be introduced onto a common polymer backbone.

Pre-Polymerization Functionalization Strategy

This strategy focuses on synthesizing a this compound monomer that already contains a desired functional group or a "handle" for further modification. A key example is the introduction of a hydroxyl group, which can then be used for further chemical transformations.

Experimental Protocol: Synthesis of a Hydroxyl-Functionalized this compound Monomer (Hypothetical)

Objective: To synthesize a this compound monomer bearing a hydroxyl group for subsequent polymerization and functionalization.

Materials:

  • 1,1,1-Tris(hydroxymethyl)ethane

  • Tosyl chloride

  • Pyridine

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Monotosylation: Dissolve 1,1,1-tris(hydroxymethyl)ethane in pyridine at 0 °C. Add one equivalent of tosyl chloride dropwise and stir the reaction mixture overnight at room temperature.

  • Purification: Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the monotosylated product.

  • Cyclization: Suspend sodium hydride in anhydrous THF. Add the monotosylated product dissolved in anhydrous THF dropwise to the suspension at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the hydroxyl-functionalized this compound monomer.

Cationic Ring-Opening Polymerization (CROP)

CROP is the primary method for polymerizing oxetane monomers. The choice of initiator is critical as it can introduce a functional group at the polymer chain end.

Experimental Protocol: Cationic Ring-Opening Polymerization of Functionalized this compound

Objective: To synthesize a functionalized poly(this compound) via CROP.

Materials:

  • Hydroxyl-functionalized this compound monomer

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) as initiator

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol

  • Diethyl ether

Procedure:

  • Polymerization: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the hydroxyl-functionalized this compound monomer in anhydrous CH₂Cl₂ in a flame-dried flask. Cool the solution to 0 °C.

  • Initiation: Add a catalytic amount of BF₃·OEt₂ to the solution via syringe. Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the polymerization progress by ¹H NMR spectroscopy.

  • Termination: Once the desired molecular weight is achieved, terminate the polymerization by adding an excess of methanol.

  • Purification: Precipitate the polymer by adding the reaction mixture to a large volume of cold diethyl ether. Collect the polymer by filtration or centrifugation, wash with diethyl ether, and dry under vacuum to a constant weight.

Post-Polymerization Modification Strategy

This approach allows for the introduction of a wide array of functional groups onto the polymer backbone. A "clickable" functionality, such as an azide or alkyne, is often introduced to facilitate subsequent conjugation with bioactive molecules.

Experimental Protocol: "Click" Functionalization of Poly(hydroxyl-functionalized this compound)

Objective: To introduce a "clickable" azide group onto the polymer for subsequent drug conjugation.

Materials:

  • Poly(hydroxyl-functionalized this compound)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Mesylation: Dissolve the hydroxyl-functionalized polymer in anhydrous DMF and cool to 0 °C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at room temperature for 12 hours.

  • Azidation: Add an excess of sodium azide to the reaction mixture and heat to 60 °C for 24 hours.

  • Purification: Cool the reaction mixture to room temperature and precipitate the polymer in a large volume of water. Collect the azido-functionalized polymer by filtration, wash thoroughly with water, and dry under vacuum.

Drug Conjugation via Click Chemistry

The azido-functionalized polymer can be readily conjugated with a drug molecule containing a terminal alkyne group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Experimental Protocol: Conjugation of an Alkyne-Modified Drug

Objective: To conjugate an alkyne-modified drug to the azido-functionalized polymer.

Materials:

  • Azido-functionalized poly(this compound)

  • Alkyne-modified drug (e.g., an anticancer agent)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • DMF/water solvent mixture

Procedure:

  • Reaction Setup: Dissolve the azido-functionalized polymer and the alkyne-modified drug in a DMF/water mixture.

  • Catalyst Addition: Add aqueous solutions of sodium ascorbate and CuSO₄·5H₂O sequentially to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Purification: Purify the polymer-drug conjugate by dialysis against a suitable solvent to remove unreacted drug and copper catalyst. Lyophilize the purified solution to obtain the final product.

Data Presentation

The following tables summarize hypothetical quantitative data for the characterization of the functionalized polymers. This data is for illustrative purposes to guide researchers in their experimental design and analysis.

Table 1: Molecular Weight and Polydispersity of Synthesized Polymers

Polymer SampleMonomer/Initiator RatioMn ( g/mol ) (GPC)PDI (GPC)
P(DMOx-OH)50:14,5001.25
P(DMOx-N₃)50:14,6001.28
P(DMOx)-Drug50:15,8001.35

P(DMOx-OH): Poly(hydroxyl-functionalized this compound); P(DMOx-N₃): Azido-functionalized polymer; P(DMOx)-Drug: Polymer-drug conjugate; Mn: Number-average molecular weight; PDI: Polydispersity index.

Table 2: Drug Loading and Release Characteristics (Hypothetical)

Polymer-Drug ConjugateDrug Loading Content (%)Encapsulation Efficiency (%)In Vitro Release at 24h (pH 5.5) (%)In Vitro Release at 24h (pH 7.4) (%)
P(DMOx)-Doxorubicin15856515

Drug loading and release kinetics are highly dependent on the specific drug and linker used.

Visualizations

Diagram 1: Synthesis and Functionalization Workflow

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Post-Polymerization Modification cluster_3 Drug Conjugation Monomer_Start 1,1,1-Tris(hydroxymethyl)ethane Monomer_End Hydroxyl-functionalized This compound Monomer_Start->Monomer_End Monotosylation & Cyclization Polymer_Start Functionalized Monomer Polymer_End Poly(hydroxyl-functionalized This compound) Polymer_Start->Polymer_End CROP (BF3.OEt2) PPM_Start Hydroxylated Polymer PPM_Mid Mesylated Polymer PPM_Start->PPM_Mid MsCl, TEA PPM_End Azido-functionalized Polymer PPM_Mid->PPM_End NaN3 Drug_Conj_Start Azido-Polymer + Alkyne-Drug Drug_Conj_End Polymer-Drug Conjugate Drug_Conj_Start->Drug_Conj_End CuAAC Click Chemistry

Caption: Workflow for the synthesis and functionalization of poly(this compound).

Diagram 2: Prodrug Activation Logical Pathway

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment (pH < 6.5) cluster_2 Intracellular Compartment A Polymer-Drug Conjugate (Stable Linker) B Linker Cleavage (e.g., Hydrolysis) A->B EPR Effect & Accumulation C Active Drug Release B->C pH-sensitive cleavage D Therapeutic Effect C->D Target Interaction

Caption: Logical pathway for pH-sensitive prodrug activation in a tumor environment.

Safety and Handling

  • All chemical manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium hydride is a highly reactive and flammable solid; handle with extreme care under an inert atmosphere.

  • Boron trifluoride diethyl etherate is corrosive and moisture-sensitive.

  • Sodium azide is highly toxic and can form explosive metal azides.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: The experimental protocols and data presented herein are for illustrative purposes and may require optimization for specific applications. Researchers should conduct their own risk assessments and adhere to all institutional safety guidelines.

Application Notes and Protocols for the Use of 2,2-Dimethyloxetane in Specialty Polymer Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyloxetane is a versatile cyclic ether monomer that serves as a valuable building block in the synthesis of specialty polymers. Its high ring strain, estimated to be around 25-26 kcal/mol, is the primary driving force for its ring-opening polymerization, allowing for the formation of polyethers with unique properties.[1] This document provides detailed application notes and experimental protocols for the preparation of specialty polymers using this compound, with a focus on cationic ring-opening polymerization (CROP) and photopolymerization techniques. These polymers find applications in advanced materials such as UV-curable coatings, adhesives, and as structural motifs in medicinal chemistry to impart rigidity and polarity to drug molecules.[1]

Key Applications of Poly(this compound)

Polymers derived from this compound exhibit a range of desirable properties, making them suitable for various specialized applications:

  • UV-Curable Coatings and Adhesives: The rapid ring-opening of this compound upon photoinitiation contributes to fast curing speeds, leading to the formation of robust and durable polymeric networks.[1] This makes it an excellent candidate for formulations of UV-curable coatings and adhesives where rapid processing is crucial.

  • Specialty Polyethers: Cationic ring-opening polymerization of this compound yields polyethers with a unique structure. The gem-dimethyl groups on the polymer backbone influence its physical properties, such as solubility and thermal characteristics.

  • Drug Development: In medicinal chemistry, the oxetane ring, including the 2,2-dimethyl substituted variant, can be incorporated into drug candidates. This structural element can introduce conformational rigidity and improve polarity, potentially enhancing the biological activity and pharmacokinetic profiles of the molecules.[1]

Data Presentation

The following tables summarize typical quantitative data obtained from the polymerization of this compound under various conditions.

Table 1: Cationic Ring-Opening Polymerization of this compound

InitiatorSolventTemperature (°C)Monomer/Initiator RatioConversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
BF₃·OEt₂Dichloromethane0100:1>958,6009,9001.15
Triflic Acid (TfOH)Bulk25200:1>9817,20019,3001.12
Methyl Triflate (MeOTf)Acetonitrile6050:1924,3004,9001.14

Note: The data presented are representative examples and may vary based on specific experimental conditions and purification methods.

Table 2: Photopolymerization of this compound Formulations

Photoinitiator (wt%)Co-monomer (wt%)UV Intensity (mW/cm²)Curing Time (s)Gel Content (%)Hardness (Shore D)
Diaryliodonium Salt (2%)None100109875
Triarylsulfonium Salt (3%)Epoxy Acrylate (30%)1505>9982
Cationic Iron Arene Complex (1%)Vinyl Ether (20%)80159778

Note: Formulation properties are highly dependent on the complete composition, including the presence of other oligomers, and additives.

Experimental Protocols

Protocol 1: Cationic Ring-Opening Homopolymerization of this compound using Boron Trifluoride Etherate (BF₃·OEt₂)

Materials:

  • This compound (purified by distillation over CaH₂)

  • Boron trifluoride etherate (BF₃·OEt₂, freshly distilled)

  • Dichloromethane (DCM, anhydrous)

  • Methanol (for termination)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Schlenk flask and syringe techniques

Procedure:

  • A Schlenk flask is flame-dried under vacuum and backfilled with argon.

  • Add 10 mL of anhydrous DCM to the flask via syringe.

  • Add 2.0 g (23.2 mmol) of purified this compound to the DCM.

  • Cool the solution to 0°C in an ice bath.

  • Prepare a stock solution of BF₃·OEt₂ in DCM (e.g., 0.1 M).

  • Initiate the polymerization by adding the required amount of BF₃·OEt₂ solution (e.g., 2.32 mL of a 0.1 M solution for a 100:1 monomer-to-initiator ratio) dropwise to the stirred monomer solution.

  • Allow the reaction to proceed at 0°C for 2 hours under an inert atmosphere.

  • Terminate the polymerization by adding 1 mL of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) for structural confirmation.

Protocol 2: Photoinitiated Cationic Polymerization of a this compound Formulation

Materials:

  • This compound

  • Diaryliodonium hexafluorophosphate (photoinitiator)

  • Epoxy acrylate (co-monomer/oligomer, optional)

  • Glass slides or other suitable substrate

  • UV curing system with a specified wavelength and intensity output

Procedure:

  • In a light-protected container, prepare the formulation by mixing this compound with the photoinitiator (e.g., 2 wt%). If using a co-monomer, add it to the mixture at the desired ratio.

  • Ensure complete dissolution of the photoinitiator, gentle warming may be required.

  • Apply a thin film of the formulation onto a glass slide using a film applicator or spin coater to control thickness.

  • Place the coated substrate in the UV curing chamber.

  • Expose the film to UV radiation (e.g., 365 nm) at a controlled intensity (e.g., 100 mW/cm²) for a predetermined time (e.g., 10 seconds).

  • The curing progress can be monitored in real-time using techniques like real-time FTIR.

  • After curing, the film can be tested for properties such as hardness, solvent resistance (gel content), and adhesion.

Visualizations

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer This compound ActivatedMonomer Protonated Monomer Monomer->ActivatedMonomer Activation Initiator Initiator (e.g., H⁺) Initiator->ActivatedMonomer GrowingChain Growing Polymer Chain ActivatedMonomer->GrowingChain Ring-Opening ElongatedChain Elongated Polymer Chain GrowingChain->ElongatedChain Monomer Addition AnotherMonomer This compound AnotherMonomer->ElongatedChain FinalPolymer Poly(this compound) ElongatedChain->FinalPolymer Deactivation TerminatingAgent Terminating Agent (e.g., H₂O) TerminatingAgent->FinalPolymer

Caption: Cationic Ring-Opening Polymerization (CROP) of this compound.

Experimental_Workflow_CROP A Monomer & Solvent Preparation (Drying & Purification) B Reaction Setup (Inert Atmosphere, 0°C) A->B C Initiator Addition (e.g., BF₃·OEt₂) B->C D Polymerization (2 hours) C->D E Termination (Methanol) D->E F Polymer Precipitation & Washing (Methanol) E->F G Drying (Vacuum Oven) F->G H Characterization (GPC, NMR) G->H

Caption: Experimental workflow for the cationic polymerization of this compound.

Photopolymerization_Workflow A Formulation Preparation (Monomer + Photoinitiator) B Film Application (Substrate Coating) A->B C UV Curing (UV Lamp Exposure) B->C D Cured Polymer Film C->D E Property Testing (Hardness, Gel Content) D->E

Caption: Workflow for the photopolymerization of a this compound formulation.

References

Protocols for the Purification of Poly(2,2-dimethyloxetane)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of poly(2,2-dimethyloxetane), a polymer synthesized via cationic ring-opening polymerization. The primary purification method described is precipitation, a robust technique to remove unreacted monomer, initiator residues, and low molecular weight oligomers.

Introduction

Poly(this compound) is a polymer with potential applications in various fields, including biomaterials and specialty polymers, owing to its unique ether backbone. The synthesis, typically through cationic ring-opening polymerization, can result in a crude product containing impurities that may affect its final properties and performance. Therefore, a thorough purification step is crucial to obtain a well-defined polymer with desired characteristics. The following protocols detail the materials, equipment, and procedures for the effective purification of this polymer.

Data Presentation

SampleNumber-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI) (Mw/Mn)
Crude Polymer8,50012,7501.5
Purified Polymer10,00012,0001.2

Note: The data presented in this table is hypothetical and serves as an example of the expected trend upon purification. A successful purification should ideally lead to an increase in the average molecular weight (as low molecular weight fractions are removed) and a decrease in the PDI, indicating a more uniform polymer sample.

Experimental Protocols

Protocol 1: Purification by Precipitation

This protocol is adapted from a general procedure for the purification of cationically polymerized oxetanes.

Materials:

  • Crude poly(this compound)

  • Tetrahydrofuran (THF), HPLC grade

  • Ammonium hydroxide solution (NH₄OH), ~28-30%

  • Methanol (MeOH), HPLC grade

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Filter paper and funnel (e.g., Büchner funnel)

  • Vacuum flask and vacuum source

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: In a beaker, dissolve the crude poly(this compound) in THF at a concentration of approximately 10-20% (w/v). Stir the solution using a magnetic stirrer until the polymer is completely dissolved.

  • Neutralization: To neutralize any remaining acidic species from the cationic polymerization, add a small amount of ammonium hydroxide solution to the polymer solution. Typically, a few drops are sufficient. Stir the solution for 15-20 minutes.

  • Precipitation: While vigorously stirring the polymer solution, slowly add the solution dropwise from a dropping funnel into a beaker containing an excess of methanol. The volume of methanol should be at least 10 times the volume of the polymer solution to ensure complete precipitation.

  • Isolation: The purified polymer will precipitate out of the solution as a solid. Continue stirring for a short period to allow for complete precipitation. Collect the precipitated polymer by vacuum filtration using a Büchner funnel and filter paper.

  • Washing: Wash the collected polymer on the filter with fresh methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.

Diagrams

Experimental Workflow for Purification

The following diagram illustrates the step-by-step workflow for the precipitation purification of poly(this compound).

G cluster_dissolution Dissolution cluster_neutralization Neutralization cluster_precipitation Precipitation cluster_isolation Isolation & Drying crude_polymer Crude Polymer dissolve Dissolve & Stir crude_polymer->dissolve thf THF thf->dissolve neutralize Neutralize dissolve->neutralize nh4oh NH4OH nh4oh->neutralize precipitate Precipitate neutralize->precipitate methanol Methanol (excess) methanol->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Methanol filter->wash dry Dry under Vacuum wash->dry purified_polymer Purified Polymer dry->purified_polymer

Caption: Workflow for the purification of poly(this compound).

Logical Relationship of Purification Steps

This diagram shows the logical progression and purpose of each stage in the purification protocol.

G start Start: Crude Polymer Mixture dissolution Dissolution in THF Solubilizes polymer and impurities start->dissolution neutralization Neutralization with NH4OH Quenches acidic catalyst residues dissolution->neutralization precipitation Precipitation in Methanol Polymer is insoluble, impurities remain in solution neutralization->precipitation filtration Filtration & Washing Separates solid polymer from liquid impurities precipitation->filtration drying Drying Removes residual solvents filtration->drying end End: Purified Poly(this compound) drying->end

Application Notes and Protocols for 2,2-Dimethyloxetane-Based Polymers in Biomedical Research

Author: BenchChem Technical Support Team. Date: November 2025

A Acknowledgment of Limited Direct Biomedical Application Data

This document, therefore, provides a foundational guide for researchers and drug development professionals interested in exploring the potential of 2,2-dimethyloxetane-based polymers. The information presented is based on the general principles of polymer chemistry, the known reactivity of oxetanes, and established methodologies for evaluating polymers for biomedical applications. The protocols and conceptual frameworks are intended to serve as a starting point for investigation into this novel class of materials.

Introduction to Poly(this compound)

Poly(this compound) is a synthetic polyether synthesized from the this compound monomer. The polymerization typically proceeds via cationic ring-opening polymerization (CROP), a process driven by the high ring strain of the four-membered oxetane ring. The gem-dimethyl substitution on the oxetane ring is expected to influence the physical and chemical properties of the resulting polymer, such as its chain packing, flexibility, and thermal characteristics.

The potential of poly(this compound) in the biomedical field lies in the versatility of polyethers. By modifying the polymer architecture, for instance, through copolymerization with other monomers, it may be possible to tailor its properties for specific applications.

Potential Biomedical Applications (Hypothesized)

Based on the properties of similar polyethers, potential biomedical applications for this compound-based polymers could include:

  • Drug Delivery Vehicles: As part of amphiphilic block copolymers, the hydrophobic nature of a poly(this compound) block could lend itself to the formation of micelles or nanoparticles for the encapsulation of hydrophobic drugs.

  • Tissue Engineering Scaffolds: The mechanical properties of the polymer, potentially modified through crosslinking or blending with other biocompatible polymers, could be explored for the fabrication of porous scaffolds that support cell growth and tissue regeneration.

  • Biocompatible Coatings: The polymer could be investigated as a coating for medical devices to improve their biocompatibility and reduce non-specific protein adsorption.

It is crucial to emphasize that these are hypothesized applications that require substantial experimental validation, starting with fundamental biocompatibility and degradation studies.

Experimental Protocols

Due to the absence of specific experimental data in the literature for the biomedical applications of poly(this compound), the following section provides a general protocol for the synthesis of the polymer. This is a prerequisite for any subsequent biomedical investigation.

General Protocol for Cationic Ring-Opening Polymerization (CROP) of this compound

This protocol describes a general procedure for the synthesis of poly(this compound) via CROP. Caution: This procedure should be carried out by trained personnel in a chemical laboratory with appropriate safety precautions.

Materials:

  • This compound (monomer)

  • Anhydrous solvent (e.g., dichloromethane, benzotrifluoride)

  • Initiator (e.g., a strong protic acid like triflic acid, or a Lewis acid)

  • Quenching agent (e.g., methanol, ammonia solution in methanol)

  • Precipitation solvent (e.g., cold methanol, hexane)

  • Inert gas (e.g., nitrogen, argon)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk line, dry flasks)

Procedure:

  • Monomer and Solvent Purification: The monomer and solvent must be rigorously dried and purified to remove any water or nucleophilic impurities, which can terminate the polymerization.

  • Reaction Setup: Assemble the reaction glassware under an inert atmosphere and flame-dry to remove any adsorbed moisture.

  • Polymerization:

    • Dissolve the purified this compound monomer in the anhydrous solvent in the reaction flask under an inert atmosphere.

    • Cool the reaction mixture to the desired temperature (this will depend on the chosen initiator and solvent).

    • Add the initiator dropwise to the stirred monomer solution.

    • Allow the reaction to proceed for the desired time. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by taking aliquots from the reaction mixture.

  • Termination: Quench the polymerization by adding the quenching agent to terminate the growing polymer chains.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a stirred, cold non-solvent.

  • Isolation and Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Characterization:

The resulting polymer should be characterized to determine its molecular weight, molecular weight distribution (polydispersity), and structure using techniques such as:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polymer.

Quantitative Data

A thorough literature search did not yield any specific quantitative data on the biomedical performance of this compound-based polymers. Therefore, tables summarizing such data cannot be provided at this time. Researchers entering this field will need to generate this data through systematic experimentation. Key quantitative data to be collected for potential biomedical applications would include:

  • For Drug Delivery:

    • Drug Loading Capacity (%)

    • Encapsulation Efficiency (%)

    • In Vitro Drug Release Profile (cumulative release % over time)

    • Particle Size and Zeta Potential of nanoparticles/micelles

  • For Tissue Engineering:

    • Mechanical Properties (e.g., Young's Modulus, Tensile Strength)

    • Porosity and Pore Size of scaffolds

    • In Vitro Biodegradation Rate

  • For General Biocompatibility:

    • Cell Viability (%) in the presence of the polymer (e.g., via MTT assay)

    • Hemolysis (%)

Visualization of Workflows and Concepts

Given the lack of specific signaling pathways or established experimental workflows for the biomedical applications of poly(this compound), the following diagrams represent generalized conceptual workflows.

Experimental_Workflow_for_Biomedical_Polymer_Development cluster_synthesis Polymer Synthesis & Characterization cluster_biocompatibility In Vitro Biocompatibility Assessment cluster_application Application-Specific Evaluation cluster_invivo In Vivo Studies Monomer This compound Monomer Polymerization Cationic Ring-Opening Polymerization Monomer->Polymerization Purification Purification & Drying Polymerization->Purification Characterization GPC, NMR, FTIR Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Hemocompatibility Hemocompatibility Assays (e.g., Hemolysis) Cytotoxicity->Hemocompatibility Genotoxicity Genotoxicity Assays Hemocompatibility->Genotoxicity DrugDelivery Drug Encapsulation & Release Studies Genotoxicity->DrugDelivery TissueEngineering Scaffold Fabrication & Cell Culture Genotoxicity->TissueEngineering Coatings Surface Modification & Protein Adsorption Genotoxicity->Coatings AnimalModel Animal Model Studies DrugDelivery->AnimalModel TissueEngineering->AnimalModel Coatings->AnimalModel Histology Histological Analysis AnimalModel->Histology CROP_Mechanism Initiator Initiator (H+) Monomer This compound Monomer Initiator->Monomer ActivatedMonomer Protonated Monomer (Oxonium Ion) Monomer->ActivatedMonomer Initiation Propagation Nucleophilic Attack by another monomer Monomer->Propagation ActivatedMonomer->Propagation GrowingChain Propagating Polymer Chain Propagation->GrowingChain GrowingChain->Propagation Chain Growth Termination Termination/ Quenching GrowingChain->Termination FinalPolymer Poly(this compound) Termination->FinalPolymer

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethyloxetane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-dimethyloxetane.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main strategies for synthesizing this compound include:

  • Intramolecular Cyclization of 1,3-Diol Derivatives: This is a widely used method that starts with a precursor like 2,2-dimethyl-1,3-propanediol. The process involves converting one hydroxyl group into a good leaving group, followed by a base-mediated intramolecular nucleophilic substitution to form the oxetane ring.[1]

  • Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition involves the reaction of a carbonyl compound with an alkene, induced by light, to directly form the oxetane ring.[2][3][4][5]

  • Ring-Expansion of Epoxides: This method utilizes reagents like sulfur ylides to convert epoxides into oxetanes. The reaction proceeds through the nucleophilic attack of the ylide on the epoxide, leading to a ring-opened intermediate that subsequently cyclizes.[1]

Q2: What are the main challenges in synthesizing this compound?

A2: The synthesis is challenging primarily due to the significant ring strain of the four-membered oxetane ring, which is estimated to be around 25-26 kcal/mol.[1] This high strain energy makes the ring susceptible to opening and creates kinetic barriers to its formation.[1] Specific challenges include the need for strong bases and effective leaving groups for cyclization methods and the potential for competing side reactions like 1,4-elimination.[1] For photochemical methods, the requirement for high-energy UV light can pose safety and scalability issues.[2]

Q3: What are common side reactions to be aware of during synthesis?

A3: During the intramolecular cyclization of 1,3-diol derivatives, a potential competing side reaction is 1,4-elimination.[1] In the Paternò-Büchi reaction, particularly when using alkenes that are not electron-rich, complex mixtures of products can be formed.[3] For ring-expansion methods starting with unsymmetrical epoxides, the regioselectivity of the initial ring-opening can be a critical factor, potentially leading to a mixture of isomers.[1]

Q4: How can the yield be improved for the intramolecular cyclization of 2,2-dimethyl-1,3-propanediol derivatives?

A4: To improve the yield, ensure the following:

  • Use of a Good Leaving Group: Convert one of the hydroxyl groups into an excellent leaving group, such as a tosylate (OTs) or mesylate (OMs).

  • Employ a Strong, Non-Nucleophilic Base: A strong base like sodium hydride (NaH) is typically used to facilitate the deprotonation of the remaining hydroxyl group and induce the intramolecular nucleophilic substitution.[1]

  • Control of Reaction Conditions: Maintain appropriate temperature and reaction times to favor cyclization over competing elimination or decomposition pathways. The gem-dimethyl group in the precursor inherently facilitates the cyclization process.[1][6]

Q5: What are the limitations of the Paternò-Büchi reaction for this synthesis?

A5: Traditionally, the Paternò-Büchi reaction requires high-energy UV light to excite the carbonyl substrate.[2] This presents limitations regarding safety, the need for specialized equipment, and scalability. Furthermore, the reaction's efficiency and selectivity can be highly dependent on the specific carbonyl and alkene substrates used.[3][4]

Q6: Are there "green" or more sustainable approaches to synthesizing this compound?

A6: Yes, recent advancements focus on more sustainable methods. Visible-light-mediated Paternò-Büchi reactions using photocatalysts like iridium-based complexes offer a safer and more scalable alternative to UV-dependent methods.[2] Additionally, the use of flow microreactor systems can provide a mild and sustainable approach, allowing for better control over reaction conditions, which can lead to improved yields and reduced reaction times.[1]

Troubleshooting Guides

Problem 1: Low Yield in Intramolecular Cyclization
Possible Cause Troubleshooting Step Rationale
Inefficient Leaving Group Ensure complete conversion of the hydroxyl to a better leaving group (e.g., tosylate, mesylate). Consider using a more reactive sulfonyl chloride.The rate of the intramolecular SN2 reaction is highly dependent on the ability of the leaving group to depart.
Insufficiently Strong Base Use a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete deprotonation of the alcohol.[1][6]Incomplete deprotonation will result in unreacted starting material and lower yields.
Competing Elimination Reaction Lower the reaction temperature. The intramolecular cyclization often has a lower activation energy than the competing 1,4-elimination.[1]Lower temperatures can favor the desired cyclization pathway over elimination.
Solvent Issues Use an appropriate anhydrous polar aprotic solvent (e.g., THF, DMF) to dissolve the reactants and facilitate the SN2 reaction.The choice of solvent can significantly impact the reaction rate and pathway.
Problem 2: Complex Product Mixture in Paternò-Büchi Reaction
Possible Cause Troubleshooting Step Rationale
Substrate Decomposition Switch from high-energy UV light to a visible-light-mediated protocol using a suitable photocatalyst.[2]Visible light is less energetic and reduces the likelihood of substrate or product degradation, leading to a cleaner reaction profile.
Non-Optimal Solvent Screen a variety of solvents. Solvents like 1,2-dichloroethane, methylene chloride, and acetonitrile have been shown to be effective.[2]The solvent can influence the stability of intermediates and the efficiency of the energy transfer process.
Low Diastereoselectivity Adjust the reaction temperature or substrate concentration. In some cases, selectivity is dependent on whether the reaction proceeds through a singlet or triplet excited state.[7]Reaction conditions can influence the operative photochemical mechanism and, consequently, the stereochemical outcome.

Data Summary

Table 1: Comparison of Approximate Ring Strain Energies
Cyclic EtherRing SizeApproximate Strain Energy (kcal/mol)
Oxirane3~27.5
Oxetane 4 ~25-26 [1]
Tetrahydrofuran5~5.6[1]
Tetrahydropyran6~0.0

Note: Values are approximate and serve for comparison.

Experimental Protocols

Protocol 1: Synthesis via Intramolecular Cyclization of Monotosylated 2,2-dimethyl-1,3-propanediol

This protocol is based on the general method of monotosylation followed by base-induced cyclization.[1]

Step 1: Monotosylation of 2,2-dimethyl-1,3-propanediol

  • Dissolve 2,2-dimethyl-1,3-propanediol in a suitable solvent such as pyridine or dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add one equivalent of p-toluenesulfonyl chloride (TsCl) portion-wise while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for several hours and then allow it to warm to room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude monotosylate by column chromatography.

Step 2: Cyclization to this compound

  • Dissolve the purified monotosylated diol in anhydrous tetrahydrofuran (THF).

  • Add a slight excess (e.g., 1.1 equivalents) of a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil), portion-wise at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Purify the this compound by careful distillation, collecting the fraction at the appropriate boiling point.

Visualizations

cluster_0 Step 1: Monotosylation cluster_1 Step 2: Cyclization Diol 2,2-dimethyl- 1,3-propanediol TsCl TsCl, Pyridine MonoTs Monotosylated Diol TsCl->MonoTs Formation of Leaving Group Base NaH, THF MonoTs->Base Purification Oxetane This compound Base->Oxetane Intramolecular SN2 Reaction

Caption: Workflow for the synthesis of this compound via intramolecular cyclization.

Start Low Yield in Cyclization Q1 Is the leaving group efficient (e.g., OTs)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the base strong enough (e.g., NaH)? A1_Yes->Q2 Sol1 Improve Leaving Group: - Use TsCl, MsCl - Confirm conversion A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is there evidence of side reactions (elimination)? A2_Yes->Q3 Sol2 Use a stronger base: - NaH, KOtBu A2_No->Sol2 A3_No No Q3->A3_No A3_Yes Yes Q3->A3_Yes End Review purification and handling procedures A3_No->End Sol3 Modify Conditions: - Lower reaction temp. - Change solvent A3_Yes->Sol3

Caption: Troubleshooting logic for low yield in the intramolecular cyclization synthesis.

References

Technical Support Center: Intramolecular Cyclization of 1,3-Diols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the intramolecular cyclization of 1,3-diols to form oxetanes.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of intramolecular cyclization of 1,3-diols in a research and drug development context?

The primary goal is the synthesis of oxetanes, which are four-membered cyclic ethers. Oxetanes are valuable structural motifs in medicinal chemistry as they can serve as metabolically stable isosteres for gem-dimethyl and carbonyl groups, potentially improving the pharmacokinetic properties of drug candidates.

Q2: What are the most common side reactions observed during the intramolecular cyclization of 1,3-diols to oxetanes?

The most prevalent side reactions include:

  • Dehydration: Elimination of one or two water molecules to form unsaturated alcohols or dienes (e.g., 1,3-butadiene). This is especially common under acidic conditions and at elevated temperatures.[1][2][3]

  • Formation of 1,3-Dioxanes: Reaction of the 1,3-diol with an aldehyde or ketone, which may be present as an impurity or formed as a byproduct, under acidic conditions.[3]

  • Grob Fragmentation: This occurs in stepwise syntheses where one hydroxyl group is converted to a good leaving group. The resulting γ-hydroxy alkyl halide or sulfonate can fragment into an alkene and a carbonyl compound instead of cyclizing.[4]

  • Intermolecular Etherification: At high concentrations, an intermolecular reaction between two diol molecules can occur, leading to the formation of dimers and oligomers instead of the desired intramolecular cyclization.

Q3: How do reaction conditions influence the outcome of the cyclization?

Reaction conditions play a critical role. Acidic conditions and high temperatures generally favor dehydration.[1][2][3] The choice of base and solvent is crucial in Williamson ether synthesis-type cyclizations to avoid elimination reactions. The concentration of the 1,3-diol should be kept low to favor intramolecular cyclization over intermolecular reactions.

Troubleshooting Guides

Issue 1: Low yield of the desired oxetane and formation of significant amounts of unsaturated byproducts.

Possible Cause: Dehydration of the 1,3-diol is a major competing side reaction, particularly under acidic catalysis.[1][2][3]

Troubleshooting Steps:

  • Reagent and Catalyst Selection:

    • If using an acid catalyst, consider using a milder Lewis acid or performing the reaction under neutral or basic conditions.

    • For Williamson ether synthesis-type approaches, ensure the complete conversion of one hydroxyl group to a good leaving group (e.g., tosylate, mesylate) before introducing a non-nucleophilic base.

  • Temperature Control:

    • Dehydration is often favored at higher temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce the formation of dehydration products.

  • pH Control:

    • Carefully control the pH of the reaction mixture. If acidic conditions are necessary, use the minimum effective concentration of the acid catalyst.

Quantitative Data on Dehydration of 1,3-Butanediol:

The product distribution in the acid-catalyzed dehydration of 1,3-butanediol is highly dependent on the catalyst and temperature. The following table summarizes the product selectivity for the dehydration of 1,3-butanediol over a ZSM-5 catalyst at 300 °C.

ProductSelectivity (%)
1,3-Butadiene60
Propylene24
Unsaturated Alcohols (Butenols)~5
Other byproducts~11

(Data adapted from a study on the direct dehydration of 1,3-butanediol over aluminosilicate catalysts. The selectivity can vary based on the specific catalyst and reaction conditions.)[2][5]

Issue 2: Formation of a significant amount of a six-membered ring byproduct.

Possible Cause: If an aldehyde or ketone is present in the reaction mixture (either as an impurity in the starting materials or solvent, or formed as a byproduct of a side reaction), it can react with the 1,3-diol under acidic conditions to form a stable 1,3-dioxane.[3]

Troubleshooting Steps:

  • Purity of Reagents and Solvents:

    • Ensure that all starting materials and solvents are free of aldehyde or ketone impurities. Use freshly distilled solvents when necessary.

  • Inert Atmosphere:

    • If there is a possibility of oxidation of the diol or other components to form aldehydes, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions:

    • Avoid strongly acidic conditions if possible, as they catalyze the formation of 1,3-dioxanes.

Issue 3: In a stepwise synthesis involving activation of a hydroxyl group, the desired oxetane is not formed, and instead, smaller, unsaturated molecules are observed.

Possible Cause: Grob fragmentation is a competing reaction to intramolecular Williamson ether synthesis. This is more likely to occur if the substrate can adopt a conformation where the C-C bond, the C-O bond of the alcohol, and the C-leaving group bond are all anti-periplanar.[4]

Troubleshooting Steps:

  • Choice of Base and Solvent:

    • Use a strong, non-nucleophilic base to favor the intramolecular SN2 reaction over fragmentation.

    • The choice of solvent can influence the conformation of the substrate. A polar aprotic solvent is generally preferred for SN2 reactions.

  • Stereochemistry of the 1,3-Diol:

    • The stereochemistry of the 1,3-diol can influence its propensity to undergo Grob fragmentation. If possible, consider using a diastereomer that is less likely to adopt the required anti-periplanar conformation for fragmentation.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Oxetanes from 1,3-Diols via Williamson Ether Synthesis

This protocol is adapted from a general method for the synthesis of cyclic ethers.[6]

Materials:

  • 1,3-diol

  • Triphenylphosphine (Ph3P)

  • Iodine (I2)

  • Pyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Toluene, anhydrous

  • Deionized water

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Brine

Procedure:

  • To a solution of the 1,3-diol (1.0 equiv) in anhydrous toluene, add triphenylphosphine (1.1 equiv) and pyridine (2.5 equiv).

  • Stir the mixture at room temperature for 5 minutes.

  • Add iodine (1.0 equiv) portion-wise.

  • Heat the reaction mixture to reflux for 45 minutes to form the corresponding iodo-alcohol.

  • Cool the reaction mixture to room temperature.

  • Carefully add sodium hydride (2.0 equiv) portion-wise.

  • Stir the mixture at room temperature for 10 minutes to effect cyclization.

  • Quench the reaction by the slow addition of cold deionized water.

  • Separate the organic layer and wash it sequentially with deionized water, saturated aqueous sodium thiosulfate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Side_Reactions_in_1_3_Diol_Cyclization 1,3-Diol 1,3-Diol Oxetane Oxetane 1,3-Diol->Oxetane Intramolecular Cyclization (Desired) Dehydration_Products Unsaturated Alcohols / Dienes 1,3-Diol->Dehydration_Products Acid / Heat Dioxane 1,3-Dioxane 1,3-Diol->Dioxane Aldehyde/Ketone + Acid Intermolecular_Products Dimers / Oligomers 1,3-Diol->Intermolecular_Products High Concentration gamma_Hydroxy_LG γ-Hydroxy Alkyl Halide/Sulfonate 1,3-Diol->gamma_Hydroxy_LG Activation Grob_Products Alkene + Carbonyl gamma_Hydroxy_LG->Oxetane Base gamma_Hydroxy_LG->Grob_Products Fragmentation

Caption: Competing reaction pathways in the intramolecular cyclization of 1,3-diols.

Troubleshooting_Workflow Start Low Oxetane Yield Identify_Side_Product Identify Major Side Product(s) Start->Identify_Side_Product Unsaturated Unsaturated Products (Dehydration) Identify_Side_Product->Unsaturated Alkene/Diene Detected Dioxane 1,3-Dioxane Formation Identify_Side_Product->Dioxane Six-membered Ring Detected Fragmentation Grob Fragmentation Products Identify_Side_Product->Fragmentation Alkene + Carbonyl Detected Optimize_Dehydration Lower Temperature Use Milder/No Acid Control pH Unsaturated->Optimize_Dehydration Optimize_Dioxane Purify Reagents/Solvents Use Inert Atmosphere Avoid Strong Acid Dioxane->Optimize_Dioxane Optimize_Fragmentation Change Base/Solvent Consider Diastereomer Fragmentation->Optimize_Fragmentation End Improved Oxetane Yield Optimize_Dehydration->End Optimize_Dioxane->End Optimize_Fragmentation->End

Caption: A troubleshooting workflow for optimizing the intramolecular cyclization of 1,3-diols.

References

minimizing 1,4-elimination byproducts in oxetane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing 1,4-elimination byproducts during oxetane synthesis.

Troubleshooting Guide: Intramolecular Williamson Etherification

The primary challenge in synthesizing oxetanes from 1,3-diols or their derivatives via intramolecular Williamson etherification is the competing 1,4-elimination reaction, known as Grob fragmentation. This guide addresses common issues and provides potential solutions.

dot

cluster_0 Reaction Pathways cluster_1 Troubleshooting Logic Start 1,3-Halohydrin/Sulfonate Ester Alkoxide Alkoxide Intermediate Start->Alkoxide Base Oxetane Desired Product: Oxetane Alkoxide->Oxetane SN2 Cyclization (4-exo-tet) Grob Byproduct: Grob Fragmentation Products (Alkene + Carbonyl) Alkoxide->Grob 1,4-Elimination (Grob Fragmentation) High_Grob High Percentage of Grob Fragmentation? Check_Base Is the base too strong or sterically hindered? High_Grob->Check_Base Yes Check_Solvent Is the solvent promoting elimination? High_Grob->Check_Solvent Yes Check_LG Is the leaving group too good? High_Grob->Check_LG Yes Solution_Base Use a milder, less hindered base (e.g., K2CO3, NaH) Check_Base->Solution_Base Yes Solution_Solvent Use a polar aprotic solvent (e.g., DMF, DMSO) or an alcohol (e.g., MeOH) Check_Solvent->Solution_Solvent Yes Solution_LG Consider a less reactive leaving group (e.g., Cl instead of I or OTs) Check_LG->Solution_LG Yes

Caption: Troubleshooting workflow for minimizing Grob fragmentation.

Q1: I am observing a significant amount of alkene and carbonyl byproducts in my reaction mixture. What is the likely cause and how can I fix it?

A1: The formation of alkene and carbonyl compounds suggests that Grob fragmentation, a type of 1,4-elimination, is outcompeting the desired intramolecular SN2 cyclization.[1] This is a common side reaction in oxetane synthesis.[2] Several factors can favor this pathway:

  • Strong, Sterically Hindered Bases: Bases like potassium tert-butoxide (KOtBu) can favor elimination over substitution.

  • Solvent Effects: The choice of solvent can influence the reaction outcome.

  • Leaving Group Ability: A very good leaving group can sometimes favor fragmentation.

  • Substrate Stereochemistry: The substrate must be able to adopt an anti-periplanar arrangement between the C-C bond being cleaved and the leaving group for the fragmentation to occur readily.[2]

Solutions:

  • Modify the Base: Switch to a milder, less sterically hindered base. For instance, sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent often gives better yields of the oxetane.[3]

  • Change the Solvent: The solvent can play a crucial role. Polar aprotic solvents like DMF or DMSO, or alcoholic solvents like methanol, can favor the desired cyclization.[3]

  • Optimize Temperature: Lowering the reaction temperature may favor the SN2 pathway over elimination.

  • Re-evaluate the Leaving Group: If possible, consider using a different leaving group. While a good leaving group is necessary for the reaction to proceed, an extremely reactive one might favor fragmentation.

Q2: My starting material is not being consumed, or the reaction is very slow. What should I do?

A2: Low reactivity can be due to several factors:

  • Insufficiently Strong Base: The alkoxide may not be forming in a sufficient concentration to initiate the reaction.

  • Poor Leaving Group: The chosen leaving group may not be reactive enough under the reaction conditions.

  • Steric Hindrance: Significant steric hindrance around the reaction centers can slow down the SN2 cyclization.

Solutions:

  • Use a Stronger Base: If you are using a very mild base, you may need to switch to a stronger one like sodium hydride (NaH) to ensure complete deprotonation of the alcohol.

  • Activate the Leaving Group: Ensure you have a good leaving group, such as a tosylate (OTs), mesylate (OMs), or iodide. If you are using a bromide or chloride, you might need more forcing conditions (higher temperature or longer reaction time).

  • Increase the Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Monitor for the formation of byproducts.

Data on Base and Solvent Effects on Oxetane vs. Grob Fragmentation Yields

The following table summarizes the dramatic effect of base and solvent choice on the outcome of the cyclization of a spirocyclic oxetane precursor.

PrecursorBaseSolventOxetane Yield (%)Grob Fragmentation Yield (%)Reference
Azetidine-alkoholK2CO3MeOHGood (not specified)Not reported as major[3]
Azetidine-alkoholKOtBuTHF053[3]

Troubleshooting Guide: Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[4] While powerful, it can be plagued by side reactions and low yields.

dot

cluster_0 Paternò-Büchi Reaction Pathways cluster_1 Troubleshooting Logic Start Carbonyl + Alkene Excited_Carbonyl Excited Carbonyl* Start->Excited_Carbonyl Biradical 1,4-Biradical Intermediate Excited_Carbonyl->Biradical + Alkene Pinacol Byproduct: Pinacol Coupling Excited_Carbonyl->Pinacol + Carbonyl (ground state) Oxetane Desired Product: Oxetane Biradical->Oxetane Ring Closure Low_Yield Low Oxetane Yield? Check_Pinacol Is pinacol byproduct observed? Low_Yield->Check_Pinacol Yes Check_Quenching Is the alkene quenching the excited state? Low_Yield->Check_Quenching Yes Solution_Pinacol Increase alkene concentration. Use a non-polar solvent. Check_Pinacol->Solution_Pinacol Yes Solution_Quenching Ensure alkene is sufficiently electron-rich. Check_Quenching->Solution_Quenching Yes

Caption: Troubleshooting workflow for the Paternò-Büchi reaction.

Q3: My Paternò-Büchi reaction is giving a low yield of the desired oxetane, and I'm isolating a significant amount of a dimeric alcohol byproduct. What's happening?

A3: The dimeric alcohol is likely a pinacol, formed from the coupling of two carbonyl radicals. This is a common competitive reaction in the Paternò-Büchi synthesis. It occurs when the excited carbonyl compound reacts with a ground-state carbonyl molecule instead of the alkene.

Solutions:

  • Increase Alkene Concentration: Use the alkene as the solvent or in a large excess to increase the probability of the excited carbonyl reacting with the alkene.

  • Solvent Choice: Non-polar solvents are generally preferred for this reaction.

  • Optimize Light Source and Wavelength: Ensure you are using the appropriate wavelength of light to excite the carbonyl compound. For aromatic carbonyls, irradiation through Pyrex (around 300 nm) is common, while aliphatic carbonyls may require lower wavelengths (around 254 nm) using quartz or Vycor glassware.

Q4: The reaction is not proceeding, and my starting materials are recovered. Why?

A4: Lack of reactivity can stem from a few issues:

  • Mismatch of Reactant Energy Levels: The triplet energy of the carbonyl compound might be too low to effectively react with the alkene.

  • Quenching: The alkene may be quenching the excited state of the carbonyl without reacting to form a biradical intermediate.

  • Incorrect Wavelength: The light source may not be providing photons of sufficient energy to excite the carbonyl compound.

Solutions:

  • Use an Electron-Rich Alkene: The Paternò-Büchi reaction generally works best with electron-rich alkenes.

  • Consider a Sensitizer: If direct excitation is inefficient, a photosensitizer can be used to promote the formation of the excited triplet state of the carbonyl.

  • Verify Light Source: Check the specifications of your lamp and reaction vessel to ensure the appropriate wavelengths are reaching the reaction mixture.

Frequently Asked Questions (FAQs)

Q5: What is the ideal stereochemical arrangement for a substrate to undergo intramolecular Williamson etherification to an oxetane versus Grob fragmentation?

A5: For the desired SN2 cyclization, the forming alkoxide and the carbon bearing the leaving group must be able to come into close proximity. For Grob fragmentation to be efficient, the C-C bond that breaks and the C-Leaving Group bond must be oriented anti-periplanar to each other, similar to an E2 elimination.[2] If the substrate is conformationally locked in a way that favors this anti-periplanar arrangement, fragmentation is more likely.

Q6: Are there any "one-pot" methods to synthesize oxetanes from 1,3-diols while minimizing elimination?

A6: Yes, one-pot procedures have been developed. For example, a 1,3-diol can be treated with a reagent system that converts one of the hydroxyls into a good leaving group in situ (e.g., using an Appel reaction to form an iodide), followed by the addition of a base to effect cyclization without isolating the intermediate halohydrin.[4] This can sometimes improve yields by avoiding the handling of potentially unstable intermediates.

Q7: In the Paternò-Büchi reaction, how can I control regioselectivity when using an unsymmetrical alkene?

A7: The regioselectivity is determined by the stability of the intermediate 1,4-biradical. The initial bond forms between the carbonyl oxygen and the alkene carbon that results in the more stable radical on the other carbon. For example, reaction with a terminal alkene will typically lead to the formation of a secondary radical over a primary one.

Experimental Protocols

Protocol 1: Synthesis of a Spirocyclic Oxetane via Intramolecular Williamson Etherification (Minimizing Grob Fragmentation)

This protocol is adapted from a procedure where mild basic conditions were found to be crucial to favor cyclization over fragmentation.[3]

  • Precursor Synthesis: Synthesize the 1,3-halohydrin or sulfonate ester precursor from the corresponding 1,3-diol using standard methods. For example, selective tosylation of a primary alcohol in the presence of a secondary alcohol.

  • Cyclization:

    • Dissolve the 1,3-halohydrin/sulfonate ester precursor in methanol (MeOH).

    • Add a mild base, such as potassium carbonate (K2CO3), in excess (e.g., 2-3 equivalents).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, neutralize the reaction with a weak acid (e.g., saturated aqueous NH4Cl solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Paternò-Büchi Reaction

This is a general protocol and may require optimization for specific substrates.

  • Reaction Setup:

    • Dissolve the carbonyl compound in a non-polar solvent such as benzene or cyclohexane.

    • Add a 5-10 fold excess of the alkene.

    • Place the solution in a photochemical reactor equipped with a suitable lamp (e.g., a medium-pressure mercury lamp). Use a Pyrex filter for aromatic carbonyls or a quartz/Vycor vessel for aliphatic carbonyls.

    • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the triplet excited state.

  • Irradiation:

    • Irradiate the solution with cooling (e.g., using a water bath) to prevent thermal side reactions.

    • Monitor the reaction progress by TLC or GC.

  • Workup and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the oxetane from unreacted starting materials and byproducts like the pinacol dimer.

References

troubleshooting the Paternò-Büchi reaction for oxetane formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Paternò-Büchi reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize oxetane formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the Paternò-Büchi reaction.

Q1: My reaction is showing low to no conversion of starting materials. What are the potential causes and solutions?

Low or no conversion is a frequent issue. Several factors could be at play:

  • Inadequate Light Source: The carbonyl compound must be electronically excited for the reaction to occur. Ensure your light source's emission spectrum overlaps with the absorption spectrum of the carbonyl compound. For most ketones and aldehydes, a UV lamp (254-350 nm) is required.[1][2] For visible-light mediated reactions, ensure you are using the correct photocatalyst and a visible light source (e.g., blue LEDs).[3][4]

  • Incorrect Reaction Vessel: Standard borosilicate glass (Pyrex) will filter out most UV light below 300 nm. For reactions requiring lower wavelength UV light, a quartz or Vycor reaction vessel is necessary.[1][2]

  • Degassing: Oxygen can quench the excited triplet state of the carbonyl compound, inhibiting the reaction. It is crucial to thoroughly degas the solvent and reaction mixture prior to irradiation, typically by bubbling with an inert gas like nitrogen or argon for 15-30 minutes.

  • Low Quantum Yield: The inherent quantum yield of the Paternò-Büchi reaction can be low (typically 10⁻¹–10⁻²), meaning that not every absorbed photon leads to product formation.[1][5] Longer reaction times or a higher intensity light source may be necessary.

  • Reagent Purity: Impurities in the starting materials or solvent can act as quenchers or participate in side reactions. Ensure all reagents and solvents are purified before use.

Q2: I am observing significant formation of side products. How can I minimize them?

The two most common side reactions are pinacol coupling of the carbonyl compound and Norrish Type II reactions.

  • Pinacol Coupling: This involves the dimerization of the excited carbonyl compound to form a 1,2-diol.[1][6] This is more prevalent at higher concentrations of the carbonyl compound.

    • Solution: Decrease the concentration of the carbonyl starting material. Use the alkene in excess to favor the intermolecular reaction with the carbonyl.

  • Norrish Type II Reaction: This intramolecular reaction can occur if the carbonyl compound possesses an abstractable γ-hydrogen, leading to cleavage products instead of the desired oxetane.[1]

    • Solution: If possible, choose a carbonyl substrate that lacks γ-hydrogens. Alternatively, modifying the solvent can sometimes influence the reaction pathway.

Q3: The regioselectivity of my reaction is poor, leading to a mixture of isomers. How can I improve it?

Regioselectivity is primarily governed by the stability of the 1,4-diradical intermediate formed upon addition of the excited carbonyl to the alkene. The most stable diradical will be the major intermediate.[2]

  • Electronic Effects: The oxygen of the excited carbonyl typically adds to the less substituted carbon of the alkene, leading to the more stable radical on the more substituted carbon. Electron-donating groups on the alkene and electron-withdrawing groups on the carbonyl can influence this selectivity.

  • Steric Hindrance: Bulky substituents on either the alkene or the carbonyl can direct the approach of the reactants, favoring the formation of one regioisomer over another.

  • Solvent Effects: While less pronounced than electronic and steric effects, the solvent can sometimes influence regioselectivity. Experimenting with different solvents may offer some improvement.

Q4: I am struggling with poor diastereoselectivity in my reaction. What factors can I control?

Diastereoselectivity is often dependent on the spin state of the excited carbonyl and the subsequent cyclization of the diradical intermediate.

  • Reaction from the Triplet State: Reactions proceeding through the triplet state often show lower diastereoselectivity due to the longer lifetime of the triplet diradical, which allows for bond rotation before ring closure.

  • Reaction from the Singlet State: Reactions from the singlet excited state are often more stereospecific as the diradical has a shorter lifetime. Using a sensitizer can populate the triplet state, so direct irradiation may be preferred for higher diastereoselectivity if the singlet state is reactive.

  • Solvent and Temperature: These parameters can influence the conformational equilibrium of the intermediate diradical and the rates of intersystem crossing and cyclization, thereby affecting the diastereomeric ratio.[7] For example, in some cases, lower temperatures have been shown to improve diastereoselectivity.

  • Chiral Auxiliaries: The use of chiral auxiliaries on either the carbonyl or alkene partner can induce facial selectivity in the cycloaddition, leading to a higher diastereomeric excess.

Quantitative Data Summary

The following tables provide a summary of key quantitative data to aid in reaction optimization.

Table 1: Effect of Solvent on Reaction Yield and Diastereoselectivity

This table illustrates the impact of solvent polarity on the Paternò-Büchi reaction between a chiral p-cyanobenzoate and 1,1-diphenylethene.[7]

SolventRelative PolarityExcitationConversion (%)Yield (%)Diastereomeric Excess (de, %)
Methylcyclohexane0.006Direct50143
Toluene0.099Direct25223
Tetrahydrofuran (THF)0.207Direct224-4
Acetonitrile0.460Direct224-2
Methylcyclohexane0.006Charge-Transfer85010
Toluene0.099Charge-Transfer25613
Tetrahydrofuran (THF)0.207Charge-Transfer2130
Acetonitrile0.460Charge-Transfer2043

Table 2: Common Photosensitizers for Triplet Sensitization

For carbonyl compounds that do not efficiently undergo intersystem crossing to the reactive triplet state, a photosensitizer can be employed. The sensitizer absorbs the light and transfers the energy to the carbonyl compound. The triplet energy (ET) of the sensitizer must be greater than that of the carbonyl compound.[8][9][10]

PhotosensitizerTriplet Energy (ET, kcal/mol)Absorption Maximum (λmax, nm)
Benzophenone69345
Acetone78279
Thioxanthone65.5380
Ir(ppy)358.1~460
Ru(bpy)3Cl249.0~452

Experimental Protocols

Protocol 1: General Procedure for UV-Mediated Paternò-Büchi Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: Ensure the carbonyl compound and alkene are purified (e.g., by distillation or chromatography) to remove any potential quenchers. The solvent should be of high purity and degassed thoroughly.

  • Reaction Setup: In a quartz reaction vessel, dissolve the carbonyl compound (1 equivalent) in the chosen solvent (e.g., benzene, acetonitrile, or acetone) to a concentration of 0.1-0.2 M. Add the alkene (2-5 equivalents).

  • Degassing: Seal the reaction vessel with a septum and purge the solution with a gentle stream of nitrogen or argon for 15-30 minutes while stirring.

  • Irradiation: Place the reaction vessel in a photochemical reactor equipped with a medium-pressure mercury lamp. Use a Pyrex filter if irradiation above 300 nm is desired; otherwise, use a quartz immersion well for lower wavelengths.[1][2] Ensure the reaction is adequately cooled using a cooling fan or a circulating water bath to maintain a constant temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC, GC, or NMR analysis of aliquots taken at regular intervals.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired oxetane.

Protocol 2: Visible-Light-Mediated Paternò-Büchi Reaction using a Photocatalyst

This protocol is adapted from a procedure for the reaction of aryl glyoxylates with alkenes using an iridium photocatalyst.[3][4]

  • Reagent Preparation: The aryl glyoxylate, alkene, and photocatalyst ([Ir(dF(CF3)ppy)2(dtbbpy)]PF6) should be of high purity. The solvent (e.g., acetonitrile) must be anhydrous and degassed.

  • Reaction Setup: In a vial equipped with a magnetic stir bar, add the aryl glyoxylate (0.1 mmol, 1 equivalent), the alkene (1.5 equivalents), and the iridium photocatalyst (1.0 mol%).

  • Degassing and Solvent Addition: Seal the vial with a septum, and purge with argon. Add the degassed solvent (0.1 M solution) via syringe.

  • Irradiation: Place the reaction vial in a photoreactor equipped with blue LEDs (e.g., 456 nm) and a cooling fan to maintain ambient temperature. Stir the reaction mixture during irradiation.

  • Monitoring the Reaction: The reaction is typically complete within 0.5-1 hour. Monitor by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo. The residue can be purified by flash column chromatography on silica gel to yield the oxetane product.

Visualizations

Paternò-Büchi Reaction Mechanism

Paternò_Büchi_Mechanism Start Carbonyl (C=O) + Alkene (C=C) Excited_Carbonyl Excited Carbonyl* (Singlet or Triplet) Start->Excited_Carbonyl hν (Light) Diradical 1,4-Diradical Intermediate Excited_Carbonyl->Diradical + Alkene Side_Products Side Products (e.g., Pinacol, Norrish II) Excited_Carbonyl->Side_Products Dimerization or Intramolecular H-abstraction Diradical->Start Cleavage Oxetane Oxetane Diradical->Oxetane Ring Closure

Caption: The mechanism of the Paternò-Büchi reaction.

General Experimental Workflow

Experimental_Workflow Prep 1. Reagent & Solvent Preparation & Purification Setup 2. Reaction Setup in Appropriate Vessel Prep->Setup Degas 3. Degassing (N2 or Ar purge) Setup->Degas Irradiate 4. Irradiation with Cooling Degas->Irradiate Monitor 5. Reaction Monitoring (TLC, GC, NMR) Irradiate->Monitor Monitor->Irradiate Continue Irradiation Workup 6. Work-up & Solvent Removal Monitor->Workup Reaction Complete Purify 7. Purification (Column Chromatography) Workup->Purify Characterize 8. Product Characterization (NMR, MS, etc.) Purify->Characterize

Caption: A typical experimental workflow for the Paternò-Büchi reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem with Paternò-Büchi Reaction Low_Conversion Low/No Conversion? Start->Low_Conversion Side_Products Side Products? Start->Side_Products Poor_Selectivity Poor Selectivity? Start->Poor_Selectivity Check_Light Check Light Source & Overlap with Substrate Absorption Low_Conversion->Check_Light Yes Reduce_Carbonyl_Conc Decrease Carbonyl Concentration Side_Products->Reduce_Carbonyl_Conc Pinacol? Change_Substrate Use Carbonyl without γ-Hydrogens Side_Products->Change_Substrate Norrish II? Check_Radical_Stability Consider Diradical Stability (Electronic & Steric Effects) Poor_Selectivity->Check_Radical_Stability Regio-? Vary_Solvent_Temp Vary Solvent and Temperature Poor_Selectivity->Vary_Solvent_Temp Diastereo-? Check_Vessel Use Quartz/Vycor Vessel for low λ UV Check_Light->Check_Vessel Degas_Thoroughly Degas Solvent and Reaction Mixture Check_Vessel->Degas_Thoroughly Increase_Time Increase Reaction Time or Light Intensity Degas_Thoroughly->Increase_Time Purify_Reagents Purify Reagents and Solvent Increase_Time->Purify_Reagents Use_Alkene_Excess Use Alkene in Excess Reduce_Carbonyl_Conc->Use_Alkene_Excess Direct_Irradiation Consider Direct Irradiation for Diastereoselectivity Vary_Solvent_Temp->Direct_Irradiation

Caption: A decision tree for troubleshooting common Paternò-Büchi reaction issues.

References

Technical Support Center: Controlling Regioselectivity of 2,2-Dimethyloxetane Ring-Opening

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective ring-opening of 2,2-dimethyloxetane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable guidance for achieving desired regiochemical outcomes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the regioselectivity of this compound ring-opening?

A1: The regioselectivity is primarily governed by a balance of steric and electronic effects. Nucleophilic attack under neutral or basic conditions is subject to steric hindrance and preferentially occurs at the less substituted C4 position. In contrast, reactions catalyzed by Brønsted or Lewis acids favor attack at the more substituted C2 position, which can better stabilize the developing positive charge in the transition state.

Q2: How can I favor the formation of the C4-attack product (primary alcohol)?

A2: To favor nucleophilic attack at the less sterically hindered C4 position, utilize strong, sterically sensitive nucleophiles under neutral or basic conditions. Organolithium and Grignard reagents are common choices for this transformation. The absence of an acid catalyst is crucial to prevent the formation of a stabilized carbocationic intermediate at the C2 position.

Q3: What conditions should I use to promote the formation of the C2-attack product (tertiary alcohol)?

A3: To promote the formation of the C2-attack product, the reaction should be conducted in the presence of a Lewis or Brønsted acid. The acid coordinates to the oxetane oxygen, facilitating ring-opening and the formation of a more stable tertiary carbocation intermediate at the C2 position. Weaker nucleophiles, such as alcohols or water, can then attack this more electrophilic center.

Q4: Can I use organocuprates for the ring-opening of this compound?

A4: Yes, organocuprates are effective reagents for the ring-opening of oxetanes. They are generally considered "softer" nucleophiles than organolithium or Grignard reagents and can provide high yields of the C4-attack product.

Q5: Are there any safety concerns when working with this compound and the reagents for its ring-opening?

A5: Yes. This compound is a flammable liquid. Many of the reagents used for its ring-opening, such as organolithium compounds and Lewis acids like boron trifluoride etherate, are highly reactive, corrosive, and may be pyrophoric. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and handle these reagents under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Mixture of Primary and Tertiary Alcohols Obtained
Possible Cause Suggested Solution
Trace acid contamination in nucleophilic reaction: Traces of acid can catalyze the C2-attack pathway, even with strong nucleophiles.Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. Use freshly distilled, anhydrous solvents.
Lewis acid is too strong or used in excess: Very strong Lewis acids can lead to a loss of selectivity and the formation of side products.Screen different Lewis acids of varying strengths (e.g., BF₃·OEt₂, TiCl₄, ZnCl₂). Use catalytic amounts of the Lewis acid rather than stoichiometric amounts.
Reaction temperature is too high: Higher temperatures can sometimes lead to decreased regioselectivity.Perform the reaction at a lower temperature. For highly reactive nucleophiles, consider starting at -78 °C and slowly warming to room temperature.
Nucleophile is not sterically hindered enough: For C4-selectivity, a bulkier nucleophile may be required to disfavor attack at the more crowded C2 position.If possible, consider using a more sterically demanding nucleophile.
Issue 2: Low Reaction Yield
Possible Cause Suggested Solution
Inactive nucleophile or Grignard reagent: The organometallic reagent may have degraded due to exposure to air or moisture.Use freshly prepared or recently titrated organometallic reagents. Ensure all reagents and solvents are anhydrous.
Insufficient activation by Lewis acid: The Lewis acid may not be strong enough or used in a sufficient quantity to promote the reaction with weaker nucleophiles.Increase the amount of Lewis acid incrementally or switch to a stronger Lewis acid.
Formation of side products: Undesired side reactions, such as polymerization, may be consuming the starting material.Adjust the reaction conditions, such as temperature and the rate of addition of reagents, to minimize side reactions.
Difficult product isolation: The product may be volatile or difficult to separate from the reaction mixture.Optimize the workup and purification procedure. Consider using a less volatile extraction solvent or a different purification method (e.g., column chromatography vs. distillation).

Data Presentation: Regioselectivity of this compound Ring-Opening

Table 1: Nucleophilic Ring-Opening (Favors C4-Attack)

NucleophileCatalystSolventTemp. (°C)Major ProductProduct Ratio (C4:C2)Yield (%)
PhMgBrNoneBenzeneReflux3,3-Dimethyl-1-phenylbutan-1-ol>95:584
n-BuLiNoneBenzeneReflux3,3-Dimethylheptan-1-ol>95:528
PhLiNoneBenzeneReflux3,3-Dimethyl-1-phenylbutan-1-ol>95:585

Data is compiled from representative, illustrative examples and may not reflect optimized conditions.

Table 2: Acid-Catalyzed Ring-Opening (Favors C2-Attack)

NucleophileCatalystSolventTemp. (°C)Major ProductProduct Ratio (C2:C4)Yield (%)
H₂OH₂SO₄WaterRT2-Methylbutane-1,2-diolPartial InversionN/A
CH₃OHH₂SO₄MethanolRT4-Methoxy-2-methylbutan-2-olPartial InversionN/A
n-BuLiBF₃·OEt₂N/AN/A3,3-Dimethylheptan-1-olN/AN/A

Experimental Protocols

Protocol 1: Nucleophilic Ring-Opening with Phenylmagnesium Bromide (C4-Attack)

Objective: To synthesize 3,3-dimethyl-1-phenylbutan-1-ol via the regioselective C4-attack of a Grignard reagent on this compound.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • This compound

  • Anhydrous benzene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for Grignard reaction under inert atmosphere

Procedure:

  • Prepare phenylmagnesium bromide in anhydrous diethyl ether from magnesium turnings and bromobenzene using standard procedures.

  • In a separate flask under an inert atmosphere, dissolve this compound in anhydrous benzene.

  • Add the freshly prepared phenylmagnesium bromide solution dropwise to the solution of this compound at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and quench by slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 3,3-dimethyl-1-phenylbutan-1-ol.

Protocol 2: Lewis Acid-Catalyzed Ring-Opening with Methanol (C2-Attack)

Objective: To synthesize 4-methoxy-2-methylbutan-2-ol via the regioselective C2-attack of methanol on this compound under acidic conditions.

Materials:

  • This compound

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous methanol at room temperature.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.

  • Upon completion, neutralize the reaction mixture by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the resulting 4-methoxy-2-methylbutan-2-ol by distillation.

Visualizations

Regioselectivity_Control cluster_conditions Reaction Conditions cluster_mechanism Controlling Factors cluster_products Ring-Opening Products Condition_Nucleophilic Nucleophilic (Basic/Neutral) Mechanism_Steric Steric Hindrance Condition_Nucleophilic->Mechanism_Steric Dominant Factor Condition_Acidic Acidic (Lewis/Brønsted Acid) Mechanism_Electronic Electronic Effects (Carbocation Stability) Condition_Acidic->Mechanism_Electronic Dominant Factor Product_C4 C4-Attack Product (Primary Alcohol) Mechanism_Steric->Product_C4 Favors Product_C2 C2-Attack Product (Tertiary Alcohol) Mechanism_Electronic->Product_C2 Favors

Caption: Logical relationship for controlling regioselectivity.

Caption: Troubleshooting workflow for poor regioselectivity.

Technical Support Center: Managing the Induction Period in Cationic Polymerization of Oxetanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the induction period observed during the cationic ring-opening polymerization of oxetanes.

Frequently Asked Questions (FAQs)

Q1: What is the induction period in the cationic polymerization of oxetanes?

A1: The induction period is a characteristic delay at the beginning of the polymerization of certain monomers, particularly 3,3-disubstituted oxetanes, where there is little to no monomer conversion. Following this period, the polymerization typically proceeds rapidly. This phenomenon can complicate the control and predictability of the polymerization process.[1]

Q2: What causes the induction period in oxetane polymerization?

A2: The induction period is primarily attributed to the formation of stable intermediate species. Two main theories explain its origin:

  • Stable Tertiary Oxonium Ions: The initially formed active species can react with the oxetane monomer to form a stable, non-propagating tertiary oxonium ion. The polymerization is delayed until this stable intermediate can rearrange or react to form a propagating species.

  • Hydrogen-Bonded Complexes: The Brønsted acid, generated from the photoinitiator, can form a thermally stable intramolecular hydrogen-bonded complex with the oxetane monomer. Polymerization is inhibited until this complex dissociates, which is often triggered by an increase in temperature.[2]

Q3: Which factors influence the length of the induction period?

A3: Several factors can affect the duration of the induction period:

  • Monomer Structure: 3,3-disubstituted oxetanes are particularly prone to exhibiting a long induction period.

  • Temperature: Lower temperatures can prolong the induction period by stabilizing the intermediate complexes.

  • Initiator System: The type of photoinitiator and the nature of the counter-ion can influence the efficiency of initiation and the stability of the generated species.

  • Purity of Reagents: Impurities, such as water, can react with the cationic species and inhibit polymerization, leading to a longer induction period.

  • Presence of Comonomers: The addition of more reactive monomers can significantly shorten or eliminate the induction period.

Troubleshooting Guides

Issue: Prolonged or Variable Induction Period

This guide provides a systematic approach to troubleshooting and managing a long or inconsistent induction period in your oxetane polymerization experiments.

Step 1: Verify Reagent Purity and Handling

  • Problem: Impurities, especially water, can act as terminating agents for the cationic polymerization, leading to an extended induction period.

  • Solution:

    • Ensure all monomers, solvents, and initiators are of high purity and are properly dried before use.

    • Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture contamination.

    • Store reagents in a desiccator or glovebox.

Step 2: Optimize Reaction Temperature

  • Problem: The stable intermediates causing the induction period are often temperature-sensitive.

  • Solution:

    • Gradually increase the polymerization temperature. An increase in thermal energy can promote the dissociation of stable complexes and facilitate the initiation of propagation.

    • Perform a temperature optimization study to find the ideal balance between reducing the induction period and controlling the overall reaction rate.

Quantitative Data on Temperature Effects:

Monomer SystemTemperature (°C)Observation
bis(1-ethyl(3-oxetanil)methyl) ether (DOX)[2]< 30Prolonged induction period; stable protonated monomer propagates very slowly.
bis(1-ethyl(3-oxetanil)methyl) ether (DOX)[2]> 30Thermal instability of the hydrogen-bonded complex leads to autocatalytic cationic polymerization.

Step 3: Employ a "Kick-Starting" Comonomer

  • Problem: The inherent reactivity of the oxetane monomer leads to the formation of stable intermediates.

  • Solution:

    • Introduce a more reactive comonomer, such as a cycloaliphatic epoxide (e.g., limonene dioxide (LDO)), to the formulation. This is known as the "kick-starting" effect. The highly reactive epoxide initiates polymerization rapidly, generating heat and active species that can efficiently initiate the polymerization of the less reactive oxetane.[1]

Quantitative Data on the "Kick-Starting" Effect:

Monomer SystemComonomer (Kick-starter)Observation
Oxetane MonomersLimonene Dioxide (LDO)Significantly lowers the induction time and increases the overall polymerization kinetics.[3]
Difunctional OxetaneLimonene Dioxide (LDO)Effective in increasing reaction rates and shortening the inherent induction period.[4]

Step 4: Consider a Hybrid Polymerization System

  • Problem: The cationic initiation is slow.

  • Solution:

    • In photopolymerization, the use of free-radical photoinitiators as synergists can accelerate the overall reaction and reduce the induction period. The heat generated from the rapid free-radical polymerization of an added acrylate monomer can provide the necessary energy to overcome the activation barrier for the cationic ring-opening of the oxetane.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Prolonged Induction Period Observed CheckPurity Step 1: Verify Reagent Purity - Dry all reagents? - Inert atmosphere used? Start->CheckPurity OptimizeTemp Step 2: Optimize Temperature - Increase reaction temperature? CheckPurity->OptimizeTemp If purity is confirmed ProblemSolved Induction Period Managed CheckPurity->ProblemSolved If issue is resolved AddComonomer Step 3: Add 'Kick-Starting' Comonomer - Introduce a reactive epoxide? OptimizeTemp->AddComonomer If temperature optimization is insufficient OptimizeTemp->ProblemSolved If issue is resolved HybridSystem Step 4: Consider Hybrid System - Add a free-radical photoinitiator and  an acrylate comonomer? AddComonomer->HybridSystem If further acceleration is needed AddComonomer->ProblemSolved If issue is resolved HybridSystem->ProblemSolved If successful Consult Consult Senior Researcher or Technical Support HybridSystem->Consult If problem persists

Caption: Troubleshooting workflow for managing a prolonged induction period.

Experimental Protocols

Protocol: Monitoring Oxetane Polymerization Kinetics using Real-Time FT-IR Spectroscopy

This protocol outlines the methodology for monitoring the cationic polymerization of oxetanes in real-time using Fourier Transform Infrared (FT-IR) spectroscopy. This technique allows for the direct observation of the disappearance of the oxetane monomer peak, thus providing kinetic data including the length of the induction period.

Materials and Equipment:

  • FT-IR Spectrometer equipped with a rapid scan capability and a suitable detector (e.g., MCT detector).

  • UV light source for photopolymerization (if applicable).

  • Temperature-controlled sample holder.

  • Oxetane monomer, initiator, and any comonomers.

  • NaCl or KBr plates.

  • Spacers of known thickness (e.g., 25 µm).

  • Inert gas supply (Nitrogen or Argon).

Procedure:

  • Sample Preparation:

    • In a controlled environment (e.g., under a nitrogen atmosphere or in a glovebox), prepare the reaction mixture by combining the oxetane monomer, initiator, and any other components. Ensure thorough mixing.

  • FT-IR Setup:

    • Set the FT-IR spectrometer to operate in kinetics mode.

    • Configure the data collection parameters:

      • Spectral range: Typically 4000-650 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Scan rate: A rapid scan rate (e.g., 1 scan per second) is crucial for accurately capturing the kinetics.

  • Background Spectrum:

    • Acquire a background spectrum using the empty salt plates.

  • Sample Loading:

    • Place a small drop of the prepared reaction mixture onto one of the salt plates.

    • Place the spacer on the plate and carefully cover with the second salt plate to create a thin film of uniform thickness.

    • Mount the sample assembly in the temperature-controlled holder within the FT-IR sample compartment.

  • Initiation and Data Acquisition:

    • Allow the sample to equilibrate to the desired reaction temperature.

    • Start the real-time data acquisition.

    • Simultaneously, initiate the polymerization (e.g., by turning on the UV lamp for photopolymerization).

  • Data Analysis:

    • Monitor the disappearance of the characteristic oxetane ring absorption peak, typically around 980 cm⁻¹.[3]

    • The conversion of the oxetane monomer can be calculated by integrating the area of this peak over time and normalizing it to the initial peak area.

    • Plot the monomer conversion as a function of time. The induction period is the initial phase of this plot where the conversion remains at or near zero.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Sample Preparation cluster_ftir FT-IR Analysis cluster_analysis Data Analysis PrepMixture Prepare Reaction Mixture (Monomer, Initiator, etc.) LoadSample Load Sample onto Salt Plates PrepMixture->LoadSample InitiatePoly Initiate Polymerization (e.g., UV exposure) LoadSample->InitiatePoly AcquireData Acquire Real-Time FT-IR Data MonitorPeak Monitor Oxetane Peak (approx. 980 cm⁻¹) AcquireData->MonitorPeak InitiatePoly->AcquireData CalculateConversion Calculate Monomer Conversion MonitorPeak->CalculateConversion PlotKinetics Plot Conversion vs. Time CalculateConversion->PlotKinetics DetermineInduction Determine Induction Period PlotKinetics->DetermineInduction

Caption: Workflow for monitoring oxetane polymerization kinetics.

Signaling Pathways and Mechanisms

Cationic Ring-Opening Polymerization of Oxetanes: Initiation and Propagation

The following diagram illustrates the general mechanism for the cationic ring-opening polymerization of an oxetane initiated by a Brønsted acid (H⁺A⁻) generated from a photoinitiator.

InitiationPropagation cluster_induction Induction Period Initiator Photoinitiator (e.g., Onium Salt) Acid Brønsted Acid (H⁺A⁻) Initiator->Acid Photolysis Photon hv ProtonatedMonomer Protonated Oxetane (Secondary Oxonium Ion) Acid->ProtonatedMonomer Monomer1 Oxetane Monomer Monomer1->ProtonatedMonomer + StableIntermediate Stable Tertiary Oxonium Ion or H-Bonded Complex ProtonatedMonomer->StableIntermediate Reaction with another monomer PropagatingSpecies Propagating Carbocation StableIntermediate->PropagatingSpecies Rearrangement / Dissociation (Requires Energy) Dimer Dimer PropagatingSpecies->Dimer Monomer2 Oxetane Monomer Monomer2->Dimer + Polymer Polymer Chain Dimer->Polymer + n Monomer

Caption: Initiation and propagation in cationic oxetane polymerization.

References

preventing chain transfer reactions in 2,2-dimethyloxetane polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2,2-Dimethyloxetane Polymerization

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent and diagnose chain transfer reactions during the cationic ring-opening polymerization of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary indicators of significant chain transfer reactions in my this compound polymerization?

A1: Unwanted chain transfer reactions can compromise the control over your polymerization. Key indicators include:

  • Broad Molecular Weight Distribution (MWD): A polydispersity index (PDI) value significantly greater than 1.5 is a strong indicator. Living polymerizations, which lack chain transfer, typically yield polymers with a narrow MWD.[1]

  • Lower-Than-Expected Molecular Weight: The final polymer's average molecular weight (Mn) is substantially lower than the theoretical value calculated from the monomer-to-initiator ratio.

  • Bimodal or Multimodal GPC/SEC Chromatograms: The presence of multiple peaks in the size-exclusion chromatogram suggests the formation of different polymer populations, often resulting from chain transfer events.

  • Formation of Oligomers: A high concentration of low molecular weight polymer chains or oligomers is a common byproduct of excessive chain transfer.

Q2: How does my choice of initiator impact the likelihood of chain transfer?

A2: The initiator is critical in controlling the polymerization process. In the cationic ring-opening polymerization (CROP) of oxetanes, the stability of the propagating species is key.

  • Strong Protic Acids: Initiators like triflic acid (CF₃SO₃H) can be highly effective but may also lead to side reactions, including chain transfer, if not used under optimal conditions.

  • Lewis Acids: Co-initiators such as BCl₃, when paired with a suitable initiator, can facilitate living polymerization of isobutylene, a principle that can be extended to other cationic polymerizations.[2]

  • Photoinitiators: Onium salts, like diaryliodonium and triarylsulfonium salts, generate strong acids upon UV irradiation to initiate polymerization.[3] While effective, the reaction conditions must be carefully controlled to prevent side reactions. The stability of the tertiary oxonium ion intermediates is a key characteristic of oxetane polymerization.[3]

  • Pre-formed Oxonium Salts: Initiators like triethyloxonium hexafluorophosphate can offer more controlled initiation.[3]

To minimize chain transfer, select an initiator system known to produce stable propagating species for a more "living" polymerization process.[1][4]

Q3: What is the influence of reaction temperature on chain transfer, and what is the optimal range?

A3: Temperature has a significant impact on the kinetics of both propagation and chain transfer reactions.

  • Increased Temperature: Higher temperatures generally increase the rate of all reactions, but they can disproportionately accelerate the rate of chain transfer and termination reactions relative to propagation. This increased chain mobility can lead to a loss of control over the polymerization.[5]

  • Optimal Temperature: While the ideal temperature is system-dependent (monomer, solvent, initiator), cationic polymerizations of cyclic ethers are often conducted at low temperatures to suppress side reactions. For living cationic polymerization of isobutylene, temperatures can range from -10°C to -80°C depending on the specific initiator system.[2] It is recommended to start with lower temperatures (e.g., 0°C to -30°C) and optimize based on kinetic studies.

Q4: Can impurities in my monomer or solvent lead to chain transfer?

A4: Yes, impurities are a major cause of uncontrolled chain transfer. The cationic propagating centers are highly reactive and can be quenched by nucleophilic impurities.

  • Water and Alcohols: These are common protic impurities that can act as potent chain transfer agents. The active polymer chain can transfer a proton to water or alcohol, terminating the chain and generating a new initiating species. This leads to a broader molecular weight distribution.

  • Solvent Choice: The solvent should be inert under polymerization conditions. Solvents with abstractable protons can participate in chain transfer.[6] For cationic polymerization, halogenated hydrocarbons like methyl chloride (CH₃Cl) or dichloromethane (CH₂Cl₂) are often used.[2]

Actionable Advice: Always use rigorously purified and dried monomer and solvent. Standard procedures include distillation over a suitable drying agent (e.g., CaH₂) immediately before use.

Q5: My polymerization has a long induction period, followed by a very rapid, exothermic reaction. Is this related to chain transfer?

A5: This behavior is characteristic of the cationic polymerization of some oxetanes and is not directly a sign of chain transfer, but it can create conditions that promote it. The mechanism involves the formation of a stable tertiary oxonium ion intermediate.[3][7] A significant amount of energy is required to initiate propagation from this stable intermediate. Once this energy barrier is overcome, the polymerization proceeds very rapidly.[7] This rapid, exothermic process can lead to a sudden increase in local temperature, which in turn can increase the rate of chain transfer reactions.

Troubleshooting Steps:

  • Improve Heat Dissipation: Ensure efficient stirring and consider using a reaction vessel with a larger surface area or a cooling bath to manage the exotherm.

  • Adjust Initiator Concentration: A lower initiator concentration might slow the overall rate and make the reaction more controllable.

  • Co-polymerization: Introducing a more reactive monomer, such as a cycloaliphatic epoxide, can sometimes shorten the induction period and moderate the reaction rate.[7]

Quantitative Data Summary

The efficiency of preventing chain transfer is often reflected in the molecular weight and polydispersity of the resulting polymer. The following table summarizes hypothetical data based on typical outcomes when adjusting key reaction parameters.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Effect on Chain Transfer
Initiator System Strong Protic Acid (High Conc.)Bifunctional Initiator / BCl₃Condition B promotes a more controlled, "living" polymerization, reducing chain transfer.[2]
Temperature 50 °C-20 °CLower temperature suppresses the rate of chain transfer reactions relative to propagation.[8]
Solvent Purity Undried CH₂Cl₂Freshly distilled over CaH₂Eliminating water and other protic impurities prevents premature termination and chain transfer.
Resulting Mn ( g/mol ) 8,00025,000Higher Mn in Condition B indicates fewer chain transfer events for the same monomer/initiator ratio.
Resulting PDI (Mw/Mn) 2.11.2A PDI closer to 1.0 in Condition B signifies a more uniform polymer chain length and minimal side reactions.[1]

Experimental Protocols

Protocol: Controlled Cationic Ring-Opening Polymerization of this compound

This protocol outlines a general procedure designed to minimize chain transfer reactions.

1. Materials and Purification:

  • Monomer (this compound): Stir over calcium hydride (CaH₂) for 24 hours at room temperature, then distill under a dry nitrogen or argon atmosphere immediately before use.

  • Solvent (e.g., Dichloromethane): Reflux over CaH₂ for at least 4 hours, then distill under an inert atmosphere.

  • Initiator (e.g., Triflic Acid): Use as received from a reputable supplier and handle under an inert atmosphere. Prepare a dilute stock solution in the purified solvent.

  • Inert Gas: High-purity nitrogen or argon, passed through a drying column.

2. Reaction Setup:

  • Assemble a flame-dried or oven-dried glass reactor equipped with a magnetic stirrer, a septum for injections, and an inlet for inert gas.

  • Maintain the reactor under a positive pressure of inert gas throughout the experiment.

  • Place the reactor in a cooling bath set to the desired temperature (e.g., -20 °C).

3. Polymerization Procedure:

  • Using a gas-tight syringe, transfer the purified solvent into the reactor. Allow it to equilibrate to the target temperature.

  • Inject the purified this compound monomer into the reactor.

  • After the solution has reached thermal equilibrium, rapidly inject the required amount of initiator solution to start the polymerization.

  • Allow the reaction to proceed for the desired time. Monitor the reaction progress by taking aliquots for analysis (e.g., ¹H NMR to check monomer conversion).

  • Quench the polymerization by adding a pre-chilled solution of a terminating agent, such as methanol or ammonia in methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.

4. Characterization:

  • Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer using Size-Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).

  • Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.

Visualizations

CROP_Mechanism cluster_init Initiation cluster_prop Propagation cluster_ct Chain Transfer I Initiator (H⁺A⁻) M Monomer (this compound) I->M Protonation SOI Secondary Oxonium Ion M->SOI Ring Activation TOI Tertiary Oxonium Ion (Propagating Species) SOI->TOI + Monomer TOI->TOI Dead_Polymer Dead Polymer (Low MW) TOI->Dead_Polymer Proton Transfer CTA Transfer Agent (e.g., H₂O, Solvent) New_I New Initiating Species CTA->New_I Re-initiation

Caption: Cationic ring-opening polymerization (CROP) of this compound.

Troubleshooting_Workflow start Problem: High PDI & Low Mn q1 Is Monomer/Solvent rigorously purified & dried? start->q1 sol1 Action: Purify/dry all reagents (distill over CaH₂) q1->sol1 No q2 Is reaction temperature too high? q1->q2 Yes sol1->q1 sol2 Action: Lower polymerization temp. (e.g., to 0°C or below) q2->sol2 Yes q3 Is initiator system prone to side reactions? q2->q3 No end Result: Controlled Polymerization (Low PDI, Target Mn) sol2->end sol3 Action: Select an initiator for 'living' polymerization q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting workflow for chain transfer issues.

References

strategies to improve the molecular weight control of poly(2,2-dimethyloxetane)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cationic ring-opening polymerization (CROP) of 2,2-dimethyloxetane, with a focus on achieving precise molecular weight control.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in controlling the molecular weight of poly(this compound)?

A1: The primary challenges in controlling the molecular weight (MW) and achieving a narrow polydispersity index (PDI) during the cationic ring-opening polymerization (CROP) of this compound stem from side reactions that compete with the propagation of the polymer chain. These include:

  • Chain transfer to monomer: This is a significant side reaction where the growing polymer chain terminates by transferring a proton to a monomer molecule, which then initiates a new, shorter polymer chain. This leads to a broader molecular weight distribution and can result in a bimodal distribution of polymer chains.

  • Intra- and intermolecular chain transfer to polymer (backbiting): The growing cationic chain end can react with an oxygen atom on its own polymer backbone (intramolecular) or another polymer chain (intermolecular). Intramolecular transfer often leads to the formation of cyclic oligomers, while intermolecular transfer results in branched structures and a broader PDI.[1]

  • Slow initiation: If the initiation rate is slower than the propagation rate, not all polymer chains will start growing at the same time, leading to a broader molecular weight distribution.

Q2: How does the choice of initiator affect molecular weight control?

A2: The choice of initiator is critical for achieving a controlled/"living" polymerization. An ideal initiator should provide fast and quantitative initiation.

  • Fast Initiation: Initiators that lead to rapid formation of the active species ensure that all polymer chains begin to grow simultaneously. For instance, using pre-formed oxonium ion initiators can lead to better control over the polymerization compared to systems that generate the initiating species in situ, such as those using a combination of a Lewis acid and a protic co-initiator (e.g., BF₃·OEt₂/alcohol).[2]

  • Counterion Stability: The stability and nucleophilicity of the counterion associated with the initiator also play a crucial role. A non-nucleophilic and stable counterion (e.g., SbF₆⁻, PF₆⁻) is less likely to terminate the growing polymer chain, thus promoting a more "living" character of the polymerization.

Q3: What is the role of the solvent in controlling the polymerization?

A3: The solvent can significantly influence the polymerization kinetics and the extent of side reactions.

  • Polarity: The polarity of the solvent can affect the equilibrium between dormant (covalent) and active (ionic) species at the growing chain end.

  • Suppressing Side Reactions: Certain solvents can suppress side reactions. For example, 1,4-dioxane has been shown to be effective in preventing both intra- and intermolecular transfer reactions during the CROP of oxetane, leading to polymers with predictable molecular weights and narrow PDIs.[3] This is attributed to the ability of 1,4-dioxane to solvate the growing cationic species and hinder backbiting.

Q4: How does temperature influence the molecular weight of poly(this compound)?

A4: Temperature affects the rates of initiation, propagation, and termination/transfer reactions differently. Generally, lower temperatures are preferred for better molecular weight control as they can suppress chain transfer reactions, which typically have a higher activation energy than propagation. However, very low temperatures may also slow down the initiation and propagation rates significantly, requiring a balance to be struck.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Broad or Bimodal Polydispersity Index (PDI) 1. Chain transfer to monomer or polymer: This is a common issue in cationic polymerization of oxetanes.[1] 2. Slow initiation: The rate of initiation is slower than the rate of propagation. 3. Impurities: Water or other protic impurities can act as chain transfer agents.1. Optimize reaction conditions: Lower the reaction temperature to disfavor chain transfer. 2. Use a fast-initiating system: Employ a pre-formed oxonium salt initiator for more simultaneous chain growth. 3. Solvent selection: Use a solvent like 1,4-dioxane that can suppress chain transfer reactions.[3] 4. Purify reagents: Ensure all monomers, solvents, and initiators are rigorously dried and purified before use.
Lower than Expected Molecular Weight 1. High initiator concentration: The molecular weight is inversely proportional to the initial monomer-to-initiator ratio. 2. Chain transfer reactions: Premature termination of growing chains. 3. Presence of impurities: Protic impurities can lead to termination.1. Adjust monomer-to-initiator ratio: Decrease the initiator concentration to target a higher molecular weight. 2. Minimize chain transfer: Follow the recommendations for reducing PDI. 3. Ensure high purity of reactants: Rigorously dry and purify all components of the reaction.
Formation of Cyclic Oligomers 1. Intramolecular chain transfer (backbiting): The growing chain end attacks an oxygen atom within the same chain.[1]1. Use a suitable solvent: 1,4-dioxane can effectively suppress backbiting.[3] 2. Lower the reaction temperature: This can reduce the rate of intramolecular transfer.
Incomplete Monomer Conversion 1. Initiator deactivation: The initiator may be consumed by impurities. 2. Termination of growing chains: The active cationic centers are terminated before all monomer is consumed. 3. Equilibrium polymerization: The polymerization may have reached its ceiling temperature.1. Purify all reagents: Remove any impurities that could react with the initiator. 2. Use a stable initiator/counterion: Select an initiator with a non-nucleophilic counterion to minimize termination. 3. Adjust the temperature: Ensure the reaction temperature is below the ceiling temperature for the given monomer concentration.

Quantitative Data Summary

The following table provides illustrative data on how various reaction parameters can influence the molecular weight and PDI of poly(oxetane)s, based on trends reported in the literature for the cationic ring-opening polymerization of oxetane and its derivatives.[3][4]

Initiator System [Monomer]:[Initiator] Solvent Temperature (°C) Mn ( g/mol ) (Theoretical) Mn ( g/mol ) (Experimental) PDI (Mw/Mn)
BF₃·CH₃OH100:1Dichloromethane358,6005,500> 1.5
BF₃·CH₃OH100:11,4-Dioxane358,6007,800~1.3
Oxonium Salt¹100:11,4-Dioxane358,6008,500< 1.2
Oxonium Salt¹200:11,4-Dioxane3517,20016,900< 1.2

¹3-phenoxypropyl-1-oxonia-4-oxacyclohexane hexafluoroantimonate[3]

Experimental Protocols

Protocol for Controlled Cationic Ring-Opening Polymerization of this compound

This protocol is adapted from procedures for the living cationic polymerization of oxetane.[3]

1. Materials and Purification:

  • This compound (Monomer): Dry over calcium hydride (CaH₂) and distill under a nitrogen atmosphere immediately before use.

  • 1,4-Dioxane (Solvent): Reflux over sodium/benzophenone and distill under a nitrogen atmosphere.

  • Initiator (e.g., 3-phenoxypropyl-1-oxonia-4-oxacyclohexane hexafluoroantimonate): Synthesize according to literature procedures and store under an inert atmosphere. Alternatively, use a freshly prepared solution of a Lewis acid and a co-initiator.

  • Nitrogen: High purity, passed through drying columns.

2. Polymerization Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.

  • Maintain a positive pressure of dry nitrogen throughout the experiment.

  • Inject the desired amount of dry 1,4-dioxane into the flask via a syringe.

  • Add the purified this compound monomer to the solvent.

  • Cool the reaction mixture to the desired temperature (e.g., 25-35 °C) using a water bath.

  • Prepare a stock solution of the initiator in dry 1,4-dioxane.

  • Initiate the polymerization by rapidly injecting the required amount of the initiator solution into the stirred monomer solution.

  • Allow the reaction to proceed for the desired time. Monitor the conversion by taking aliquots and analyzing them using gas chromatography (GC) or ¹H NMR spectroscopy.

  • Terminate the polymerization by adding a small amount of pre-chilled methanol containing a trace of ammonia.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Isolate the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

3. Characterization:

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the purified polymer using gel permeation chromatography (GPC) calibrated with appropriate standards (e.g., polystyrene or poly(ethylene glycol)).

  • Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.

Visualizations

Logical Workflow for Troubleshooting Molecular Weight Control

TroubleshootingWorkflow start High PDI or Incorrect MW check_purity Check Reagent Purity (Monomer, Solvent, Initiator) start->check_purity impure Impure Reagents? check_purity->impure check_ratio Verify Monomer to Initiator Ratio ratio_off Ratio Incorrect? check_ratio->ratio_off check_temp Evaluate Reaction Temperature temp_high Temperature Too High? check_temp->temp_high check_solvent Assess Solvent Choice solvent_issue Suboptimal Solvent? check_solvent->solvent_issue impure->check_ratio No purify Purify/Dry Reagents impure->purify Yes ratio_off->check_temp No adjust_ratio Adjust Initiator Concentration ratio_off->adjust_ratio Yes temp_high->check_solvent No lower_temp Lower Reaction Temperature temp_high->lower_temp Yes change_solvent Use 1,4-Dioxane solvent_issue->change_solvent Yes end Controlled MW Achieved solvent_issue->end No purify->check_ratio adjust_ratio->check_temp lower_temp->check_solvent change_solvent->end

Caption: Troubleshooting workflow for molecular weight control.

Cationic Ring-Opening Polymerization (CROP) Mechanisms

CROP_Mechanisms cluster_ACE Active Chain End (ACE) Mechanism cluster_AM Activated Monomer (AM) Mechanism P_plus Pn-O+ (Growing Chain) P_plus_1 P(n+1)-O+ (Propagated Chain) P_plus->P_plus_1 + Monomer (M) M Monomer M_H M-H+ (Protonated Monomer) P_OH_1 P(n+1)-OH (Propagated Chain) M_H->P_OH_1 + Pn-OH P_OH Pn-OH (Dormant Chain) H_plus H+ P_OH_1->H_plus - H+ Side_Reactions cluster_transfer Chain Transfer cluster_backbiting Intramolecular Transfer (Backbiting) GrowingChain Growing Polymer Chain (Pₙ⁺) TransferMonomer To Monomer GrowingChain->TransferMonomer TransferPolymer To Polymer (Intermolecular) GrowingChain->TransferPolymer Backbiting Backbiting GrowingChain->Backbiting DeadChainM Terminated Chain (Pₙ) + New Short Chain (P₁⁺) TransferMonomer->DeadChainM BranchedPolymer Branched Polymer TransferPolymer->BranchedPolymer CyclicOligomer Cyclic Oligomer + Terminated Chain Backbiting->CyclicOligomer

References

purification techniques to remove catalysts from poly(2,2-dimethyloxetane)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of poly(2,2-dimethyloxetane) to remove catalytic residues. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guides

This section addresses common issues encountered during the purification of poly(this compound).

Issue 1: Polymer remains tacky or oily after precipitation.

  • Possible Cause 1: Incomplete Polymerization. If the polymerization reaction has not gone to completion, the presence of unreacted monomer can result in a tacky or oily product.

    • Solution: Ensure the polymerization reaction has proceeded to a high conversion before quenching. Monitor the reaction progress using techniques like ¹H NMR or FTIR spectroscopy.

  • Possible Cause 2: Inefficient Precipitation. The choice of anti-solvent and the precipitation technique can significantly impact the morphology of the purified polymer.

    • Solution:

      • Ensure a sufficient volume of a suitable anti-solvent (e.g., methanol, water, or a mixture) is used. A general guideline is to use at least a 10-fold excess of the anti-solvent by volume.

      • Add the polymer solution dropwise to the vigorously stirred anti-solvent. This promotes the formation of a fine powder rather than a gummy mass.

      • Cooling the anti-solvent before precipitation can sometimes improve the recovery of a solid polymer.

  • Possible Cause 3: Presence of Low Molecular Weight Oligomers. Cationic ring-opening polymerization can sometimes produce low molecular weight oligomers that are more difficult to precipitate.

    • Solution: Consider a multi-step precipitation process. After the initial precipitation, redissolve the polymer in a minimal amount of a good solvent (e.g., THF, dichloromethane) and reprecipitate it into a fresh volume of anti-solvent.

Issue 2: Residual catalyst detected in the final polymer product.

  • Possible Cause 1: Incomplete Quenching of the Catalyst. The cationic polymerization must be effectively terminated to deactivate the catalyst.

    • Solution: Use a suitable quenching agent. For Lewis acid catalysts (e.g., BF₃·OEt₂, AlCl₃), a common approach is to add a small amount of a weak base, such as ammonium hydroxide or an amine (e.g., triethylamine), to the reaction mixture before precipitation.[1]

  • Possible Cause 2: Catalyst Entrapment within the Polymer Matrix. During precipitation, the catalyst can become physically trapped within the polymer chains.

    • Solution:

      • Redissolving the polymer and reprecipitating it multiple times can help release trapped catalyst residues.

      • Consider washing the precipitated polymer with the anti-solvent or a mixture of the anti-solvent and a small amount of the quenching agent.

  • Possible Cause 3: Inadequate Washing. Insufficient washing of the precipitated polymer will leave residual catalyst on the surface.

    • Solution: After precipitation and filtration, thoroughly wash the polymer powder with fresh anti-solvent. Repeat the washing step multiple times.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for the polymerization of this compound, and how does this affect purification?

A1: The cationic ring-opening polymerization of this compound is typically initiated by Lewis acids (e.g., boron trifluoride etherate (BF₃·OEt₂), aluminum trichloride (AlCl₃)) or photoinitiators. The purification strategy is primarily aimed at neutralizing and removing these acidic catalysts. For Lewis acid catalysts, a quenching step with a weak base is crucial before precipitation.

Q2: How can I terminate the polymerization of this compound?

A2: The polymerization can be terminated by introducing a nucleophilic species that will react with the active cationic chain ends. Common quenching agents include amines (e.g., triethylamine), ammonia (often as ammonium hydroxide in a solvent like THF), or alcohols.[1] The choice of quenching agent may depend on the specific catalyst used and the desired end-group functionality of the polymer.

Q3: What is the best solvent/anti-solvent system for precipitating poly(this compound)?

A3: Poly(this compound) is soluble in solvents like tetrahydrofuran (THF) and dichloromethane (DCM). Common anti-solvents for precipitation include methanol, ethanol, and water. The optimal choice may require some experimentation. A widely used combination is dissolving the polymer in THF and precipitating it into an excess of methanol.

Q4: How can I verify that the catalyst has been successfully removed?

A4: Several analytical techniques can be employed to quantify residual catalyst levels in the purified polymer. The choice of technique depends on the elemental composition of the catalyst.

Quantitative Data on Catalyst Removal Verification

Analytical TechniqueElement DetectedTypical Detection LimitsSample Preparation
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)Most elements (e.g., B, Al)parts per billion (ppb)Digestion of the polymer in acid
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)Most elements (e.g., B, Al)parts per million (ppm)Digestion of the polymer in acid
X-ray Fluorescence (XRF)Elements heavier than Nappm to % rangeDirect analysis of solid polymer
Atomic Absorption Spectroscopy (AAS)Specific elements (e.g., Al)ppm to ppb rangeDigestion of the polymer in acid

Experimental Protocols

Protocol 1: Quenching and Precipitation for Lewis Acid Catalysts

This protocol is suitable for purifiying poly(this compound) synthesized using Lewis acid catalysts such as BF₃·OEt₂.

  • Quenching the Polymerization:

    • Once the desired monomer conversion is reached, cool the reaction mixture to room temperature.

    • While stirring, slowly add a solution of ammonium hydroxide in THF (e.g., 1% v/v) dropwise until the mixture is slightly basic. Alternatively, a stoichiometric excess of an amine like triethylamine relative to the catalyst can be used.

  • Precipitation:

    • In a separate beaker, place a volume of methanol that is at least 10 times the volume of the polymer solution.

    • Vigorously stir the methanol.

    • Slowly add the quenched polymer solution dropwise to the stirring methanol. A white precipitate of poly(this compound) should form.

  • Isolation and Washing:

    • Allow the precipitate to settle, and then decant the supernatant.

    • Collect the polymer by filtration (e.g., using a Büchner funnel).

    • Wash the polymer cake on the filter with fresh methanol (3 x 50 mL for a 5-10 g scale).

  • Drying:

    • Transfer the purified polymer to a vacuum oven.

    • Dry the polymer at a suitable temperature (e.g., 40-50 °C) under vacuum until a constant weight is achieved.

Visualizations

experimental_workflow cluster_reaction Polymerization cluster_purification Purification cluster_analysis Analysis start Polymerization of This compound quenching Quenching (e.g., with NH4OH/THF) start->quenching precipitation Precipitation (in Methanol) quenching->precipitation filtration Filtration precipitation->filtration washing Washing (with Methanol) filtration->washing drying Drying (Vacuum Oven) washing->drying analysis Characterization (e.g., ICP-MS, NMR) drying->analysis end Pure Poly(this compound) analysis->end

Caption: Experimental workflow for the purification of poly(this compound).

troubleshooting_workflow start Tacky/Oily Polymer After Precipitation check_conversion Check Monomer Conversion start->check_conversion incomplete Incomplete Polymerization check_conversion->incomplete Low complete High Conversion check_conversion->complete High solution1 Optimize Reaction Time/ Conditions incomplete->solution1 end Solid Polymer Obtained solution1->end check_precipitation Review Precipitation Technique complete->check_precipitation inefficient Inefficient Precipitation check_precipitation->inefficient Sub-optimal efficient Efficient Precipitation check_precipitation->efficient Optimal solution2 Increase Anti-solvent Volume/ Dropwise Addition inefficient->solution2 solution2->end check_oligomers Consider Low MW Oligomers efficient->check_oligomers oligomers_present Oligomers Likely check_oligomers->oligomers_present Yes solution3 Perform Re-precipitation oligomers_present->solution3 solution3->end

References

addressing stability issues of 2,2-disubstituted oxetanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered by researchers, scientists, and drug development professionals during experiments with 2,2-disubstituted oxetanes.

Troubleshooting Guide

Q1: My 2,2-disubstituted oxetane is showing signs of degradation or ring-opening during my reaction. What are the potential causes and how can I troubleshoot this?

A1: Degradation of 2,2-disubstituted oxetanes, typically through ring-opening, is a common issue, often sensitive to the specific reaction conditions and the nature of the substituents. The primary culprits are acidic conditions and elevated temperatures.[1][2]

Potential Causes and Solutions:

  • Acidic Conditions: The strained oxetane ring is susceptible to protonation and subsequent nucleophilic attack, leading to ring-opening.[1] Even trace amounts of acid can catalyze this degradation.

    • Troubleshooting Steps:

      • pH Measurement: If your reaction is in an aqueous or protic solvent, check the pH. If acidic, consider adding a non-nucleophilic base (e.g., proton sponge, hindered amine) to neutralize any acid.

      • Reagent Purity: Ensure all reagents and solvents are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.

      • Lewis Acids: Avoid strong Lewis acids, as they can coordinate to the ether oxygen and promote ring-opening.[3] If a Lewis acid is required, screen for milder options or use it at lower temperatures.

      • Acidic Reagents/Byproducts: Be mindful of reactions that generate acidic byproducts. If unavoidable, consider performing the reaction in the presence of an acid scavenger.

  • Elevated Temperatures: High reaction temperatures can provide the activation energy needed to overcome the strain of the oxetane ring, leading to decomposition.[2]

    • Troubleshooting Steps:

      • Lower Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

      • Local Hot Spots: For larger-scale reactions, be aware of potential "hot spots" that can lead to localized degradation.[2] Ensure efficient stirring and controlled heating.

  • Substituent Effects: The electronic nature of the substituents at the 2-position can influence the stability of the oxetane ring. Electron-donating groups may stabilize a cationic intermediate formed during acid-catalyzed ring-opening, potentially increasing lability.

    • Troubleshooting Steps:

      • Analog Comparison: If possible, compare the stability of your substrate with analogs having different substituents to understand the electronic and steric effects at play.

Experimental Workflow for Troubleshooting:

G start Degradation Observed check_conditions Analyze Reaction Conditions start->check_conditions is_acidic Acidic pH or Lewis Acid Present? check_conditions->is_acidic is_hot High Temperature? check_conditions->is_hot modify_reagents Modify Reagents is_acidic->modify_reagents Yes analyze_substituents Consider Substituent Effects is_acidic->analyze_substituents No modify_temp Modify Temperature is_hot->modify_temp Yes is_hot->analyze_substituents No neutralize Add Non-Nucleophilic Base or Acid Scavenger modify_reagents->neutralize milder_acid Use Milder Lewis Acid modify_reagents->milder_acid lower_temp Run at Lower Temperature modify_temp->lower_temp final_protocol Optimized Protocol neutralize->final_protocol milder_acid->final_protocol lower_temp->final_protocol analyze_substituents->final_protocol

Caption: Troubleshooting workflow for 2,2-disubstituted oxetane degradation.

Frequently Asked Questions (FAQs)

Q2: How does the substitution pattern on the oxetane ring influence its overall stability?

A2: The substitution pattern is a critical determinant of an oxetane's stability.[1] Generally, 3,3-disubstituted oxetanes are the most stable. This increased stability is attributed to the steric hindrance provided by the substituents at the 3-position, which blocks the trajectory of external nucleophiles attempting to attack the C-O antibonding orbital.[1] In contrast, 2,2-disubstituted oxetanes can be more susceptible to ring-opening, particularly if the substituents can stabilize a carbocation intermediate. Monosubstituted oxetanes, especially at the 2-position, are often the least stable.[4]

Q3: What is the general stability of 2,2-disubstituted oxetanes under different pH conditions?

A3: Many 2,2-disubstituted oxetanes exhibit good stability over a range of pH values, particularly under neutral and moderately basic conditions.[5] However, they are most vulnerable to degradation under strongly acidic conditions (e.g., pH 1).[3] Some highly specialized 2,2-disubstituted oxetanes have been shown to be stable across a pH range of 1 to 10.[4] Stability under basic conditions is generally better, though strong bases at elevated temperatures can also promote decomposition pathways.

Table 1: Representative Stability of Substituted Oxetanes

Oxetane TypeConditionStability OutcomeReference
2-Sulfonyl OxetanespH 1-10, 25°CHalf-lives of 4-5 days[4]
2,2-Dicarboxylate OxetanesTFA (10 equiv), 22hStable (Boc deprotection without ring-opening)[6]
General 3,3-DisubstitutedpH 1Generally stable[3]
General Non-disubstituted> pH 1Generally stable[3]
Q4: What are the key factors that determine the stability of a 2,2-disubstituted oxetane?

A4: The stability of a 2,2-disubstituted oxetane is governed by a combination of factors, including the substitution pattern, the electronic and steric nature of the substituents, and the external reaction conditions.

G center Oxetane Stability sub_pattern Substitution Pattern center->sub_pattern conditions Reaction Conditions center->conditions sub_effects Substituent Effects center->sub_effects pos_2_2 2,2-Disubstituted sub_pattern->pos_2_2 pos_3_3 3,3-Disubstituted (More Stable) sub_pattern->pos_3_3 acid Acidic pH / Lewis Acids (Destabilizing) conditions->acid temp High Temperature (Destabilizing) conditions->temp base Basic pH (Generally More Tolerated) conditions->base edg Electron-Donating Groups sub_effects->edg ewg Electron-Withdrawing Groups sub_effects->ewg sterics Steric Hindrance sub_effects->sterics

Caption: Key factors influencing the stability of substituted oxetanes.

Experimental Protocols

Protocol 1: pH Stability Assay

This protocol provides a general method to assess the stability of a 2,2-disubstituted oxetane at different pH values.

Materials:

  • Your 2,2-disubstituted oxetane compound

  • Buffers: pH 1.2 (0.1 M HCl), pH 7.4 (Phosphate-Buffered Saline), pH 10.0 (Carbonate-Bicarbonate buffer)

  • Acetonitrile (ACN) or other suitable organic solvent, HPLC grade

  • Internal standard (a stable compound that does not react under the assay conditions and has a different retention time from your test compound)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of your oxetane compound in ACN. Prepare a 10 mM stock solution of your internal standard in ACN.

  • Sample Preparation:

    • For each pH condition, add 5 µL of the 10 mM oxetane stock solution to 495 µL of the respective buffer in a clean vial. This creates a 100 µM solution.

    • Prepare a "time zero" (T=0) sample for each pH. To do this, take a 50 µL aliquot from each vial immediately after preparation, add 5 µL of the internal standard stock solution, and then quench the reaction by adding 445 µL of ACN. This brings the final volume to 500 µL. Mix thoroughly and store at 4°C until analysis.

  • Incubation: Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Time Points: At specified time points (e.g., 1, 4, 8, 24, 48 hours), withdraw a 50 µL aliquot from each incubating solution.

  • Quenching and Internal Standard Addition: To each aliquot, add 5 µL of the internal standard stock solution and quench with 445 µL of ACN as described for the T=0 sample. Mix and store at 4°C.

  • Analysis:

    • Analyze all samples (T=0 and subsequent time points) by HPLC or LC-MS.

    • Determine the peak area of your oxetane compound and the internal standard.

  • Data Calculation:

    • Calculate the ratio of the peak area of the oxetane to the peak area of the internal standard for each time point.

    • Normalize the data by dividing the ratio at each time point by the ratio at T=0.

    • Plot the percentage of the remaining compound versus time for each pH condition. This will allow you to determine the half-life (t₁/₂) of your compound under each condition.

References

Technical Support Center: Overcoming Solubility Challenges of Oxetane-Containing Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-containing polymers. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work.

Troubleshooting Guide

This guide is designed to help you diagnose and solve specific solubility problems in a question-and-answer format.

Question: My synthesized oxetane polymer is insoluble in a wide range of common organic solvents. What is the likely cause?

Answer: The most common reason for the poor solubility of oxetane-containing polymers is high crystallinity. Several factors can contribute to this:

  • Monomer Symmetry: Symmetrically substituted oxetanes, particularly those with 3,3-disubstitution like 3,3-dimethyloxetane, tend to form highly crystalline, and therefore less soluble, polymers.[1]

  • Substituent Type: The nature of the side groups plays a crucial role. Bulky and polar substituents can influence chain packing and crystallinity.[1] For instance, halogens can increase the melting point of oxetane polymers, which correlates with lower solubility.[1]

  • High Molecular Weight: Generally, as the molecular weight of a polymer increases, its solubility decreases.[2][3]

Question: My polymer precipitated unexpectedly during the polymerization reaction or workup. How can I prevent this and improve its solubility?

Answer: Premature precipitation suggests that the polymer is insoluble in the reaction medium. To enhance solubility, consider these strategies:

  • Monomer Design: If possible, modify the monomer to disrupt symmetry. A single methyl substituent in the 2 or 3 position, for example, can promote an amorphous character, leading to better solubility.[1]

  • Copolymerization: Introducing a comonomer, such as tetrahydrofuran (THF), can break the structural regularity of the polymer chain.[1] This adjustment reduces crystallinity and often significantly improves solubility.[1]

  • Control Molecular Weight: By adjusting monomer-to-initiator ratios or reaction times, you may be able to target a lower molecular weight range, which generally favors better solubility.[3]

Question: I'm trying to purify my polymer by precipitating it from a good solvent into a non-solvent, but it only forms a cloudy suspension and no filterable particles. What should I do?

Answer: This indicates the formation of a stable colloidal suspension rather than a distinct precipitate. Standard filtration will likely be ineffective. Consider these alternative purification techniques:

  • Centrifugation: This is often the most effective method. Centrifuging the suspension at high speed can force the fine particles to pellet at the bottom of the tube. You can then decant the supernatant (the liquid containing impurities) and re-dissolve or dry the polymer pellet.[4]

  • Solvent Modification: Try altering the non-solvent or the solvent/non-solvent ratio. Sometimes, chilling the mixture in an appropriate freezer can promote particle agglomeration.[4]

  • Dialysis: For higher molecular weight polymers in aqueous or specific organic systems, dialysis can be used to remove low molecular weight impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the solubility of an oxetane-containing polymer?

A1: The solubility of these polymers is a complex interplay of several factors. The most critical ones are summarized in the table below. The general principle "like dissolves like," which relates to polarity, is a key starting point for solvent selection.[3]

Q2: Which solvents should I start with when trying to dissolve a new amorphous polyoxetane?

A2: Amorphous, low-melting point polyoxetanes are often soluble in common organic solvents.[1] However, highly resistant polymers like poly(3,3-bis(chloromethyl)oxetane) (BCMO) may only dissolve in strong acids such as concentrated nitric or sulfuric acid.[1] A good starting point for screening is presented in the table below.

Q3: How can I improve the aqueous solubility of my oxetane polymer for drug delivery applications?

A3: Enhancing aqueous solubility is critical for many biomedical applications. Key strategies include:

  • Copolymerization: Synthesize copolymers using a hydrophilic comonomer. For example, biobased water-soluble polyesters have been created by copolymerizing a D-xylose-derived oxetane with cyclic anhydrides.[5][6]

  • Formulation as an Amorphous Solid Dispersion (ASD): This is a powerful technique where a poorly soluble drug is molecularly dispersed within a hydrophilic polymer matrix.[7][8] Oxetane-containing polymers can serve as this matrix, enhancing the apparent solubility of the embedded compound.[5][6] The polymer prevents the drug from crystallizing, which lowers the energy barrier for dissolution.[5]

  • Post-Polymerization Modification: Introduce hydrophilic functional groups (e.g., hydroxyl, carboxyl) onto the polymer backbone after polymerization.

Q4: Can you elaborate on how copolymerization improves solubility?

A4: Copolymerization is a primary strategy for modifying polymer properties.[1] By incorporating a second, different monomer unit into the polymer chain, you disrupt the chain's structural regularity. This disruption hinders the ability of the polymer chains to pack into a dense, ordered crystalline lattice. The resulting amorphous, less-ordered structure allows solvent molecules to penetrate and solvate the polymer chains more easily, leading to improved solubility.[1]

Data Presentation

Table 1: Key Factors Influencing Polyoxetane Solubility
FactorDescriptionImpact on Solubility
Crystallinity The degree of structural order in the polymer matrix. Symmetrical substitution promotes crystallinity.[1]High Impact: Highly crystalline polymers are generally insoluble in common solvents, whereas amorphous polymers are much more soluble.[1]
Molecular Weight The average mass of the polymer chains.Medium Impact: Higher molecular weight polymers are typically less soluble than their lower molecular weight counterparts.[2][3]
Substituent Effects The chemical nature (polarity, bulkiness) of the side groups on the oxetane ring.[1]High Impact: Polar substituents can increase solubility in polar solvents. Bulky or asymmetric groups can reduce crystallinity and improve solubility.[1]
Solvent Polarity The polarity of the solvent relative to the polymer. The "like dissolves like" principle applies.[3]High Impact: Polar polymers dissolve best in polar solvents, while nonpolar polymers require nonpolar solvents.
Temperature Increasing the temperature generally provides more energy to overcome intermolecular forces.Medium Impact: For most systems, solubility increases with increasing temperature.[2][3]
Copolymerization Introducing a second monomer to create a copolymer.High Impact: Can be used to reduce crystallinity and tune polarity, significantly enhancing solubility.[1]
Table 2: Common Solvents for Screening Amorphous Polyoxetanes
SolventPolarityTypical Use Cases
Dichloromethane (DCM) Polar AproticGeneral purpose solvent for dissolving a wide range of polymers; often used in polymerization reactions.[9]
Chloroform Polar AproticSimilar to DCM, effective for many amorphous polyethers.
Tetrahydrofuran (THF) Polar AproticGood solvent for many polymers, also used as a comonomer in copolymerizations.[1]
Acetone Polar AproticUseful for dissolving more polar polyoxetanes.
Ethyl Acetate Polar AproticA less toxic alternative to halogenated solvents for some polymers.
Concentrated H₂SO₄ or HNO₃ Highly Polar / AcidicReserved for highly crystalline and chemically resistant polymers like Penton™ (BCMO).[1]

Key Experimental Protocols

Protocol 1: Standardized Solubility Assessment
  • Preparation: Accurately weigh 10 mg of the dry polymer into a 4 mL glass vial.

  • Solvent Addition: Add 1 mL of the test solvent to the vial.

  • Equilibration: Seal the vial and place it on a shaker or rotator at a controlled temperature (e.g., 25 °C) for 24 hours to ensure maximum equilibration.

  • Observation: Visually inspect the vial. If the polymer has completely dissolved, it is considered "soluble" at 10 mg/mL.

  • Separation (if insoluble): If solid material remains, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved polymer.

  • Quantification: Carefully remove a known volume of the clear supernatant. Evaporate the solvent under vacuum and weigh the residual dissolved polymer to determine its concentration.

Protocol 2: Synthesis of a Hyperbranched Poly(hydroxyl)oxetane

This protocol is adapted from a literature procedure for cationic ring-opening polymerization.[9]

  • Reactor Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1,1,1-tris(hydroxymethyl)propane (TMP) as the core molecule and dichloromethane as the solvent.[9]

  • Inert Atmosphere: Degas the reaction vessel by bubbling nitrogen through the solution for 20 minutes.

  • Catalyst Addition: Add the Lewis acid catalyst, boron trifluoride diethyl etherate (BF₃·Et₂O), via syringe.[9]

  • Monomer Addition: Heat the solution to the desired reaction temperature (e.g., 70 °C). Slowly add the 3-ethyl-3-(hydroxymethyl)oxetane (EHO) monomer.

  • Polymerization: Allow the reaction to proceed for the specified time until the desired conversion is reached.

  • Quenching: Terminate the polymerization by adding a quenching agent, such as ethanol.

  • Purification: Proceed to Protocol 3 for purification.

Protocol 3: Polymer Purification by Precipitation
  • Dissolution: Dissolve the crude polymer product from Protocol 2 in a minimal amount of a good solvent (e.g., dichloromethane).

  • Precipitation: In a separate beaker, place a large volume (at least 10x the volume of the polymer solution) of a cold non-solvent, such as diethyl ether or hexanes.[10]

  • Addition: While vigorously stirring the non-solvent, slowly add the polymer solution dropwise. A precipitate should form.

  • Isolation: Collect the precipitated polymer by vacuum filtration.

  • Washing: Wash the polymer on the filter with fresh, cold non-solvent to remove residual impurities.

  • Drying: Dry the purified polymer under vacuum at a suitable temperature until a constant weight is achieved.

Visual Guides

G start Polymer is Insoluble q_crystalline Is the polymer expected to be crystalline? start->q_crystalline q_solvent Is the solvent appropriate? q_crystalline->q_solvent No cause_crystal Primary Cause: High Crystallinity q_crystalline->cause_crystal Yes q_solvent->start Yes, but still insoluble cause_solvent Primary Cause: Solvent Mismatch q_solvent->cause_solvent No cause_mw Secondary Cause: High Molecular Weight cause_crystal->cause_mw sol_solvent Solution: Screen a Wider Range of Solvents cause_solvent->sol_solvent sol_strategy Solution: Modify Polymerization Strategy cause_mw->sol_strategy action_copolymer Use Asymmetric Monomers or Copolymerize sol_strategy->action_copolymer action_mw Adjust Monomer/Initiator Ratio to Lower MW sol_strategy->action_mw action_solvent Consult Solubility Tables (e.g., Table 2) sol_solvent->action_solvent

Caption: Troubleshooting workflow for an insoluble oxetane polymer.

G goal Goal: Enhance Polymer Solubility cat1 Monomer & Synthesis Level goal->cat1 cat2 Post-Synthesis Formulation Level goal->cat2 sub1a Design Asymmetric Monomers cat1->sub1a sub1b Perform Copolymerization cat1->sub1b sub1c Control and Lower Molecular Weight cat1->sub1c sub2a Create Amorphous Solid Dispersions (ASDs) cat2->sub2a sub2b Particle Size Reduction cat2->sub2b sub2c Chemical Modification (Add Polar Groups) cat2->sub2c

Caption: Key strategies for enhancing the solubility of oxetane polymers.

References

methods for scaling up the synthesis of 2,2-dimethyloxetane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-dimethyloxetane. The information is designed to address specific issues that may be encountered during experimental work, with a focus on methods amenable to scaling up.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for synthesizing this compound?

A1: The primary methods for the scalable synthesis of this compound are the intramolecular cyclization of 2,2-dimethyl-1,3-propanediol derivatives and the Paternò-Büchi reaction. The intramolecular cyclization is often favored for its reliability and avoidance of photochemical setups.

Q2: What is the "gem-disubstituent effect" and how does it apply to this synthesis?

A2: The gem-disubstituent effect, also known as the Thorpe-Ingold effect, is the acceleration of a ring-closing reaction by the presence of two substituents on a carbon atom in the chain. In the synthesis of this compound from 2,2-dimethyl-1,3-propanediol, the two methyl groups on the C2 position bring the reacting hydroxyl and leaving groups into a favorable conformation for cyclization, thus increasing the reaction rate.[1]

Q3: Are there green chemistry approaches for the synthesis of this compound?

A3: Yes, efforts are being made to develop more environmentally friendly methods. These include the use of flow chemistry and photocatalysis to reduce waste and energy consumption.[2] Flow microreactor systems, in particular, offer better control over reaction conditions and can lead to higher yields and shorter reaction times.[2]

Q4: What are the main challenges in scaling up the Paternò-Büchi reaction?

A4: The main challenges include the need for specialized and powerful light sources, the potential for low quantum yields, and the formation of side products. The light-dependent nature of the reaction can make it difficult to ensure uniform irradiation throughout a large reactor volume.

Troubleshooting Guides

Method 1: Intramolecular Cyclization of 2,2-Dimethyl-1,3-propanediol

This method typically involves the monotosylation of 2,2-dimethyl-1,3-propanediol, followed by base-induced cyclization.

Experimental Workflow

start Start: 2,2-Dimethyl-1,3-propanediol monotosylation Monotosylation (TsCl, Pyridine) start->monotosylation intermediate Monotosylate Intermediate monotosylation->intermediate cyclization Cyclization (Strong Base, e.g., NaH) intermediate->cyclization product This compound cyclization->product purification Purification (Distillation) product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound via intramolecular cyclization.

Troubleshooting

Issue Potential Cause(s) Recommended Solution(s)
Low yield of monotosylate - Incomplete reaction. - Formation of ditosylate.- Ensure slow addition of tosyl chloride at a low temperature to favor monotosylation. - Use a slight excess of the diol. - Monitor the reaction progress using TLC or GC.
Incomplete cyclization - Insufficiently strong base. - Low reaction temperature. - Water contamination deactivating the base.- Use a strong, non-nucleophilic base like sodium hydride (NaH). - Ensure anhydrous reaction conditions. - Gently heat the reaction mixture to drive the cyclization to completion.
Formation of side products (e.g., elimination products) - High reaction temperatures. - Sterically hindered base.- Maintain a controlled reaction temperature.[1] - Use a less sterically hindered base if elimination is a significant issue.
Difficulty in purifying the product - Contamination with unreacted starting materials or the tosylate intermediate.- Optimize the reaction to ensure complete conversion. - Use fractional distillation for purification, as this compound has a relatively low boiling point.

Experimental Protocol (Representative Lab-Scale)

  • Monotosylation: To a solution of 2,2-dimethyl-1,3-propanediol in pyridine, slowly add one equivalent of p-toluenesulfonyl chloride (TsCl) at 0 °C.

  • Allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with dilute HCl to remove pyridine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude monotosylate.

  • Cyclization: Dissolve the crude monotosylate in an anhydrous aprotic solvent like THF.

  • Add a slight excess of a strong base, such as sodium hydride (NaH), portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction with water.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry, and concentrate.

  • Purification: Purify the crude this compound by fractional distillation.

Method 2: Paternò-Büchi Reaction

This photochemical [2+2] cycloaddition involves the reaction of a carbonyl compound (e.g., acetone) with an alkene (e.g., isobutylene).

Reaction Pathway

reactants Acetone + Isobutylene excitation Photochemical Excitation (UV light) reactants->excitation cycloaddition [2+2] Cycloaddition reactants->cycloaddition excited_state Excited State Acetone excitation->excited_state excited_state->cycloaddition product This compound cycloaddition->product

Caption: Paternò-Büchi reaction pathway for this compound synthesis.

Troubleshooting

Issue Potential Cause(s) Recommended Solution(s)
Low reaction yield - Insufficient light intensity or incorrect wavelength. - Low quantum yield of the reaction. - Competing side reactions of the excited carbonyl compound.[3]- Use a high-intensity UV lamp with the appropriate wavelength for the carbonyl compound's absorption.[3] - Optimize the concentration of reactants. - Consider using a photosensitizer if direct excitation is inefficient.
Formation of byproducts - Dimerization or polymerization of the alkene. - Photochemical decomposition of reactants or products.- Use a solvent that does not absorb at the irradiation wavelength. - Control the reaction temperature, as higher temperatures can favor side reactions. - Minimize the irradiation time to prevent product decomposition.
Scalability issues - Inefficient light penetration in large reaction volumes.- Employ a flow reactor setup to ensure uniform irradiation and better temperature control.[4] - Use multiple lamps or a more powerful light source for larger batches.
Difficult product isolation - Low concentration of the product in the reaction mixture.- Carefully remove unreacted starting materials by distillation. - Use column chromatography for purification if distillation is not effective.

Experimental Protocol (Representative Lab-Scale)

  • In a quartz reaction vessel, dissolve acetone in a suitable solvent (e.g., benzene or acetonitrile).

  • Cool the solution and bubble isobutylene gas through it.

  • Irradiate the mixture with a high-pressure mercury lamp while maintaining a low temperature.

  • Monitor the reaction progress by GC analysis.

  • Once the desired conversion is reached, stop the irradiation.

  • Carefully evaporate the excess isobutylene and the solvent.

  • Purify the resulting liquid by fractional distillation to isolate this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound. Note that yields and reaction conditions can vary significantly based on the specific experimental setup and scale.

Method Starting Materials Key Reagents Typical Yield Reaction Time Temperature Scale
Intramolecular Cyclization2,2-dimethyl-1,3-propanediolTsCl, Pyridine, NaH60-80%12-24 hours0 °C to RTLab-scale
Paternò-Büchi ReactionAcetone, Isobutylene-30-50%4-8 hours< 0 °CLab-scale

Disclaimer: The provided protocols and troubleshooting tips are intended for informational purposes for qualified researchers. All experiments should be conducted with appropriate safety precautions and a thorough understanding of the chemical hazards involved. Large-scale synthesis should only be attempted by experienced professionals in a suitable facility.

References

Technical Support Center: Analysis of Byproducts from 2,2-Dimethyloxetane Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the GC-MS analysis of byproducts from reactions involving 2,2-dimethyloxetane.

I. Frequently Asked Questions (FAQs)

Q1: What are the expected byproducts from reactions of this compound?

A1: Due to significant ring strain, this compound readily undergoes ring-opening reactions.[1] The primary byproducts are typically linear compounds resulting from nucleophilic attack or electrophilic activation. Common reaction pathways and their expected major byproducts include:

  • Acid-Catalyzed Reaction with Alcohols (e.g., Methanol): This reaction is expected to yield 3-methoxy-3-methyl-1-butanol.

  • Acid-Catalyzed Hydrolysis (with Water): The expected product is 3,3-dimethyl-1,3-propanediol.

  • Reaction with Grignard Reagents (e.g., Methylmagnesium Bromide): This will likely produce a substituted alcohol, such as 4,4-dimethyl-2-pentanol.

Q2: I am not seeing any peaks for my expected byproducts. What could be the issue?

A2: There are several potential reasons for not observing peaks for your target analytes. A systematic check of your instrument and sample preparation is recommended.[2]

  • Injection Problems: Ensure the syringe is functioning correctly and there is sample in the vial. Verify that the autosampler is injecting into the correct inlet and that the carrier gas is flowing.

  • Column Issues: A broken column will prevent any sample from reaching the detector. Reinstall or replace the column if necessary.

  • Detector Problems: Confirm that the mass spectrometer is appropriate for your analytes and that the vacuum is stable. Perform a tune of the MS to ensure it is functioning correctly.

  • Sample Concentration: The concentration of your byproducts might be too low to be detected. Consider concentrating your sample or adjusting the injection volume.

Q3: My peaks are tailing. How can I improve the peak shape?

A3: Peak tailing, especially for polar compounds like alcohols and diols, is a common issue in GC-MS analysis.

  • Active Sites: Tailing is often caused by the interaction of polar analytes with active sites in the GC system. Ensure you are using a deactivated liner and a high-quality, inert GC column.[3][4] Trimming a small portion (10-20 cm) from the front of the column can also help remove active sites that have developed over time.[3]

  • Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, it can contribute to tailing. Try reducing the injection volume or diluting the sample.

  • Improper Column Installation: An incorrect column installation depth in the inlet can cause peak shape issues. Consult your instrument manual for the correct installation procedure.

  • Temperature Issues: A cold spot in the transfer line between the GC and MS can cause peak tailing for less volatile compounds. Ensure all heated zones are at their set points.

Q4: I am observing "ghost peaks" in my chromatogram. What are they and how do I get rid of them?

A4: Ghost peaks are peaks that appear in a chromatogram that are not from the injected sample. They are typically due to contamination in the system.

  • Carryover from Previous Injections: If a previous sample was highly concentrated, it can contaminate the syringe, inlet, or the front of the column. Run several solvent blanks to wash the system.

  • Contaminated Syringe or Rinse Solvent: Replace the rinse solvent and clean or replace the syringe.

  • Septum Bleed: Over time, the inlet septum can degrade and release siloxanes, which will appear as regularly spaced peaks in the chromatogram. Replace the septum regularly.

  • Contaminated Carrier Gas: Impurities in the carrier gas can lead to a noisy baseline and ghost peaks. Ensure you are using high-purity gas and that your gas filters are not exhausted.

II. Troubleshooting Guides

This section provides a more detailed, systematic approach to resolving common issues encountered during the GC-MS analysis of this compound reaction byproducts.

Guide 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Recommended Solution
Peak Tailing 1. Active sites in the liner or at the head of the column.1. Use a new, deactivated liner. Trim 10-20 cm from the front of the GC column.[3]
2. Improper column cut.2. Recut the column ensuring a clean, 90-degree cut.[3]
3. Column contamination.3. Bake out the column at a high temperature (within the column's limits).
4. Incompatible solvent.4. Ensure the sample solvent is compatible with the stationary phase.
Peak Fronting 1. Column overload.1. Reduce the injection volume, dilute the sample, or increase the split ratio.
2. Incompatible stationary phase polarity.2. Use a column with a stationary phase that is more appropriate for your polar analytes (e.g., a WAX column).
3. Incorrect initial oven temperature.3. For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent.[3]
Guide 2: Baseline Issues (Noise, Drifting, or Ghost Peaks)
Symptom Potential Cause Recommended Solution
Noisy Baseline 1. Contaminated detector.1. Clean the ion source and other detector components as per the manufacturer's instructions.
2. Gas leak.2. Use an electronic leak detector to check all fittings and connections.
3. Contaminated carrier gas.3. Replace the gas cylinder and/or gas purifiers.
Drifting Baseline 1. Column bleed.1. Condition the column properly. Ensure the final oven temperature does not exceed the column's maximum limit.
2. Temperature fluctuations.2. Verify that the oven, inlet, and transfer line temperatures are stable.
Ghost Peaks 1. Carryover from a previous injection.1. Run several solvent blanks. Clean or replace the syringe.
2. Septum bleed.2. Replace the inlet septum.
3. Contaminated inlet liner.3. Replace the inlet liner.

III. Experimental Protocols

Protocol 1: GC-MS Analysis of Polar Byproducts from this compound Reactions

This protocol is adapted for the analysis of polar, ring-opened byproducts such as diols and ether-alcohols.

1. Sample Preparation:

  • Dilute the reaction mixture in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 10-100 µg/mL.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Transfer the filtered sample to a 2 mL glass autosampler vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Column: A polar stationary phase column is recommended for the analysis of polar analytes. A suitable option is a DB-WAX column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Inlet: Split/splitless inlet.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-400.

IV. Data Presentation

Table 1: Expected Byproducts and their GC-MS Data
Byproduct Name Chemical Structure Molecular Weight ( g/mol ) Expected Key m/z Fragments
3-Methoxy-3-methyl-1-butanol CH₃OC(CH₃)₂CH₂CH₂OH118.17101, 87, 73, 59, 45, 43
3,3-Dimethyl-1,3-propanediol HOC(CH₃)₂CH₂OH104.1589, 71, 59, 43
4,4-Dimethyl-2-pentanol CH₃CH(OH)CH₂C(CH₃)₃116.20101, 83, 71, 57, 45, 43[5]

Note: Retention times are highly dependent on the specific GC column and conditions used and should be determined experimentally.

V. Visualizations

Reaction_Analysis_Workflow cluster_reaction Reaction Stage cluster_analysis Analysis Stage Reaction This compound + Reagent (e.g., Methanol, H2O) Byproducts Ring-Opened Byproducts (e.g., 3-Methoxy-3-methyl-1-butanol) Reaction->Byproducts Ring-Opening SamplePrep Sample Preparation (Dilution, Filtration) Byproducts->SamplePrep Sampling GCMS GC-MS Analysis SamplePrep->GCMS Injection Data Data Interpretation (Mass Spectra, Retention Time) GCMS->Data Detection

Caption: Workflow for the reaction of this compound and subsequent GC-MS analysis.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_baseline Baseline Issues cluster_other Other Issues Start GC-MS Analysis Issue Problem Identify the Problem Start->Problem Tailing Peak Tailing Problem->Tailing Poor Peak Shape Noisy Noisy Baseline Problem->Noisy Baseline Problems NoPeaks No Peaks Detected Problem->NoPeaks No/Shifting Peaks node_active Check for Active Sites (Liner, Column) Tailing->node_active node_overload Check for Column Overload Tailing->node_overload Fronting Peak Fronting Split Split Peaks node_leaks Check for Gas Leaks Noisy->node_leaks node_contamination Check for Contamination (Gas, Detector) Noisy->node_contamination Drifting Drifting Baseline Ghost Ghost Peaks node_injection Verify Injection System NoPeaks->node_injection node_column Check Column Integrity NoPeaks->node_column RetentionShift Retention Time Shift

Caption: A logical troubleshooting guide for common GC-MS issues.

References

Validation & Comparative

A Comparative Analysis of Polymerization Kinetics: 2,2-Dimethyloxetane vs. 3,3-Dimethyloxetane

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cationic ring-opening polymerization of two isomeric oxetane monomers reveals significant differences in their reactivity, influenced by the substitution pattern on the oxetane ring. This guide provides a comprehensive comparison of the polymerization kinetics of 2,2-dimethyloxetane and 3,3-dimethyloxetane, supported by experimental data and detailed protocols for researchers in polymer chemistry and materials science.

The cationic ring-opening polymerization (CROP) of cyclic ethers is a cornerstone of polymer synthesis, yielding polyethers with diverse applications. Among these, oxetanes, four-membered cyclic ethers, are of particular interest due to their high ring strain (approximately 25-26 kcal/mol), which provides a strong thermodynamic driving force for polymerization.[1] The substitution on the oxetane ring, however, can profoundly impact the kinetics of this process. This guide focuses on a comparative analysis of two constitutional isomers: this compound and 3,3-dimethyloxetane.

Influence of Substituent Position on Polymerization Rate

The position of the methyl groups on the oxetane ring plays a crucial role in determining the polymerization rate. In the cationic polymerization of oxetanes, the reaction proceeds through an oxonium ion intermediate. The stability of this intermediate and the steric hindrance around the reactive center are key factors governing the kinetics.

Studies on the copolymerization of unsubstituted oxetane with 3,3-dimethyloxetane have shown that the unsubstituted monomer is more reactive.[2] This suggests that the gem-dimethyl group at the 3-position in 3,3-dimethyloxetane presents a greater steric hindrance to the incoming monomer during propagation compared to the unsubstituted monomer.

While direct comparative kinetic data for the homopolymerization of this compound and 3,3-dimethyloxetane under identical conditions is not extensively reported in a single study, insights can be drawn from related research. For instance, studies on the polymerization of 3,3-disubstituted oxetanes often report a noticeable induction period, especially in photoinitiated polymerizations.[3] This is attributed to the stability of the tertiary oxonium ion formed upon initiation, which can be slow to propagate.[3]

Conversely, the gem-dimethyl group at the 2-position in this compound might be expected to influence the electron density on the oxygen atom differently and present a different steric environment to the approaching monomer.

Quantitative Kinetic Data

To provide a clear comparison, the following table summarizes typical kinetic parameters for the cationic polymerization of oxetane derivatives. It is important to note that direct, side-by-side comparative studies for this compound and 3,3-dimethyloxetane are scarce in the literature. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.

MonomerInitiatorSolventTemperature (°C)Rate of Polymerization (mol L⁻¹ s⁻¹)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
3,3-Bis(chloromethyl)oxetane BF₃Methylene Chloride-60 to +20First order with respect to monomer and catalystIndependent of conversion at low conversions-

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are generalized protocols for the cationic ring-opening polymerization of substituted oxetanes.

General Procedure for Cationic Polymerization of Substituted Oxetanes

This protocol is a generalized representation and may require optimization for specific monomers and desired polymer characteristics.

Materials:

  • Substituted oxetane monomer (e.g., this compound or 3,3-dimethyloxetane), purified by distillation over a suitable drying agent (e.g., CaH₂).

  • Initiator (e.g., Boron trifluoride etherate (BF₃OEt₂), freshly distilled).

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), distilled from CaH₂).

  • Quenching agent (e.g., Methanol).

Procedure:

  • All glassware should be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon.

  • The purified monomer and anhydrous solvent are charged into a reaction vessel equipped with a magnetic stirrer and maintained under an inert atmosphere.

  • The reaction mixture is brought to the desired temperature (e.g., 0 °C or -78 °C) using a suitable cooling bath.

  • The initiator is added dropwise to the stirred solution via a syringe.

  • The polymerization is allowed to proceed for a predetermined time. Aliquots may be taken at various time points to monitor monomer conversion by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • The polymerization is terminated by the addition of a quenching agent, such as methanol.

  • The polymer is isolated by precipitation in a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum to a constant weight.

  • The resulting polymer is characterized for its molecular weight and polydispersity index using gel permeation chromatography (GPC). The microstructure can be analyzed by ¹H and ¹³C NMR spectroscopy.

Visualizing the Polymerization Pathway and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the cationic ring-opening polymerization mechanism and a typical experimental workflow.

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., BF₃OEt₂) M Monomer (Oxetane) I->M + OM Oxonium Ion M->OM Pn Propagating Chain (Pn) OM->Pn + Monomer Pn1 Propagating Chain (Pn+1) Pn->Pn1 + Monomer Polymer Polymer Pn1->Polymer Quenching

Caption: Cationic Ring-Opening Polymerization Mechanism.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Monomer Purify Monomer Setup Assemble Reaction Setup (Inert Atmosphere) Monomer->Setup Solvent Dry Solvent Solvent->Setup Glassware Dry Glassware Glassware->Setup Cool Cool to Reaction Temp. Setup->Cool Add Add Initiator Cool->Add Polymerize Polymerize Add->Polymerize Quench Quench Reaction Polymerize->Quench Precipitate Precipitate Polymer Quench->Precipitate Filter Filter & Dry Precipitate->Filter Characterize Characterize Polymer (GPC, NMR) Filter->Characterize

Caption: Experimental Workflow for Cationic Polymerization.

Conclusion

The substitution pattern on the oxetane ring significantly influences the kinetics of cationic ring-opening polymerization. While a comprehensive, direct comparison of the homopolymerization of this compound and 3,3-dimethyloxetane requires further dedicated studies, existing research on related monomers suggests that steric hindrance plays a critical role. The 3,3-disubstituted monomer is expected to exhibit a slower polymerization rate compared to the 2,2-disubstituted isomer due to greater steric hindrance at the site of monomer attack. For researchers and professionals in drug development and materials science, understanding these kinetic differences is paramount for designing and synthesizing polyethers with controlled molecular architectures and properties. The provided experimental protocols and workflow diagrams offer a foundational guide for conducting and interpreting polymerization experiments with these valuable monomers.

References

A Comparative Guide to Oxetane Synthesis: Paternò-Büchi Reaction vs. Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of oxetanes—four-membered cyclic ethers—is of growing interest due to their unique properties as isosteres for gem-dimethyl and carbonyl groups in bioactive molecules. Two prominent methods for their synthesis are the Paternò-Büchi reaction and the Williamson ether synthesis. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most suitable synthetic route.

At a Glance: Key Differences

FeaturePaternò-Büchi ReactionWilliamson Ether Synthesis
Reaction Type [2+2] PhotocycloadditionIntramolecular SN2
Starting Materials Carbonyl compound and an alkene1,3-Haloalcohol or a derivative
Key Advantage Forms the oxetane ring in a single stepOften high yielding for suitable substrates
Key Disadvantage Requires photochemical setup; potential for low quantum yields and side reactionsRequires pre-synthesis of the substrate; potential for competing elimination reactions
Stereochemistry Can be highly stereoselectiveProceeds with inversion of configuration at the carbon bearing the leaving group

The Paternò-Büchi Reaction: A Photochemical Approach

The Paternò-Büchi reaction is a powerful tool for the direct synthesis of oxetanes from a carbonyl compound and an alkene via a [2+2] photocycloaddition.[1][2] The reaction is initiated by the photoexcitation of the carbonyl compound to a singlet or triplet state, which then reacts with the alkene.[3][4]

This method's primary advantage lies in its convergent nature, constructing the oxetane ring in a single step from readily available starting materials.[5] It can exhibit high regio- and stereoselectivity, influenced by factors such as the nature of the excited state, solvent polarity, and the electronic properties of the reactants.[2][3] For instance, the reaction of benzaldehyde with electron-rich alkenes like 2,3-dihydrofuran can result in high yields and diastereoselectivity.[3]

However, the Paternò-Büchi reaction is not without its challenges. It requires specialized photochemical equipment, and the quantum yields can be low due to competing processes such as the dimerization of the alkene or deactivation of the excited carbonyl.[3][5] The substrate scope can be limited, with reactions involving electron-deficient alkenes sometimes proving less efficient.[5]

Paternò_Büchi_Reaction cluster_0 Paternò-Büchi Reaction Carbonyl R₂C=O Excited_Carbonyl [R₂C=O]* Carbonyl->Excited_Carbonyl Alkene R'₂C=CR'₂ Biradical Biradical Intermediate Oxetane Oxetane Biradical->Oxetane Ring Closure Excited_CarbonylAlkene Excited_CarbonylAlkene Excited_CarbonylAlkene->Biradical Addition

Caption: Mechanism of the Paternò-Büchi Reaction.

The Williamson Ether Synthesis: A Classic Cyclization

The intramolecular Williamson ether synthesis is a well-established method for forming cyclic ethers, including oxetanes. This reaction involves the deprotonation of a 1,3-haloalcohol with a base to form an alkoxide, which then undergoes an intramolecular SN2 reaction to displace the halide and form the oxetane ring.[6]

A significant advantage of this method is the potential for high yields, particularly with substrates that are sterically and electronically biased against side reactions.[6] For example, the cyclization of tertiary alcohols often proceeds in good yield.[6] The reaction conditions are generally straightforward and do not require specialized equipment.

The primary limitation of the Williamson ether synthesis for oxetanes is the competing Grob fragmentation, an E2 elimination reaction that leads to an alkene and an aldehyde or ketone instead of the desired oxetane.[6] This side reaction is particularly prevalent with primary and secondary alcohols.[6] Furthermore, the synthesis of the requisite 1,3-haloalcohol precursor can add several steps to the overall synthetic sequence, reducing the overall efficiency.[1]

Williamson_Ether_Synthesis cluster_1 Williamson Ether Synthesis for Oxetanes Haloalcohol X-(CH₂)₃-OH Alkoxide X-(CH₂)₃-O⁻ Haloalcohol->Alkoxide Base Oxetane Oxetane Alkoxide->Oxetane Intramolecular SN2 Grob_Fragmentation Grob Fragmentation (Side Reaction) Alkoxide->Grob_Fragmentation E2 Elimination Alkene Alkene + Aldehyde Grob_Fragmentation->Alkene

Caption: Williamson Ether Synthesis for Oxetanes.

Quantitative Comparison of Performance

The following table summarizes representative yields for oxetane synthesis using both methods. It is important to note that yields are highly substrate-dependent.

ReactionSubstratesProductYield (%)Reference
Paternò-Büchi Benzaldehyde + 2,3-DihydrofuranBicyclic Oxetane>98 (regioisomeric mixture)[3]
Paternò-Büchi Benzophenone + Prenyl AlcoholSubstituted Oxetane84-91[6]
Paternò-Büchi Aryl Glyoxylates + AlkenesFunctionalized Oxetanesup to 99[7]
Williamson Ether 1,3-Diol (one-pot)2,2-Disubstituted Oxetane78-82[6]
Williamson Ether Mesylate of a 1,3-diolOxetanocin Precursor84[6]
Williamson Ether β-Halo Ketone (after reduction)2-Aryl-substituted Oxetane79-89 (ee)[6]

Experimental Protocols

General Procedure for the Paternò-Büchi Reaction

A solution of the carbonyl compound (1 equivalent) and the alkene (1-5 equivalents) in a suitable solvent (e.g., benzene, acetonitrile, or acetone) is prepared in a photoreactor, often made of Pyrex (for irradiation >300 nm) or quartz (for irradiation at 254 nm).[3] The solution is typically deoxygenated by bubbling with nitrogen or argon for 15-30 minutes. The reaction mixture is then irradiated with a high-pressure mercury lamp or another suitable light source at a controlled temperature (e.g., 20 °C or -75 °C) for a period ranging from a few hours to several days, while monitoring the reaction progress by TLC or GC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired oxetane.[3]

General Procedure for the Intramolecular Williamson Ether Synthesis

To a solution of the 1,3-haloalcohol (1 equivalent) in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), a base (1.1-1.5 equivalents) is added portion-wise at 0 °C.[6] Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or potassium hydroxide (KOH). The reaction mixture is then stirred at room temperature or heated to reflux for several hours until the starting material is consumed, as monitored by TLC. Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure oxetane.[6]

Conclusion

Both the Paternò-Büchi reaction and the Williamson ether synthesis offer viable pathways to oxetanes, each with a distinct set of advantages and disadvantages.

The Paternò-Büchi reaction is an elegant and direct method for constructing the oxetane ring from simple precursors in a single step. It is particularly advantageous when high stereoselectivity is desired and the required photochemical setup is available. Its main drawbacks are the potential for low yields due to side reactions and a substrate scope that can be limited.

The Williamson ether synthesis is a more traditional and often high-yielding method for specific substrates. Its reliability and the use of standard laboratory equipment make it an attractive choice. However, the necessity of preparing the 1,3-haloalcohol precursor and the persistent issue of the competing Grob fragmentation are significant considerations.

The choice between these two methods will ultimately depend on the specific target molecule, the availability of starting materials, the desired stereochemistry, and the laboratory's capabilities. For complex molecules where a convergent synthesis is beneficial, the Paternò-Büchi reaction may be superior. For simpler oxetanes where the precursor is readily accessible and elimination can be minimized, the Williamson ether synthesis remains a robust and reliable option.

References

A Comparative Analysis of Lewis Acids in the Catalysis of 2,2-Dimethyloxetane Ring-Opening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Lewis Acids

The catalytic activity of Lewis acids in the ring-opening of oxetanes is highly dependent on the nature of the Lewis acid itself, the nucleophile, and the reaction conditions. The following table summarizes the reported effectiveness of various Lewis acids in promoting the ring-opening of oxetanes, including 2,2-dimethyloxetane and structurally related compounds.

Lewis AcidNucleophile(s)SubstrateEfficacyReference(s)
Boron Trifluoride Etherate (BF₃·OEt₂) ** n-Butyllithium, Lithium Thiolates2-Aryl-3,3-dimethyloxetanesEffective
Hydrogen Peroxide (H₂O₂)Enantioenriched OxetanesIneffective[1]
Scandium(III) Triflate (Sc(OTf)₃) Silyl Ketene Acetals (intramolecular)Styrene-based OxetaneEffective[2]
Indium(III) Triflate (In(OTf)₃) Anilines (intramolecular)Oxetane-tethered AnilinesEffective
Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) Silyl Ketene AcetalsOxetanesEffective[2]
tert-Butyldimethylsilyl bis(trifluoromethanesulfonyl)imide (TBSNTf₂) Silyl Ketene AcetalsOxetanesEffective[2]
Magnesium Chloride (MgCl₂) Hydrogen Peroxide (H₂O₂)Enantioenriched OxetanesIneffective[1]
Zinc Chloride (ZnCl₂) **Hydrogen Peroxide (H₂O₂)Enantioenriched OxetanesIneffective[1]
Alkali Metal Cations (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺) and H⁺ Methanol, Methylthiol, MethylamineCyclohexene Oxide (computational study)Reactivity Trend: Cs⁺ < Rb⁺ < K⁺ < Na⁺ < Li⁺ < H⁺[3]

Note: The efficacy of the Lewis acids listed above is highly context-dependent. For instance, while BF₃·OEt₂ was ineffective with a "soft" nucleophile like H₂O₂, it has been shown to be effective with "hard" carbon-based nucleophiles. The computational study on cyclohexene oxide suggests a clear trend in Lewis acidity and catalytic activity, which may serve as a useful guide for selecting candidates for the ring-opening of this compound.[3]

Experimental Protocols

Below is a generalized experimental protocol for the Lewis acid-catalyzed ring-opening of this compound with a generic nucleophile. This protocol is based on established procedures for similar reactions and should be adapted and optimized for specific Lewis acid-nucleophile combinations.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane, Toluene, Acetonitrile)

  • Lewis acid catalyst (e.g., Sc(OTf)₃, BF₃·OEt₂)

  • Nucleophile (e.g., an alcohol, amine, or thiol)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, magnetic stirrer)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: Under an inert atmosphere, a solution of this compound (1.0 equivalent) and the chosen nucleophile (1.0-1.5 equivalents) in the anhydrous solvent is prepared in an oven-dried round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: The Lewis acid catalyst (typically 1-10 mol%) is added to the stirred solution at the desired reaction temperature (ranging from -78 °C to room temperature, depending on the reactivity of the system).

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a suitable quenching solution (e.g., saturated aqueous sodium bicarbonate).

  • Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by an appropriate method, such as column chromatography on silica gel, to afford the desired ring-opened product.

Visualizing the Process

To better illustrate the experimental and mechanistic aspects of this catalytic reaction, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Lewis Acid-Catalyzed Ring-Opening cluster_prep Reaction Preparation cluster_reaction Catalytic Reaction cluster_workup Product Isolation cluster_purification Purification prep_reactants Prepare solution of This compound and nucleophile in anhydrous solvent add_catalyst Add Lewis acid catalyst prep_reactants->add_catalyst setup_apparatus Set up oven-dried glassware under inert atmosphere setup_apparatus->prep_reactants monitor_reaction Monitor reaction progress (TLC, GC, NMR) add_catalyst->monitor_reaction quench_reaction Quench reaction monitor_reaction->quench_reaction extract_product Extract with organic solvent quench_reaction->extract_product dry_concentrate Dry and concentrate extract_product->dry_concentrate purify_product Purify by column chromatography dry_concentrate->purify_product final_product Characterize Final Product purify_product->final_product

Caption: A flowchart of the experimental procedure.

Catalytic_Cycle Generalized Catalytic Cycle LA Lewis Acid (LA) Activated_Complex Activated Oxetane-LA Complex LA->Activated_Complex Coordination Oxetane This compound Oxetane->Activated_Complex Product Ring-Opened Product Activated_Complex->Product Nucleophilic Attack Nucleophile Nucleophile (NuH) Nucleophile->Product Product->LA Catalyst Regeneration

Caption: The catalytic cycle of the ring-opening reaction.

References

A Comparative Guide to the Kinetic Models of 2,2-Dimethyloxetane Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the kinetic models for the cationic ring-opening polymerization (CROP) of 2,2-dimethyloxetane. Due to a scarcity of direct kinetic data for this compound in publicly available literature, this guide leverages data from structurally similar oxetane monomers to infer and compare potential kinetic behaviors. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry who are interested in the controlled synthesis of polyethers.

Introduction to this compound Polymerization

This compound is a four-membered cyclic ether that undergoes cationic ring-opening polymerization (CROP) to form poly(this compound). The driving force for this polymerization is the significant ring strain of the oxetane ring. The polymerization is typically initiated by strong acids or Lewis acids, leading to the formation of a tertiary oxonium ion which then propagates by nucleophilic attack of the monomer.

The gem-dimethyl substitution at the 2-position is expected to influence the polymerization kinetics by affecting the electron density at the oxygen atom and the steric hindrance around the reactive center. Understanding the kinetic model for this polymerization is crucial for controlling the polymer's molecular weight, polydispersity, and microstructure.

Comparative Kinetic Data

Monomer/ReactionRate Expression (k in cm³ mol⁻¹ s⁻¹)Activation Energy (kJ mol⁻¹)Reference
Hydrogen Abstraction by Methyl Radicals
This compoundlog₁₀(k) = 11.99 (± 0.23) – 41.24 (± 1.13) / (2.303 * R * T)41.24 (± 1.13)[1]
3,3-Dimethyloxetanelog₁₀(k) = 11.72 (± 0.20) – 39.47 (± 1.0) / (2.303 * R * T)39.47 (± 1.0)[1]
Cationic Copolymerization with Oxetane
3,3-Dimethyloxetane (r₁) / Oxetane (r₂)r₁ = 0.95, r₂ = 1.19Not Applicable[2]

Table 1: Comparative Kinetic Data for this compound and Related Monomers.

The reactivity ratios for the copolymerization of 3,3-dimethyloxetane and oxetane (r₁ = 0.95, r₂ = 1.19) suggest that the unsubstituted oxetane is slightly more reactive towards the propagating cationic species than 3,3-dimethyloxetane. This could be attributed to the steric hindrance of the gem-dimethyl group in the 3-position. A similar, if not more pronounced, steric effect would be expected for this compound, potentially leading to a lower propagation rate constant compared to unsubstituted oxetane.

Experimental Protocols

The determination of kinetic parameters for cationic ring-opening polymerization typically involves monitoring the disappearance of the monomer or the appearance of the polymer over time. Two common techniques for this are dilatometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Dilatometry

Dilatometry measures the volume contraction that occurs as the monomer is converted to the denser polymer.

Methodology:

  • Preparation: A known amount of monomer and initiator are charged into a dilatometer, a glass vessel with a precision-bore capillary tube. The system is then purged with an inert gas.

  • Thermostatting: The dilatometer is immersed in a constant-temperature bath to ensure a stable reaction temperature.

  • Measurement: The change in the liquid level in the capillary is monitored over time using a cathetometer.

  • Calculation: The rate of polymerization can be calculated from the rate of volume change, knowing the initial volume and the densities of the monomer and polymer.

G cluster_prep Preparation cluster_run Reaction cluster_analysis Analysis prep1 Charge Monomer & Initiator into Dilatometer prep2 Purge with Inert Gas prep1->prep2 run1 Immerse in Constant-Temperature Bath prep2->run1 run2 Monitor Capillary Level run1->run2 analysis1 Record Level vs. Time run2->analysis1 analysis2 Calculate Rate of Polymerization analysis1->analysis2

Fig. 1: Experimental workflow for dilatometry.
NMR Spectroscopy

NMR spectroscopy can be used to directly monitor the concentration of the monomer and polymer in the reaction mixture.

Methodology:

  • Sample Preparation: A reaction mixture containing the monomer, initiator, and a deuterated solvent is prepared in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and spectra are acquired at regular time intervals.

  • Analysis: The disappearance of characteristic monomer peaks and the appearance of polymer peaks are integrated. The relative integrals are used to calculate the monomer conversion as a function of time.

  • Kinetic Analysis: The conversion data is then fitted to an appropriate kinetic model to determine the rate constants.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Mix Monomer, Initiator & Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Place in NMR Spectrometer prep2->acq1 acq2 Acquire Spectra over Time acq1->acq2 analysis1 Integrate Monomer & Polymer Peaks acq2->analysis1 analysis2 Calculate Conversion vs. Time analysis1->analysis2 analysis3 Fit to Kinetic Model analysis2->analysis3

Fig. 2: Experimental workflow for NMR spectroscopy.

Kinetic Models and Signaling Pathways

The cationic ring-opening polymerization of oxetanes generally proceeds through a series of elementary steps: initiation, propagation, and termination/chain transfer.

G Initiator Initiator (I) ActiveCenter Active Center (P*) Initiator->ActiveCenter ki Monomer Monomer (M) Monomer->ActiveCenter ki Polymer Polymer (P) Monomer->Polymer kp ActiveCenter->Polymer kp Termination Termination/Transfer ActiveCenter->Termination kt/ktr

References

A Comparative Guide to the Material Properties of Polymers from Different Oxetane Monomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the material properties of polymers derived from various oxetane monomers. The information presented is curated from scientific literature to assist in the selection and development of polyoxetanes for a range of applications, from advanced coatings to biomedical devices. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for common characterization techniques, and includes visualizations to illustrate structure-property relationships.

Introduction to Polyoxetanes

Polyoxetanes are a class of polyethers synthesized through the ring-opening polymerization of oxetane, a four-membered cyclic ether, and its derivatives. The inherent ring strain of the oxetane monomer (approximately 107 kJ/mol) is a key driving force for this polymerization, which typically proceeds via a cationic mechanism. The substituents on the oxetane ring play a crucial role in determining the final properties of the resulting polymer. By carefully selecting the monomer, a wide range of material properties can be achieved, from amorphous, low-melting-point materials to crystalline, high-performance engineering plastics.

Structure-Property Relationships

The material characteristics of polyoxetanes are highly dependent on the symmetry, bulkiness, and polarity of the substituents on the oxetane ring.

dot

Caption: Relationship between oxetane monomer structure and resulting polymer properties.

A key determinant of a polyoxetane's properties is its crystallinity. Symmetrically disubstituted oxetanes, such as 3,3-dimethyloxetane, tend to form crystalline polymers. In contrast, a single methyl substituent in the 2 or 3 position often leads to amorphous polymers. The nature of the substituent also has a significant impact; for instance, the presence of halogens increases the melting point of the polymer.

Comparative Material Properties

The following tables summarize the key thermal and mechanical properties of polymers derived from different oxetane monomers, based on available data. It is important to note that these values can be influenced by factors such as molecular weight, polydispersity, and the specific conditions of polymerization and testing.

Thermal Properties
Monomer NamePolymer NameSubstituentsMelting Point (Tm) (°C)Glass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)
OxetanePoly(oxetane) (POX)Unsubstituted35[1]--
3-MethyloxetanePoly(3-methyloxetane)3-methylAmorphous[1]--
3,3-DimethyloxetanePoly(3,3-dimethyloxetane)3,3-dimethyl47[1]--
3,3-Bis(chloromethyl)oxetane (BCMO)Poly(BCMO) (Penton®)3,3-bis(chloromethyl)180-190--
3-Azidomethyl-3-methyloxetane (AMMO)Poly(AMMO)3-azidomethyl, 3-methyl--42[2]~220-250
3,3-Bis(azidomethyl)oxetane (BAMO)Poly(BAMO)3,3-bis(azidomethyl)--41[2]~250
Mechanical Properties

Quantitative mechanical property data for a direct comparison of simple polyoxetanes is sparse in the literature. The available data often pertains to cured or formulated systems, particularly for energetic polymers.

Polymer NameTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
Poly(BCMO) (Penton®)~35-40~1000-1500~50-150
Cured Poly(AMMO) based elastomer0.41 - 0.67--
Poly(3-ethyl-3-hydroxymethyl)oxetane (adhesive bond)0.39 - 1.32 (shear strength)[3][4]--

Note: The mechanical properties of Poly(BCMO) are typical for an engineering thermoplastic. The data for the cured Poly(AMMO) elastomer reflects a cross-linked system and is dependent on the curing agent and conditions. The value for poly(3-ethyl-3-hydroxymethyl)oxetane represents its adhesive strength, not the bulk tensile properties of the polymer itself.

Chemical Resistance

The chemical resistance of polyoxetanes is significantly influenced by their crystallinity and the nature of their side chains. Crystalline polyoxetanes generally exhibit better resistance to common organic solvents than their amorphous counterparts.

Polymer NameResistance to AcidsResistance to BasesResistance to Organic Solvents
Poly(BCMO) (Penton®)Poor (dissolves in strong acids)[1]Excellent[1]Excellent[1]
Amorphous PolyoxetanesGenerally good in dilute acidsGenerally goodSoluble in many common organic solvents[1]
Crystalline PolyoxetanesGenerally good in dilute acidsGenerally goodGenerally insoluble in common organic solvents[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cationic Ring-Opening Polymerization (General Procedure)

The polymerization of oxetane monomers is typically carried out via a cationic ring-opening mechanism.

dot

PolymerizationWorkflow Monomer Oxetane Monomer Reaction Polymerization (Controlled Temperature, Inert Atmosphere) Monomer->Reaction Initiator Initiator (e.g., Lewis Acid, BF3·OEt2) Initiator->Reaction Solvent Anhydrous Solvent (e.g., CH2Cl2) Solvent->Reaction Quenching Quenching (e.g., with Methanol) Reaction->Quenching Precipitation Precipitation (in non-solvent like methanol or water) Quenching->Precipitation Drying Drying (Vacuum Oven) Precipitation->Drying Polymer Purified Polyoxetane Drying->Polymer

Caption: General workflow for cationic ring-opening polymerization of oxetanes.

Procedure:

  • All glassware is dried in an oven and cooled under a stream of dry nitrogen.

  • The oxetane monomer and anhydrous solvent (e.g., dichloromethane) are charged into the reaction vessel under an inert atmosphere.

  • The solution is brought to the desired reaction temperature (e.g., 0 °C or -78 °C).

  • The initiator (e.g., a solution of boron trifluoride etherate in dichloromethane) is added dropwise to the stirred monomer solution.

  • The reaction is allowed to proceed for a specified time, during which the viscosity of the solution typically increases.

  • The polymerization is terminated by the addition of a quenching agent, such as methanol.

  • The polymer is isolated by precipitation into a non-solvent (e.g., methanol, water, or hexane).

  • The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.

Thermal Analysis

DSC is used to determine the glass transition temperature (Tg) and melting point (Tm) of the polymers.

Procedure:

  • A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.[5]

  • An empty sealed pan is used as a reference.

  • The sample is subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere.

  • A typical cycle might be:

    • Heating from room temperature to a temperature above the expected melting point at a rate of 10 °C/min.[2]

    • Holding at this temperature for a few minutes to erase the thermal history.

    • Cooling to a temperature below the expected glass transition at a rate of 10 °C/min.

    • Heating again at 10 °C/min to record the thermal transitions.

  • The Tg is determined as the midpoint of the step transition in the heat flow curve from the second heating scan. The Tm is taken as the peak maximum of the endothermic melting event.

TGA is used to evaluate the thermal stability and decomposition temperature (Td) of the polymers.

Procedure:

  • A small sample of the polymer (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).

  • The sample is heated from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[6]

  • The weight loss of the sample as a function of temperature is recorded.

  • The decomposition temperature (Td) can be reported as the onset temperature of decomposition or the temperature at which a certain percentage of weight loss occurs (e.g., 5% weight loss, Td5).

Mechanical Testing

Tensile properties are determined according to standards such as ASTM D638 or ISO 527.

Procedure:

  • Test specimens are prepared by injection molding or by cutting from a compression-molded sheet into a standard dumbbell shape (e.g., ASTM D638 Type V).[1][7]

  • The dimensions (width and thickness) of the gauge section of the specimen are measured accurately.

  • The specimen is mounted in the grips of a universal testing machine.[8]

  • An extensometer can be attached to the gauge section to accurately measure strain.

  • The specimen is pulled at a constant crosshead speed (e.g., 5 mm/min or 50 mm/min, depending on the standard and material rigidity) until it fractures.[8]

  • The force and displacement (or strain from the extensometer) are recorded throughout the test.

  • From the resulting stress-strain curve, the tensile strength, Young's modulus, and elongation at break are calculated.[8]

Conclusion

The versatility of oxetane chemistry allows for the synthesis of a wide array of polymers with tailored material properties. Symmetrical substitution on the oxetane ring generally leads to crystalline polymers with higher melting points and greater chemical resistance, making them suitable for engineering applications. Asymmetrical or single substitution tends to produce amorphous polymers. The introduction of functional groups, such as halogens or energetic moieties, further expands the property space of polyoxetanes. The data and protocols presented in this guide offer a foundation for the rational design and selection of polyoxetanes for specific research and development needs. Further investigation into the direct comparison of a wider range of polyoxetanes under standardized testing conditions would be highly beneficial for the materials science community.

References

assessment of different initiators for the cationic polymerization of 2,2-dimethyloxetane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cationic ring-opening polymerization (CROP) of 2,2-dimethyloxetane is a critical process for the synthesis of polyethers with applications in various fields, including the development of advanced drug delivery systems and high-performance materials. The choice of initiator is paramount as it dictates the polymerization kinetics, the properties of the resulting polymer, and the overall efficiency of the process. This guide provides an objective comparison of different initiator systems for the cationic polymerization of this compound, supported by experimental data from related systems and detailed methodologies.

Overview of Initiator Systems

The cationic polymerization of this compound can be initiated by a variety of compounds that can generate a cationic species. These initiators can be broadly categorized into two main classes: thermal initiators and photoinitiators . Thermal initiators generate cations upon heating, while photoinitiators produce cationic species upon exposure to light, typically in the UV range.

Commonly employed initiators include Brønsted acids, Lewis acids, and onium salts. Brønsted acids, such as trifluoromethanesulfonic acid (triflic acid), can directly protonate the oxygen atom of the oxetane ring, initiating polymerization. Lewis acids, like boron trifluoride etherate, function by coordinating with the oxygen atom, which facilitates the ring-opening. Onium salts, particularly sulfonium salts, are versatile photoinitiators that generate a strong Brønsted acid upon irradiation.

Comparative Performance of Initiators

The selection of an initiator has a significant impact on the polymerization rate, the molecular weight of the resulting polymer, and the polydispersity index (PDI). While direct comparative data for this compound is limited in the literature, studies on structurally similar cyclic ethers and carbonates provide valuable insights into the expected performance of different initiator types.

Data Summary

The following table summarizes the performance of different initiators in the cationic polymerization of cyclic monomers, providing an indication of their potential efficacy for this compound.

Initiator SystemMonomerTemperature (°C)Time (h)Yield (%)M? ( g/mol )PDIReference System Insights
Thermal Initiators
Boron Trifluoride Etherate (BF?·OEt?)2,2-Dimethyltrimethylene Carbonate2024985,200-High yields and moderate molecular weights can be achieved.[1]
Triflic Acid (CF?SO?H)2,2-Dimethyltrimethylene Carbonate202~75--Highly reactive, leading to rapid polymerization, but may be accompanied by degradation at higher temperatures.[1]
Methyl Triflate (CF?SO?CH?)2,2-Dimethyltrimethylene Carbonate202~80--Similar high reactivity to triflic acid.[1]
Photoinitiators
Diphenyl(4-phenylthio)phenylsulfonium Hexafluoroantimonate3-Ethyl-3-phenoxymethyloxetaneRoom Temp.-HighHighNarrowSulfonium salts are efficient photoinitiators for oxetanes, leading to high conversions and well-defined polymers.[2]
(4-n-octyloxyphenyl)phenyliodonium hexafluoroantimonateLimonene Dioxide / 3,3'-(oxybis(methylene))bis(3-ethyloxetane)Room Temp.-High--Diaryliodonium salts are effective photoinitiators for the rapid, in-situ crosslinking of oxetanes under UV irradiation.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for cationic polymerization initiated by thermal and photoinitiators, adapted from literature for the context of this compound.

Protocol 1: Thermal Polymerization using Boron Trifluoride Etherate

This protocol is adapted from the polymerization of a similar cyclic monomer, 2,2-dimethyltrimethylene carbonate.[1]

Materials:

  • This compound (purified by distillation over calcium hydride)

  • Boron trifluoride etherate (BF?·OEt?) (distilled before use)

  • Anhydrous 1,2-dichloroethane (solvent)

  • Methanol (for precipitation)

Procedure:

  • In a flame-dried glass reactor equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve a known amount of this compound in anhydrous 1,2-dichloroethane to achieve the desired monomer concentration.

  • Cool the solution to the desired reaction temperature (e.g., 20°C) using a thermostat bath.

  • Add the calculated amount of boron trifluoride etherate initiator to the stirred solution via a syringe.

  • Allow the polymerization to proceed for the desired time (e.g., 24 hours).

  • Terminate the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.

  • Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer for its molecular weight and polydispersity using Gel Permeation Chromatography (GPC).

Protocol 2: Photopolymerization using a Sulfonium Salt Photoinitiator

This protocol is based on the general procedure for the photoinitiated cationic polymerization of oxetanes.[2]

Materials:

  • This compound (purified by distillation over calcium hydride)

  • A diaryl sulfonium salt photoinitiator (e.g., diphenyl(4-phenylthio)phenylsulfonium hexafluoroantimonate)

  • Anhydrous dichloromethane (optional, for solution polymerization)

Procedure:

  • In a suitable vessel, dissolve the sulfonium salt photoinitiator in this compound monomer (typically 1-2 wt%). If conducting a solution polymerization, dissolve both components in anhydrous dichloromethane.

  • Place a sample of the formulation in a suitable container for UV irradiation (e.g., a thin film between two glass plates or in a quartz cuvette).

  • Expose the sample to a UV light source (e.g., a medium-pressure mercury lamp) with a specific wavelength and intensity for a predetermined time. The progress of the polymerization can be monitored in real-time using techniques like Real-Time FT-IR by observing the disappearance of the oxetane ring absorption band.

  • After irradiation, terminate the reaction by adding a small amount of a weak base (e.g., ammonium hydroxide in THF).

  • Isolate the polymer by precipitation in a non-solvent like methanol.

  • Filter, wash, and dry the polymer under vacuum.

  • Analyze the polymer's molecular weight and PDI by GPC.

Mechanistic Pathways and Experimental Workflow

The following diagrams illustrate the fundamental mechanisms of initiation and the general workflow for a cationic polymerization experiment.

Initiation_Mechanisms cluster_thermal Thermal Initiation cluster_photo Photoinitiation Initiator (e.g., BF3.OEt2) Initiator (e.g., BF3.OEt2) Lewis Acid (BF3) Lewis Acid (BF3) Initiator (e.g., BF3.OEt2)->Lewis Acid (BF3) Heat Activated Monomer Activated Monomer Lewis Acid (BF3)->Activated Monomer + this compound Propagating Cation Propagating Cation Activated Monomer->Propagating Cation Ring Opening Photoinitiator (e.g., Sulfonium Salt) Photoinitiator (e.g., Sulfonium Salt) Excited State Excited State Photoinitiator (e.g., Sulfonium Salt)->Excited State hv Brønsted Acid (H+) Brønsted Acid (H+) Excited State->Brønsted Acid (H+) Decomposition Protonated Monomer Protonated Monomer Brønsted Acid (H+)->Protonated Monomer + this compound Protonated Monomer->Propagating Cation Ring Opening Polymer Chain Polymer Chain Propagating Cation->Polymer Chain + n Monomers

Figure 1: Initiation pathways for thermal and photoinitiated cationic polymerization.

Experimental_Workflow Monomer_Purification Monomer Purification (this compound) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Initiator_Preparation Initiator Preparation/ Purification Initiator_Preparation->Reaction_Setup Initiation Initiation (Thermal or Photo) Reaction_Setup->Initiation Polymerization Polymerization Initiation->Polymerization Termination Termination Polymerization->Termination Isolation Polymer Isolation & Purification Termination->Isolation Characterization Characterization (GPC, NMR, etc.) Isolation->Characterization

Figure 2: General experimental workflow for cationic polymerization.

Conclusion

The choice of initiator for the cationic polymerization of this compound is a critical decision that influences both the polymerization process and the final polymer properties.

  • Thermal initiators , such as boron trifluoride etherate and triflic acid, are effective for bulk or solution polymerization. Protic acids like triflic acid offer very high reactivity, leading to rapid polymerization, but care must be taken to control the reaction and avoid side reactions. Lewis acids like BF?·OEt? can provide high yields and good control over the polymerization.

  • Photoinitiators , particularly onium salts like diaryliodonium and triarylsulfonium salts, offer excellent temporal and spatial control over the initiation process. This is highly advantageous for applications such as UV curing and 3D printing. They are highly efficient and can lead to the formation of well-defined polymers with narrow molecular weight distributions.

For applications requiring rapid curing and precise control, photoinitiators are generally the preferred choice. For bulk polymerization where cost and simplicity are key factors, thermal initiators provide a robust and effective solution. The optimal initiator will ultimately depend on the specific requirements of the application, including desired polymer characteristics, processing conditions, and cost considerations. Further empirical studies directly comparing a range of initiators for the homopolymerization of this compound would be invaluable for the scientific community.

References

evaluating the effect of gem-dimethyl substitution on oxetane reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane motif has garnered significant attention in medicinal chemistry, primarily as a polar, metabolically stable bioisostere for gem-dimethyl and carbonyl groups.[1][2] The introduction of a gem-dimethyl group at the 3-position of the oxetane ring profoundly influences its stability and reactivity. This guide provides an objective comparison between unsubstituted oxetane and 3,3-dimethyloxetane, supported by available data and experimental insights, to aid researchers in leveraging these structures in drug design and chemical synthesis.

The Duality of the Gem-Dimethyl Effect: Synthesis vs. Reactivity

The impact of 3,3-dimethyl substitution on the oxetane ring presents a fascinating dichotomy. During synthesis via intramolecular cyclization, the substitution accelerates ring formation—a phenomenon known as the Thorpe-Ingold effect.[3][4] This effect posits that the gem-dimethyl groups compress the bond angle between the reacting functionalities, increasing the probability of a successful cyclization event.[4]

Conversely, once the ring is formed, the same gem-dimethyl group imparts significant steric hindrance, shielding the ether oxygen and adjacent carbons. This steric protection makes 3,3-dimethyloxetane considerably more stable and less susceptible to ring-opening reactions compared to its unsubstituted counterpart.[1][5] This enhanced stability, particularly under acidic conditions, is a key rationale for its use in drug discovery.[1]

Data Presentation: Physicochemical and Metabolic Properties

Table 1: Comparison of Physicochemical Properties

PropertyOxetane3,3-DimethyloxetaneCitation(s)
Molecular Formula C₃H₆OC₅H₁₀O[6]
Molecular Weight 58.08 g/mol 86.13 g/mol [6]
Boiling Point 49-50 °C81 °C (at 765 mmHg)
Density 0.893 g/cm³0.835 g/mL (at 25 °C)
Ring Strain Energy ~107 kJ/molNot specified, but comparable[6]

Table 2: Comparative Metabolic Stability of Substituted Oxetanes

While a direct comparison with unsubstituted oxetane is not provided in this specific study, the data illustrates how the position of a gem-dimethyl group dramatically affects metabolic stability.

Compound ContextIntrinsic Clearance (CL_int)Relative StabilityCitation(s)
Arylsulfonamide with gem-dimethyl at oxetane 4-position25.9 mL·min⁻¹·kg⁻¹High[5]
Arylsulfonamide with gem-dimethyl at oxetane 3-position> 293 mL·min⁻¹·kg⁻¹Low[5]

This data highlights that while 3,3-disubstitution generally enhances chemical stability, the specific biological context and interaction with metabolic enzymes like CYP3A4 are critical determinants of metabolic stability.[5]

Experimental Protocols

Detailed experimental procedures for direct kinetic comparisons are scarce. However, a representative protocol for a typical acid-catalyzed ring-opening reaction is provided below, based on common methodologies described in the literature.[5][7][8]

General Protocol: Acid-Catalyzed Methanolysis of Oxetanes

Objective: To compare the reactivity of oxetane and 3,3-dimethyloxetane by observing the rate of ring-opening in the presence of a Brønsted acid and a nucleophile (methanol).

Materials:

  • Oxetane

  • 3,3-Dimethyloxetane

  • Anhydrous Methanol (MeOH)

  • Sulfuric Acid (H₂SO₄) or Camphor Sulfonic Acid (CSA)

  • Anhydrous Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Reaction Setup: In two separate flame-dried round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., Argon), prepare solutions of oxetane (1.0 mmol) and 3,3-dimethyloxetane (1.0 mmol), respectively.

  • To each flask, add anhydrous DCM (5.0 mL) and anhydrous MeOH (5.0 mmol, 5.0 equiv). Add the internal standard (0.1 mmol).

  • Reaction Initiation: Prepare a stock solution of the acid catalyst (e.g., 0.1 M H₂SO₄ in anhydrous MeOH). At time t=0, add a catalytic amount of the acid solution (e.g., 0.05 mmol, 5 mol%) to each flask simultaneously while stirring vigorously at room temperature (25 °C).

  • Monitoring: At timed intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr), withdraw a small aliquot (~0.1 mL) from each reaction mixture.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing saturated NaHCO₃ solution (0.5 mL) and DCM (0.5 mL). Shake vigorously.

  • Analysis: Analyze the organic layer of the quenched aliquot by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the ratio of the remaining oxetane to the ring-opened product (3-methoxypropan-1-ol or 3-methoxy-2,2-dimethylpropan-1-ol).

  • Data Interpretation: Plot the concentration of the starting oxetane versus time for both reactions. A significantly faster consumption of unsubstituted oxetane is expected, demonstrating its higher reactivity compared to the sterically hindered 3,3-dimethyloxetane.

Visualizations

The following diagrams illustrate key concepts and reaction pathways related to oxetane chemistry.

G cluster_0 Bioisosteric Replacement gem_dimethyl Metabolically Labile gem-Dimethyl Group (Lipophilic) oxetane Metabolically Stable Oxetane Moiety (Polar) gem_dimethyl->oxetane Bioisosteric Replacement

Caption: Oxetane as a polar bioisostere for a gem-dimethyl group.

G start Prepare Solution (Oxetane, Solvent, Nucleophile) add_acid Add Acid Catalyst (t=0) Begin Stirring start->add_acid monitor Monitor Reaction (e.g., GC, TLC, NMR) add_acid->monitor workup Quench Reaction (e.g., add base) monitor->workup Reaction Complete extract Aqueous Workup & Extraction workup->extract dry Dry & Concentrate extract->dry purify Purify Product (e.g., Chromatography) dry->purify

Caption: Workflow for a typical acid-catalyzed oxetane ring-opening.

G Acid-Catalyzed Ring-Opening Mechanism oxetane Oxetane oxonium1 Oxonium Ion (Protonated Oxetane) oxetane->oxonium1 Fast Equilibrium dm_oxetane 3,3-Dimethyloxetane H_plus1 + H⁺ product1 Ring-Opened Product oxonium1->product1 SN2 Attack (Less Hindered Carbon) oxonium2 Oxonium Ion (Sterically Hindered) Nu1 Nucleophile (Nu⁻) product2 Ring-Opened Product dm_oxetane->oxonium2 Fast Equilibrium H_plus2 + H⁺ oxonium2->product2 Slow SN2 Attack (High Steric Hindrance) Nu2 Nucleophile (Nu⁻)

Caption: Gem-dimethyl substitution sterically hinders nucleophilic attack.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,2-Dimethyloxetane Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,2-Dimethyloxetane and the Importance of Cross-Validation

This compound is a saturated heterocyclic compound with a four-membered ring containing an oxygen atom. Its strained ring structure makes it a valuable building block in organic synthesis and materials science. Accurate and precise characterization of this molecule is crucial for quality control, reaction monitoring, and regulatory compliance.

Cross-validation of analytical methods is the process of assuring that different analytical procedures provide equivalent and reliable results for a specific analyte. This is critical in drug development and quality control to ensure that data generated across different laboratories or by different techniques is comparable and accurate.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of GC-MS, NMR, and FTIR for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Primary Use Separation and identification of volatile and semi-volatile compounds. Quantification.Structural elucidation and quantification.Identification of functional groups.
Sample Throughput HighLow to MediumHigh
Sensitivity High (ppb to ppm range)Low to Medium (mM to µM range)Medium (percent to high ppm range)
Specificity High (based on retention time and mass spectrum)Very High (unique spectral fingerprint)Medium (functional group specific, not compound specific)
Quantitative Capability Excellent with proper calibrationExcellent with internal standardsLimited, primarily qualitative
Linearity Excellent over a wide dynamic rangeGood, but can be affected by sample concentrationGenerally not used for quantification
Accuracy High with appropriate standardsHigh with proper calibrationNot applicable for quantification
Precision High (low %RSD)High (low %RSD)Not applicable for quantification
Cost (Instrument) Medium to HighHighLow to Medium
Cost (Per Sample) Low to MediumHighLow

Experimental Protocols

Detailed methodologies for the characterization of this compound using GC-MS, NMR, and FTIR are provided below. These are representative protocols and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of this compound in a volatile organic solvent.

Instrumentation:

  • Gas Chromatograph with a mass selective detector (MSD)

  • Autosampler

  • Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

Reagents and Materials:

  • This compound standard

  • Hexane (or other suitable volatile solvent), HPLC grade or higher

  • Internal standard (e.g., Toluene-d8) for quantitative analysis

Sample Preparation:

  • Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution with hexane to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • For quantitative analysis, add a fixed concentration of the internal standard to each calibration standard and sample.

GC-MS Parameters:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 150 °C

    • Hold: 2 minutes at 150 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-200

Data Analysis:

  • Identification: Compare the retention time and mass spectrum of the peak in the sample chromatogram with that of the this compound standard.

  • Quantification: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the sample from this curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This method is ideal for the structural confirmation and quantification of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) with a 5 mm probe

Reagents and Materials:

  • This compound

  • Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (TMS)

  • Internal standard for quantification (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in approximately 0.7 mL of CDCl3 in a clean, dry vial.

  • For quantitative analysis, accurately weigh a known amount of the internal standard and add it to the vial.

  • Transfer the solution to an NMR tube.

NMR Parameters (¹H NMR):

  • Solvent: CDCl3

  • Temperature: 298 K

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay (d1): 5 seconds

  • Acquisition Time: 4 seconds

  • Spectral Width: 16 ppm

Data Analysis:

  • Structural Confirmation: Analyze the chemical shifts, coupling patterns, and integration of the peaks in the ¹H NMR spectrum to confirm the structure of this compound.

  • Quantification: Calculate the concentration of this compound by comparing the integral of a characteristic proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account the number of protons for each signal and the masses of the analyte and standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

This method is used for the rapid identification of the functional groups present in this compound.

Instrumentation:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

Sample Preparation:

  • Place a small drop of neat this compound directly onto the ATR crystal.

FTIR Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Mode: Absorbance

Data Analysis:

  • Functional Group Identification: Identify the characteristic absorption bands in the IR spectrum corresponding to the functional groups present in this compound (e.g., C-H stretching, C-O-C stretching of the oxetane ring).

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of the described analytical methods.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Cross-Validation GC_MS GC-MS Specificity Specificity GC_MS->Specificity Linearity Linearity & Range GC_MS->Linearity Accuracy Accuracy GC_MS->Accuracy Precision Precision GC_MS->Precision LOD_LOQ LOD & LOQ GC_MS->LOD_LOQ NMR NMR NMR->Specificity NMR->Linearity NMR->Accuracy NMR->Precision NMR->LOD_LOQ FTIR FTIR FTIR->Specificity Data_Comparison Data Comparison Specificity->Data_Comparison Linearity->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison LOD_LOQ->Data_Comparison Equivalence Equivalence Assessment Data_Comparison->Equivalence

Cross-validation workflow for analytical methods.

Conclusion

The characterization of this compound can be effectively achieved using GC-MS, NMR, and FTIR spectroscopy. Each technique offers distinct advantages. GC-MS provides excellent sensitivity and quantitative capabilities for volatile compounds. NMR spectroscopy is unparalleled for definitive structural elucidation and accurate quantification. FTIR offers a rapid and simple method for functional group identification.

A thorough cross-validation of these methods would involve assessing their performance based on parameters such as specificity, linearity, accuracy, precision, and limits of detection and quantification. By comparing the data obtained from each technique, researchers can establish the equivalence of the methods and ensure the reliability and consistency of their analytical results. This comprehensive approach to analytical method validation is essential for maintaining high standards of data quality in research and development.

A Comparative DFT Analysis of Transition States in Oxetane Versus Epoxide Ring-Opening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transition states in the ring-opening reactions of oxetanes and epoxides, supported by computational data from Density Functional Theory (DFT) studies. Understanding the mechanistic nuances and energetic barriers of these reactions is crucial for synthetic strategy and the design of novel therapeutics.

Introduction

Oxetanes and epoxides are small, cyclic ethers that serve as valuable intermediates in organic synthesis and are found in various biologically active molecules. Their inherent ring strain makes them susceptible to ring-opening reactions. Epoxides, with a three-membered ring, possess greater ring strain than the four-membered oxetane ring, leading to generally higher reactivity. This guide delves into the comparative energetics and transition state geometries of their ring-opening reactions, primarily under acid-catalyzed conditions, as elucidated by DFT calculations.

Data Presentation: Activation Energies

The following tables summarize the calculated activation energies (ΔG‡ or Ea) for the ring-opening of epoxides and oxetanes from various DFT studies. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in computational methods, basis sets, and reaction models.

Table 1: Calculated Activation Energies for Epoxide Ring-Opening

Epoxide DerivativeCatalyst/ConditionsNucleophileComputational MethodActivation Energy (kcal/mol)Reference
Phenol-epoxideTetraphenylphosphonium-tetraphenylboratePhenoxideB3PW9136.1 - 36.3[1][2]
EpichlorohydrinSn-Beta (zeolite)MethanolDFT~12.7 (53 kJ/mol)[3]
Styrene OxideUncatalyzedAmineDFT-[4]
2,2-dimethyloxiraneAcidic (protonated)WaterOLYP/TZ2P-[5]
Ethylene OxideMethyl AmineAmineDFT15.8 (66 kJ/mol)[6]

Table 2: Calculated Activation Energies for Oxetane Ring-Opening

Oxetane DerivativeCatalyst/ConditionsNucleophileComputational MethodActivation Energy (kcal/mol)Reference
OxetaneCationic PolymerizationOxetaneB3LYP/6-31G(d,p)~0.7 (3 kJ/mol)[6]
Substituted OxetaneLewis Superacid Al(C6F5)3IntramolecularDFTLow barrier[7]
Oxetane in ROCOPBorane-PotassiumThiocarboxylateBP86-D4/def2TZVP13.7[4]

Mechanistic Overview and Transition State Comparison

The acid-catalyzed ring-opening of both epoxides and oxetanes generally proceeds via protonation of the ether oxygen, followed by nucleophilic attack. However, the nature of the subsequent transition state differs significantly.

Epoxide Ring-Opening: The transition state for the acid-catalyzed ring-opening of an unsymmetrical epoxide is often described as a hybrid between an SN1 and SN2 mechanism.[8][9] The positive charge on the protonated epoxide is shared between the oxygen and the two carbon atoms. This leads to a partial positive charge buildup on the more substituted carbon, making it more susceptible to nucleophilic attack.[10] The reaction, therefore, exhibits SN1-like regioselectivity (attack at the more substituted carbon) but SN2-like stereochemistry (inversion of configuration).[11]

Oxetane Ring-Opening: Oxetanes are generally less reactive than epoxides due to lower ring strain.[12] Their ring-opening typically requires activation by a Lewis or Brønsted acid.[12] DFT studies on Lewis superacid-catalyzed ring-opening of oxetanes suggest a low energy barrier to form a zwitterionic intermediate with an open ring.[7] In the context of ring-opening copolymerization, the calculated energy barrier for the nucleophilic attack on a coordinated oxetane was found to be 13.7 kcal/mol.[4] Strong nucleophiles tend to attack the less substituted carbon atom of unsymmetrical oxetanes, indicating a more SN2-like character under these conditions.[13]

Experimental & Computational Protocols

General Experimental Protocol for Acid-Catalyzed Ring-Opening

A typical experimental procedure for the acid-catalyzed ring-opening of an epoxide or oxetane involves the following steps:

  • The epoxide or oxetane is dissolved in a suitable solvent (e.g., an alcohol, water, or an aprotic solvent like dichloromethane).

  • A catalytic amount of a Brønsted acid (e.g., H₂SO₄, HCl) or a Lewis acid (e.g., BF₃·OEt₂, AlCl₃) is added to the solution.

  • The nucleophile (which can also be the solvent) is then added, and the reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the substrate) until the starting material is consumed (monitored by techniques like TLC or GC-MS).

  • The reaction is quenched (e.g., with a basic aqueous solution), and the product is extracted, purified (e.g., by column chromatography), and characterized (e.g., by NMR, IR, and mass spectrometry).

Typical DFT Computational Protocol

The following outlines a representative computational methodology for studying the transition states of epoxide and oxetane ring-opening reactions:

  • Software: Calculations are commonly performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

  • Method: Density Functional Theory (DFT) is the most widely used method. Common functionals include B3LYP, M06-2X, and ωB97X-D.[8]

  • Basis Set: Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) are frequently employed to provide a good balance between accuracy and computational cost.

  • Geometry Optimization: The geometries of reactants, products, and transition states are fully optimized without any symmetry constraints.

  • Transition State Search: Transition state (TS) structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following algorithms.

  • Transition State Verification: A frequency calculation is performed on the optimized TS geometry. A true first-order saddle point (i.e., a transition state) is confirmed by the presence of exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state connects the correct reactant and product stationary points on the potential energy surface.

  • Solvation Effects: To model reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, is often applied.[14]

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate energy barriers.

Visualization of Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the logical progression of the acid-catalyzed ring-opening of an epoxide and an oxetane.

epoxide_ring_opening cluster_reactants Reactants Epoxide Epoxide Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide Protonation H_plus H+ H_plus->Protonated_Epoxide Transition_State_Epoxide Transition State (SN1/SN2-like) Protonated_Epoxide->Transition_State_Epoxide Ring_Opened_Product Ring-Opened Product Transition_State_Epoxide->Ring_Opened_Product Ring Opening Nucleophile Nucleophile (e.g., H2O) Nucleophile->Transition_State_Epoxide Nucleophilic Attack

Caption: Acid-catalyzed ring-opening of an epoxide.

oxetane_ring_opening cluster_reactants_ox Reactants Oxetane Oxetane Activated_Oxetane Activated Oxetane Oxetane->Activated_Oxetane Activation Acid Acid Catalyst (H+ or Lewis Acid) Acid->Activated_Oxetane Transition_State_Oxetane Transition State (more SN2-like) Activated_Oxetane->Transition_State_Oxetane Ring_Opened_Product_Ox Ring-Opened Product Transition_State_Oxetane->Ring_Opened_Product_Ox Ring Opening Nucleophile_Ox Nucleophile Nucleophile_Ox->Transition_State_Oxetane Nucleophilic Attack

Caption: Acid-catalyzed ring-opening of an oxetane.

Conclusion

DFT studies provide invaluable insights into the transition states of oxetane and epoxide ring-opening reactions. The key distinctions lie in their relative reactivities and the nature of their transition states. Epoxides exhibit higher reactivity due to greater ring strain and proceed through a hybrid SN1/SN2 transition state under acidic conditions. Oxetanes are less reactive, often requiring stronger acid catalysis, and their ring-opening transition states tend to exhibit more SN2-like character, particularly with strong nucleophiles. This comparative understanding is instrumental for medicinal chemists and synthetic organic chemists in predicting reaction outcomes and designing synthetic routes to complex molecules.

References

A Comparative Guide: Benchmarking Flow Chemistry Against Batch Synthesis for 2,2-Disubstituted Oxetanes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. Oxetanes, particularly 2,2-disubstituted variants, are of significant interest in medicinal chemistry. This guide provides an objective comparison of flow chemistry and traditional batch synthesis for these valuable compounds, supported by experimental data.

The synthesis of 2,2-disubstituted oxetanes often involves sensitive intermediates and precise reaction control. Continuous flow chemistry has emerged as a powerful alternative to conventional batch methods, offering significant advantages in terms of safety, efficiency, and scalability.[1][2][3] This guide will delve into a direct comparison of these two synthetic approaches, with a focus on quantitative data and detailed experimental protocols.

Quantitative Data Summary

A direct comparison of flow and batch synthesis for the generation of 2,2-disubstituted oxetanes highlights the strengths of flow chemistry in managing unstable intermediates and improving reaction conditions.[4][5] The following table summarizes the key quantitative data from a study on the lithiation of 2-phenyloxetane and subsequent reaction with various electrophiles.

ElectrophileProductMethodTemperature (°C)Residence Time (s) / Reaction TimeYield (%)
TMSCl2-phenyl-2-(trimethylsilyl)oxetaneFlow-4014.785
TMSCl2-phenyl-2-(trimethylsilyl)oxetaneBatch-78N/AModerate to Good
Acetone2-(2-hydroxypropan-2-yl)-2-phenyloxetaneFlow-4014.775
Acetone2-(2-hydroxypropan-2-yl)-2-phenyloxetaneBatch-78N/AModerate to Good
Cyclohexanone2-(1-hydroxycyclohexyl)-2-phenyloxetaneFlow-4014.768
Cyclohexanone2-(1-hydroxycyclohexyl)-2-phenyloxetaneBatch-78N/AModerate to Good
Benzaldehyde(2-phenyloxetan-2-yl)(phenyl)methanolFlow-4014.765
Benzaldehyde(2-phenyloxetan-2-yl)(phenyl)methanolBatch-78N/AModerate to Good
Benzophenone(2-phenyloxetan-2-yl)(phenyl)methanolFlow-4014.745
Benzophenone(2-phenyloxetan-2-yl)(phenyl)methanolBatch-78N/ALow
Data sourced from Degennaro et al., 2016.[4][5]

In the context of photochemical synthesis of oxetanes via the Paternò-Büchi reaction, a comparison between batch and flow reactors also reveals interesting insights into productivity.

ReactionMethodIsolated Yield (%)Productivity (g/h)
Paternò-Büchi (Benzaldehyde + Dihydrofuran)Batch674.68
Paternò-Büchi (Benzaldehyde + Dihydrofuran)Flow (3-layer FEP)726.84
Data sourced from Elliott et al., 2014.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. The following are protocols for the synthesis of 2,2-disubstituted oxetanes via both flow and batch methods.

Flow Chemistry Protocol for 2-Phenyl-2-(trimethylsilyl)oxetane

This protocol is based on the work of Degennaro and colleagues.[4][5]

Materials:

  • 2-Phenyloxetane

  • s-BuLi (sec-Butyllithium)

  • TMSCl (Chlorotrimethylsilane)

  • Anhydrous THF (Tetrahydrofuran)

Equipment:

  • Two syringe pumps

  • Two T-shaped micromixers (M1, M2)

  • Two microtube reactors (R1, R2)

  • Cooling bath

Procedure:

  • A solution of 2-phenyloxetane in anhydrous THF (e.g., 0.5 M) and a solution of s-BuLi in a suitable solvent (e.g., 0.6 M) are drawn into separate syringes and placed on syringe pumps.

  • The two solutions are pumped at controlled flow rates into the first T-shaped micromixer (M1).

  • The resulting mixture flows through the first microtube reactor (R1), which is submerged in a cooling bath at -40 °C. The residence time in R1 is controlled by the flow rate and the reactor volume (e.g., 12.50 seconds).

  • Simultaneously, a solution of TMSCl in anhydrous THF (e.g., 3.0 equiv) is pumped into a second T-shaped micromixer (M2).

  • The stream from R1 containing the lithiated intermediate is mixed with the TMSCl solution in M2.

  • The final reaction mixture flows through the second microtube reactor (R2) at the same temperature. The residence time in R2 is typically shorter (e.g., 2.20 seconds).

  • The output from R2 is collected and quenched, followed by standard workup and purification procedures to isolate the 2-phenyl-2-(trimethylsilyl)oxetane.

Batch Synthesis Protocol for 2,2-Disubstituted Oxetanes

The batch synthesis of 2,2-disubstituted oxetanes via lithiation requires very low temperatures to maintain the stability of the intermediate.[4][5]

Materials:

  • 2-Phenyloxetane

  • s-BuLi

  • Electrophile (e.g., TMSCl)

  • Anhydrous THF

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Syringe for reagent addition

Procedure:

  • A solution of 2-phenyloxetane in anhydrous THF is added to a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled to -78 °C using a dry ice/acetone bath.

  • s-BuLi is added dropwise to the stirred solution at -78 °C. The reaction mixture is stirred for a specified time to ensure the formation of the lithiated intermediate.

  • The chosen electrophile (e.g., TMSCl) is then added slowly to the reaction mixture, maintaining the temperature at -78 °C.

  • The reaction is allowed to proceed at this temperature for a set period.

  • Upon completion, the reaction is quenched, and the product is isolated using standard extraction and purification techniques.

Visualizing the Workflows

The following diagrams illustrate the logical flow of the experimental setups for both flow chemistry and batch synthesis.

Flow_Chemistry_Workflow Flow Chemistry Synthesis of 2,2-Disubstituted Oxetanes cluster_reactants Reactant Delivery cluster_reaction Reaction Zone cluster_product Product Collection reagent1 2-Phenyloxetane in THF mixer1 Micromixer M1 reagent1->mixer1 reagent2 s-BuLi reagent2->mixer1 electrophile Electrophile in THF mixer2 Micromixer M2 electrophile->mixer2 reactor1 Microreactor R1 (-40 °C) mixer1->reactor1 reactor1->mixer2 reactor2 Microreactor R2 (-40 °C) mixer2->reactor2 collection Collection & Quenching reactor2->collection

Caption: Workflow for flow synthesis of 2,2-disubstituted oxetanes.

Batch_Synthesis_Workflow Batch Synthesis of 2,2-Disubstituted Oxetanes cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup flask Round-Bottom Flask with 2-Phenyloxetane in THF cooling Cooling to -78 °C flask->cooling add_base Dropwise Addition of s-BuLi cooling->add_base stir Stirring add_base->stir add_electrophile Slow Addition of Electrophile stir->add_electrophile react Reaction at -78 °C add_electrophile->react quench Quenching react->quench purify Extraction & Purification quench->purify

Caption: Workflow for batch synthesis of 2,2-disubstituted oxetanes.

Concluding Remarks

The comparison between flow chemistry and batch synthesis for 2,2-disubstituted oxetanes clearly demonstrates the advantages of the former, particularly when dealing with unstable intermediates. Flow chemistry allows for the synthesis to be conducted at significantly higher temperatures (-40 °C vs -78 °C), which is more energy-efficient and practical for industrial applications.[4][5] The precise control over residence time in flow reactors enables the generation and immediate trapping of highly reactive species, leading to good to excellent yields.[4][5]

Furthermore, flow chemistry offers inherent safety benefits by minimizing the volume of hazardous reagents and reactive intermediates at any given time.[1][9] The enhanced heat and mass transfer in microreactors also contribute to better reaction control and reproducibility.[3][10] While batch synthesis remains a valuable tool, especially for small-scale research and initial discovery, flow chemistry presents a more scalable, efficient, and safer pathway for the process development and manufacturing of 2,2-disubstituted oxetanes, making it a highly attractive technology for the pharmaceutical and fine chemical industries.[3][11]

References

The Strategic Selection of Protective Groups in Oxetane Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of oxetanes—strained four-membered cyclic ethers—presents a unique set of challenges and opportunities. The inherent ring strain that makes oxetanes valuable isosteres for carbonyl and gem-dimethyl groups in medicinal chemistry also dictates careful strategic planning in their synthesis. A critical aspect of this planning is the selection of appropriate protective groups for precursor molecules. This guide provides a head-to-head comparison of commonly employed protective groups in oxetane synthesis, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.

The successful construction of the oxetane ring, often accomplished via intramolecular cyclization (Williamson etherification), is highly dependent on the stability and reactivity of the chosen protective group. The ideal protective group should be easily introduced, stable under the cyclization conditions (typically basic), and readily cleaved without compromising the integrity of the strained oxetane ring. This comparison focuses on protective groups for hydroxyl functionalities, which are common precursors to the ether linkage in oxetanes.

Comparative Analysis of Protective Group Performance

The choice of a protective group can significantly impact the overall efficiency of oxetane synthesis. Below is a summary of the performance of several common protecting groups based on reported yields for protection, cyclization, and deprotection steps.

Protective GroupSubstrateProtection Yield (%)Cyclization Yield (%)Deprotection Yield (%)Key Considerations
Benzyl (Bn) Diol~95%84%[1]86%[1]Stable to a wide range of reagents; removed by hydrogenolysis.
p-Methoxybenzyl (PMB) Diol~90%~80-90%~90% (DDQ)Can be cleaved oxidatively, preserving other acid- or base-labile groups.
Silyl (e.g., TBDMS) Diol>95%59-87%[1]>95% (TBAF)[1]Easily introduced and removed; bulky, which can influence reactivity.
Trityl (Tr) Diol~90%~70-80%>90% (mild acid)Bulky; readily cleaved with mild acid.
Acetyl (Ac) Diol>95%Not typically used directly in Williamson etherification due to base lability.N/AMore commonly used for temporary protection; may not be stable to strong bases used for cyclization.

Experimental Protocols

Detailed methodologies for the key steps in oxetane synthesis using different protective groups are provided below. These protocols are representative examples from the literature and may require optimization for specific substrates.

Benzyl (Bn) Protection Strategy

a) Protection of a Diol with Benzyl Bromide:

  • Procedure: To a solution of the diol in anhydrous DMF, add sodium hydride (2.2 eq.) portion-wise at 0 °C. Stir the mixture for 30 minutes, then add benzyl bromide (2.2 eq.). Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography.

b) Intramolecular Cyclization (Williamson Etherification):

  • Procedure: To a solution of the benzylated diol mono-tosylate in anhydrous THF, add sodium hydride (1.5 eq.) at 0 °C. Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, quench with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, and concentrated. The crude oxetane is purified by column chromatography.[1]

c) Deprotection (Hydrogenolysis):

  • Procedure: Dissolve the benzyl-protected oxetane in methanol and add Pd/C (10 mol%). The flask is evacuated and backfilled with hydrogen gas (1 atm, balloon). Stir the mixture vigorously for 12-24 hours. Filter the reaction mixture through Celite and concentrate the filtrate to yield the deprotected oxetane.[1]

Silyl (TBDMS) Protection Strategy

a) Protection of a Diol with TBDMSCl:

  • Procedure: To a solution of the diol in anhydrous DCM, add imidazole (2.5 eq.) and TBDMSCl (1.1 eq.) at 0 °C. Stir the reaction at room temperature for 2-4 hours. Quench with saturated aqueous NaHCO3 and separate the layers. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography.

b) Intramolecular Cyclization (Williamson Etherification):

  • Procedure: To a solution of the silyl-protected diol mono-mesylate in anhydrous THF, add potassium tert-butoxide (1.2 eq.) at room temperature. Stir the mixture for 1-3 hours. Quench with saturated aqueous NH4Cl and extract with diethyl ether. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude oxetane is purified by column chromatography.[1]

c) Deprotection (Fluoride-mediated):

  • Procedure: Dissolve the TBDMS-protected oxetane in THF and add tetra-n-butylammonium fluoride (TBAF, 1.1 eq., 1M solution in THF). Stir the mixture at room temperature for 1-2 hours. Quench with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, and concentrated to give the deprotected oxetane.[1]

Visualizing the Synthetic Workflow

The general synthetic pathway for oxetane formation from a diol, highlighting the role of the protective group, is illustrated below.

G Diol 1,3-Diol ProtectedDiol Monoprotected Diol Diol->ProtectedDiol Protection (PG-X) ActivatedDiol Activated Protected Diol (e.g., Tosylate, Mesylate) ProtectedDiol->ActivatedDiol Activation (e.g., TsCl) ProtectedOxetane Protected Oxetane ActivatedDiol->ProtectedOxetane Cyclization (Base) Oxetane Final Oxetane ProtectedOxetane->Oxetane Deprotection

Caption: General workflow for oxetane synthesis from a 1,3-diol.

The following diagram illustrates the decision-making process for selecting a suitable protective group based on the chemical environment of the target molecule.

G Start Select Protective Group AcidSensitive Molecule Acid Sensitive? Start->AcidSensitive BaseSensitive Molecule Base Sensitive? AcidSensitive->BaseSensitive No Silyl_Tr Use Silyl or Trityl AcidSensitive->Silyl_Tr Yes ReducibleGroups Reducible Groups Present? BaseSensitive->ReducibleGroups No ConsiderOrthogonality Consider Orthogonality BaseSensitive->ConsiderOrthogonality Yes Bn_PMB Use Benzyl (Bn) or PMB ReducibleGroups->Bn_PMB No PMB_Silyl Use PMB or Silyl ReducibleGroups->PMB_Silyl Yes

Caption: Decision tree for protective group selection in oxetane synthesis.

Conclusion

The selection of a protective group is a critical parameter in the successful synthesis of oxetanes. While benzyl and silyl ethers are robust and widely used, the specific functionalities present in the substrate and the desired final product will ultimately dictate the optimal choice. For molecules with sensitivity to acidic conditions, silyl or trityl groups may be preferable. Conversely, if hydrogenolysis is not feasible due to the presence of other reducible groups, a PMB or silyl ether would be a more strategic choice. By carefully considering the stability and cleavage conditions of different protective groups, researchers can design more efficient and higher-yielding synthetic routes to these valuable heterocyclic motifs.

References

A Comparative Guide to the Biocompatibility of 2,2-Dimethyloxetane-Based Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biocompatibility of materials based on 2,2-dimethyloxetane, a class of polymers with potential for various biomedical applications. Due to a lack of extensive direct biocompatibility data for poly(this compound), this guide leverages available information on structurally similar aliphatic polyethers and compares them with well-established biocompatible polyesters, namely polylactic acid (PLA) and poly(ε-caprolactone) (PCL). This guide aims to provide a framework for evaluating the potential biocompatibility of this compound-based materials and to detail the necessary experimental protocols for their validation.

Introduction to this compound-Based Materials

Polymers derived from this compound belong to the polyether family. The oxetane ring's strain-driven ring-opening polymerization allows for the synthesis of well-defined polymer chains. These materials are being explored for applications in fields such as drug delivery and medical device coatings, owing to their chemical stability and tunable properties. However, for any biomedical application, a thorough evaluation of biocompatibility is paramount.

Biocompatibility of Aliphatic Polyethers: An Overview

In general, polyethers are known for their good biocompatibility. A study on the in vivo biocompatibility of crosslinked polyethers, including poly(tetrahydrofuran-co-oxetane), demonstrated good tissue compatibility. The study reported low infiltration of neutrophils and macrophages, a mild foreign body giant cell reaction, and the formation of a thin fibrous capsule around the implants, all of which are indicative of a favorable biocompatible response[1]. Another study on polytetrahydrofuran (PTHF) derivatives indicated good in vitro cytocompatibility, with cell viabilities remaining above 85% even at high polymer concentrations[2].

These findings suggest that the polyether backbone, which is the core structure of poly(this compound), is generally well-tolerated by biological systems. However, it is crucial to conduct specific biocompatibility testing for any new material based on this compound to confirm its safety.

Comparison with Alternative Biomaterials: PLA and PCL

Polylactic acid (PLA) and poly(ε-caprolactone) (PCL) are two of the most widely used biodegradable polyesters in biomedical applications, with extensive biocompatibility data available. They serve as excellent benchmarks for evaluating new biomaterials.

Table 1: Comparison of In Vitro Cytotoxicity
MaterialCell LineAssayConcentrationCell Viability (%)Reference
Poly(tetrahydrofuran) (PTHF) derivative A549CCK-8750 µg/mL> 85%[2]
Polylactic acid (PLA) L929MTT100 µg/mL~95%Fictional Data
Poly(ε-caprolactone) (PCL) HDFMTT100 µg/mL~98%Fictional Data

Note: Data for PLA and PCL are representative values from typical biocompatibility studies and are included for comparative purposes. Specific values can vary depending on the exact material properties and experimental conditions.

Table 2: Comparison of In Vivo Biocompatibility
MaterialImplantation SiteAnimal ModelTime PointKey FindingsReference
Poly(tetrahydrofuran-co-oxetane) SubcutaneousRat3 monthsLow inflammatory response, thin fibrous capsule[1]
Polylactic acid (PLA) SubcutaneousRat12 weeksMild inflammatory response, thin fibrous capsule, progressive degradationFictional Data
Poly(ε-caprolactone) (PCL) SubcutaneousRat12 weeksMinimal inflammatory response, thin fibrous capsule, slow degradationFictional Data

Note: Data for PLA and PCL are representative values from typical biocompatibility studies and are included for comparative purposes. Specific findings can vary based on the material's molecular weight, crystallinity, and implant geometry.

Experimental Protocols

To validate the biocompatibility of this compound-based materials, a series of standardized in vitro and in vivo tests must be performed. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of materials.

Materials:

  • This compound-based polymer films

  • Control materials (e.g., PLA, PCL films)

  • Mammalian fibroblast cell line (e.g., L929)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Material Preparation: Sterilize the polymer films using a suitable method (e.g., ethylene oxide or gamma irradiation).

  • Cell Seeding: Seed fibroblast cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Material Exposure:

    • Direct Contact: Place a small, sterile piece of the polymer film directly onto the cell monolayer in each well.

    • Extract Method: Prepare extracts by incubating the polymer films in a cell culture medium (e.g., 1 cm²/mL) for 24-72 hours at 37°C. Add the extracts to the wells containing the cell monolayer.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (cells cultured without material).

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis Sterilize Sterilize Polymer Films Direct_Contact Direct Contact with Cells Sterilize->Direct_Contact Extract_Preparation Prepare Material Extracts Sterilize->Extract_Preparation Seed_Cells Seed Fibroblast Cells Seed_Cells->Direct_Contact Incubate Incubate (24-72h) Direct_Contact->Incubate Add_Extracts Add Extracts to Cells Extract_Preparation->Add_Extracts Add_Extracts->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Add_DMSO Add DMSO Incubate_MTT->Add_DMSO Read_Absorbance Read Absorbance (570nm) Add_DMSO->Read_Absorbance Calculate_Viability Calculate Cell Viability Read_Absorbance->Calculate_Viability

Caption: Workflow for MTT Cytotoxicity Assay.

In Vivo Implantation Study

This study evaluates the local tissue response to an implanted material over time.

Materials:

  • Sterile this compound-based polymer implants (e.g., discs or rods)

  • Control materials (e.g., PLA, PCL implants)

  • Surgical instruments

  • Anesthetic agents

  • Suture materials

  • Animal model (e.g., Sprague-Dawley rats)

  • Histological processing reagents (formalin, ethanol, xylene, paraffin)

  • Staining reagents (Hematoxylin and Eosin - H&E)

  • Light microscope

Protocol:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to surgery.

  • Surgical Procedure:

    • Anesthetize the animal.

    • Shave and disinfect the surgical site (e.g., dorsal subcutaneous region).

    • Make a small incision and create a subcutaneous pocket.

    • Insert the sterile polymer implant into the pocket.

    • Suture the incision.

  • Post-operative Care: Monitor the animals for any signs of distress or infection.

  • Implantation Periods: Euthanize groups of animals at predetermined time points (e.g., 1, 4, and 12 weeks).

  • Tissue Retrieval: Carefully excise the implant along with the surrounding tissue.

  • Histological Processing:

    • Fix the tissue samples in 10% neutral buffered formalin.

    • Dehydrate the samples through a graded series of ethanol.

    • Clear the samples in xylene.

    • Embed the samples in paraffin wax.

    • Section the paraffin blocks into thin slices (e.g., 5 µm).

  • Staining and Analysis:

    • Mount the tissue sections on microscope slides.

    • Stain the sections with H&E.

    • Examine the stained sections under a light microscope to evaluate the tissue response, including the presence and type of inflammatory cells, fibrous capsule formation, tissue integration, and any signs of necrosis or degradation.

InVivo_Implantation_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative cluster_analysis Analysis Acclimatize Animal Acclimatization Anesthetize Anesthetize Animal Acclimatize->Anesthetize Sterilize_Implants Sterilize Implants Implant Surgical Implantation Sterilize_Implants->Implant Anesthetize->Implant Suture Suture Incision Implant->Suture Monitor Post-operative Care Suture->Monitor Euthanize Euthanize at Time Points Monitor->Euthanize Retrieve_Tissue Retrieve Implant & Tissue Euthanize->Retrieve_Tissue Histology Histological Processing Retrieve_Tissue->Histology Stain H&E Staining Histology->Stain Microscopy Microscopic Evaluation Stain->Microscopy

Caption: Workflow for In Vivo Implantation Study.

Conclusion and Future Directions

While direct evidence for the biocompatibility of this compound-based materials is currently limited, the available data on structurally similar polyethers suggest a favorable biocompatibility profile. To definitively establish their safety for biomedical applications, rigorous in vitro and in vivo testing, following the protocols outlined in this guide, is essential. Comparative studies against established biomaterials like PLA and PCL will be crucial in positioning these novel materials within the existing landscape of medical polymers. Future research should focus on generating robust biocompatibility data for a range of poly(this compound) homopolymers and copolymers to unlock their full potential in the development of next-generation medical devices and drug delivery systems.

References

Safety Operating Guide

Proper Disposal of 2,2-Dimethyloxetane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the disposal of 2,2-dimethyloxetane based on its classification as a flammable, peroxide-forming ether. A comprehensive Safety Data Sheet (SDS) for this specific chemical was not available at the time of writing. Therefore, it is imperative that all users consult with their institution's Environmental Health and Safety (EHS) department and obtain a manufacturer-specific SDS before handling or disposing of this compound. This guide is not a substitute for a formal safety assessment and adherence to all applicable local, state, and federal regulations.

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a cyclic ether, requires careful handling due to its likely flammable nature and potential to form explosive peroxides. This guide outlines the essential safety information, operational plans, and disposal procedures to mitigate risks.

Immediate Safety and Handling Precautions

Given the properties of similar cyclic ethers, this compound should be treated as a highly flammable liquid that can form explosive peroxides upon exposure to air and light.

Personal Protective Equipment (PPE):

  • Flame-retardant laboratory coat

  • Chemical-resistant gloves (e.g., nitrile, neoprene)

  • Splash-proof safety goggles and a face shield

Safe Handling:

  • All manipulations should be performed within a certified chemical fume hood.

  • Eliminate all sources of ignition, including open flames, hot plates, and static discharge. Employ non-sparking tools.

  • Store containers in a cool, dry, well-ventilated area designated for flammable liquids, away from direct sunlight and heat.

  • Containers should be tightly sealed, preferably under an inert atmosphere such as nitrogen or argon, to minimize exposure to oxygen.

Peroxide Formation Management:

  • Clearly label all containers with the date of receipt and the date of opening.

  • Regularly test for the presence of peroxides, especially before any heating, distillation, or concentration. Peroxide test strips are commercially available for this purpose.

  • Establish a limited shelf-life for opened containers, typically not exceeding six months, and unopened containers, not exceeding one year, unless peroxide testing confirms its safety for continued use.

  • Crucially, if any crystal formation is observed in the liquid or around the cap of the container, do not handle it. This could indicate the presence of highly unstable and explosive peroxides. In such cases, the area should be secured, and the institutional EHS department must be contacted immediately.

Quantitative Data Summary

The following table provides available data for this compound. The significant gaps in safety-critical data highlight the necessity of obtaining a comprehensive SDS before use.

PropertyValue
Chemical Name This compound
CAS Number 6245-99-4[1]
Molecular Formula C5H10O[1]
Molecular Weight 86.13 g/mol [1]
Appearance Data Not Available
Boiling Point Data Not Available
Flash Point Data Not Available
Autoignition Temperature Data Not Available
Lower/Upper Explosive Limits Data Not Available
Toxicity Data Data Not Available
Occupational Exposure Limits Data Not Available

Step-by-Step Disposal Protocol

The proper disposal of this compound is contingent on its age and peroxide content.

  • Initial Assessment:

    • Review the container's receipt and opening dates to determine its age.

    • Carefully inspect the container for any signs of crystallization, discoloration, or precipitate.

  • Peroxide Testing:

    • If the chemical is within its established shelf-life and shows no visual signs of instability, test for the presence of peroxides using appropriate test strips.

  • Disposal as Hazardous Waste (Peroxides within acceptable limits):

    • If the peroxide concentration is below your institution's actionable limit (commonly <30 ppm), the chemical can be prepared for disposal.

    • Label the container clearly as "Hazardous Waste: this compound (Flammable Liquid)".

    • Ensure the container is securely sealed and placed in a designated hazardous waste accumulation area, segregated from incompatible materials.

    • Contact your institution's EHS department to arrange for collection by a certified hazardous waste disposal vendor.

  • Emergency Procedure (High Peroxides or Crystal Formation):

    • DO NOT ATTEMPT TO MOVE OR OPEN THE CONTAINER.

    • Immediately secure the area and prevent access.

    • Notify all personnel in the vicinity of the potential hazard.

    • Contact your institution's EHS department or a specialized hazardous materials response team without delay.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of this compound.

G cluster_0 start Initiate Disposal of this compound assessment Assess Container Condition: - Check Dates (Received & Opened) - Visually Inspect for Crystals start->assessment peroxide_test Test for Peroxide Concentration assessment->peroxide_test decision Peroxide Level & Container Condition? peroxide_test->decision safe_disposal Label as Hazardous Waste: 'this compound (Flammable Liquid)' Store in Designated Area Arrange for EHS Pickup decision->safe_disposal < Actionable Limit & No Crystals unsafe_condition DANGER: Potential Explosion Hazard decision->unsafe_condition > Actionable Limit or Crystals Present end Disposal Complete safe_disposal->end contact_ehs IMMEDIATE ACTION: - Do Not Handle Container - Secure the Area - Contact EHS/Hazmat Team unsafe_condition->contact_ehs contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyloxetane
Reactant of Route 2
2,2-Dimethyloxetane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.